MK-6240
Description
Propriétés
Numéro CAS |
1841078-87-2 |
|---|---|
Formule moléculaire |
C16H11FN4 |
Poids moléculaire |
278.28 g/mol |
Nom IUPAC |
6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine |
InChI |
InChI=1S/C16H11FN4/c17-13-2-1-11-8-20-15(7-12(11)16(13)18)21-6-4-10-3-5-19-9-14(10)21/h1-9H,18H2 |
Clé InChI |
KAXAUWZJVWGFDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=CC(=NC=C21)N3C=CC4=C3C=NC=C4)N)F |
Origine du produit |
United States |
Foundational & Exploratory
A Deep Dive into MK-6240: Mechanism of Action for Tau Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of MK-6240, a second-generation Positron Emission Tomography (PET) tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of paired helical filaments (PHFs) of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease (AD).
Core Mechanism of Action: High-Affinity Binding to Tau Aggregates
This compound is a potent and selective PET radioligand designed for the in vivo quantification of NFT pathology in the human brain.[1] Its mechanism of action is centered on its ability to bind with high affinity to the specific conformational state of tau protein found in the paired helical filaments that constitute NFTs in AD.[2][3] Cryo-electron microscopy studies have revealed that this compound binds within a cleft of the tau PHF, engaging with specific amino acid residues, including glutamine 351, lysine (B10760008) 353, and isoleucine 360.[2][3] This interaction is characterized by a stacked arrangement with pi-pi aromatic interactions, resulting in a 1:1 stoichiometric binding ratio.[2][3]
This high-affinity binding allows for the sensitive and specific detection of tau pathology, even in the early stages of AD.[4][5] In vivo PET imaging studies have demonstrated that the distribution of [18F]this compound uptake in the brain correlates well with the known neuropathological staging of NFTs (Braak staging).[4][5]
Quantitative Binding Characteristics
In vitro binding studies using radiolabeled this compound ([3H]this compound) on human brain tissue from AD patients have quantified its high affinity and binding site density. These studies consistently demonstrate subnanomolar affinity for tau aggregates.
| Parameter | Brain Region | Value | Reference |
| Kd (Dissociation Constant) | Temporal Cortex | 0.32 nM | [6][7] |
| Parietal Cortex | 0.15 nM | [6][7] | |
| Bmax (Maximum Binding Sites) | Temporal Cortex | 59.2 fmol/mg | [6][7] |
| Parietal Cortex | 154.7 fmol/mg | [6][7] |
Competitive binding assays have further elucidated the binding characteristics of this compound, revealing two distinct binding sites with picomolar and nanomolar affinities that are shared with other tau tracers.[6][7]
Selectivity Profile
A critical feature of this compound is its high selectivity for tau aggregates over other protein aggregates, such as β-amyloid plaques, and its minimal off-target binding.[8][9]
| Comparison | Finding | Reference |
| Tau vs. β-Amyloid | Weak affinity for amyloid plaques. | [8] |
| Tau vs. MAO-A/MAO-B | In silico data suggest low affinity for MAO-B. Autoradiography confirms MAO enzymes are not a significant binding target. | [6][10] |
| Off-Target Binding | Reduced off-target binding in the basal ganglia and choroid plexus compared to first-generation tracers.[9] Some off-target binding has been noted in the substantia nigra, meninges, and sinuses.[9][11] |
This favorable selectivity profile enhances the signal-to-noise ratio in PET imaging, allowing for a clearer and more accurate quantification of tau pathology.
Experimental Protocols
The characterization of this compound's binding properties has been established through a series of key experimental methodologies.
In Vitro Saturation Binding Assays
Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) of [3H]this compound to tau aggregates in human brain tissue.
Methodology:
-
Tissue Preparation: Homogenates of post-mortem brain tissue (e.g., temporal and parietal cortices) from confirmed AD cases are prepared.[6]
-
Incubation: Brain homogenates are incubated with increasing concentrations of [3H]this compound (e.g., 0.05–2 nM) to achieve saturation.[6]
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound (e.g., 1 μM) to determine non-specific binding.[6]
-
Separation and Quantification: Bound and free radioligand are separated via filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the saturation binding data.[6]
Autoradiography
Objective: To visualize the regional distribution of this compound binding in relation to the distribution of tau pathology in brain tissue sections.
Methodology:
-
Tissue Sectioning: Frozen post-mortem brain tissue sections (e.g., 20 µm thick) are prepared.[3][12]
-
Pre-incubation: Sections are pre-incubated in a buffer solution (e.g., PBS with 1% BSA) to reduce non-specific binding.[3][12]
-
Incubation: The tissue sections are incubated with [18F]this compound.
-
Washing: Sections are washed in buffer to remove unbound radiotracer.
-
Imaging: The distribution of the radiotracer on the tissue sections is visualized by exposing them to a phosphor imaging screen or film.[10]
-
Comparison with Immunohistochemistry: Adjacent tissue sections are often stained with antibodies against phosphorylated tau (e.g., AT8) to correlate the autoradiographic signal with the presence of NFTs.[8]
In Vivo PET Imaging
Objective: To non-invasively quantify the distribution and density of tau pathology in the living human brain.
Methodology:
-
Radiotracer Administration: A bolus of [18F]this compound is administered intravenously to the subject.[13]
-
PET Scan Acquisition: Dynamic or static PET images are acquired over a specific time window (e.g., 90-110 minutes post-injection).[1][13]
-
Image Reconstruction and Analysis: PET data is reconstructed, and often co-registered with the subject's MRI for anatomical reference.[14]
-
Quantification: The uptake of [18F]this compound is quantified in various brain regions, often expressed as a Standardized Uptake Value Ratio (SUVR) by normalizing the uptake in a target region to that in a reference region with negligible tau pathology (e.g., cerebellar cortex).[15]
Visualizations
Mechanism of this compound Binding to Tau Paired Helical Filaments
Caption: High-affinity binding of this compound to the tau PHF cleft.
Experimental Workflow for In Vitro Binding Assays
Caption: Protocol for determining this compound binding affinity and density.
Logic of PET Imaging for Tau Quantification
Caption: Workflow for quantifying brain tau pathology using PET imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]
- 5. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. direct.mit.edu [direct.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. direct.mit.edu [direct.mit.edu]
- 12. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. wrap.wisc.edu [wrap.wisc.edu]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Preclinical Profile of ¹⁸F-MK-6240: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical characterization of ¹⁸F-MK-6240, a second-generation positron emission tomography (PET) tracer with high affinity and selectivity for neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD).[1][2][3][4][5]
Introduction
¹⁸F-MK-6240, chemically known as 6-(fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a promising radioligand for the in vivo quantification of NFT pathology in the brain.[1][5][6] Its development was driven by the need for a PET tracer with improved properties over first-generation agents, such as reduced off-target binding.[7][8][9] This document details the key preclinical findings that establish the utility of ¹⁸F-MK-6240 as a valuable tool in AD research and therapeutic development.
Binding Characteristics and Selectivity
In vitro studies using tritiated MK-6240 (³H-MK-6240) have demonstrated its high affinity for NFTs in human brain tissue from AD donors.[1][2][4]
Data Presentation: In Vitro Binding Affinity and Selectivity
| Property | Value | Tissue/Assay Condition | Reference |
| Binding Affinity (Ki) | 0.36 ± 0.8 nM | NFT-rich AD brain homogenates vs. ³H-NFT-355 | [4] |
| Binding Affinity (Kd) | 0.4 nM | Tau-rich human tissue samples | [5] |
| Amyloid Plaque Binding (Ki) | 10 µM | Plaque-rich AD brain homogenates vs. ³H-MK-3328 | [4] |
| Off-Target Binding (IC50) | > 1 µM | Panel of 118 common CNS proteins | [4] |
| Lipophilicity (LogD) | 3.32 | [4] |
These data highlight the high affinity of this compound for NFTs and its weak affinity for amyloid plaques, indicating excellent selectivity.[2][4] Autoradiography studies on human AD brain slices have shown that the binding pattern of ³H-MK-6240 is consistent with the distribution of phosphorylated tau, as confirmed by immunohistochemistry.[1][2][4] Furthermore, ³H-MK-6240 shows no significant displaceable binding in subcortical regions of AD brain slices or in brain homogenates from non-AD donors.[1][2][4]
Experimental Protocols
Radiosynthesis of ¹⁸F-MK-6240
The radiosynthesis of ¹⁸F-MK-6240 is a critical step for its use in PET imaging. Several automated methods have been developed.
Simplified Two-Step Automated Synthesis:
This method utilizes a commercially available radiosynthesis module (e.g., GE Healthcare TRACERlab™ FXFN).[10][11]
-
Nucleophilic Fluorination: The 5-diBoc-6-nitro precursor is reacted with potassium cryptand [¹⁸F]fluoride (K[¹⁸F]/K₂₂₂) through conventional heating.[11]
-
Acid Deprotection: The bis-Boc protecting groups are removed using an acidic solution.[11][12]
-
Purification: The crude product is neutralized and purified using semi-preparative high-performance liquid chromatography (HPLC).[11]
-
Formulation: The isolated product is diluted with a formulation solution and sterile filtered for human use.[10][11]
This process typically yields 6.3 to 9.3 GBq of ¹⁸F-MK-6240 ready for injection, with a specific activity of 222 ± 67 GBq/µmol at the end of a 90-minute synthesis.[11]
In Vitro Autoradiography
Autoradiography with ³H-MK-6240 on human brain slices is performed to assess the tracer's binding distribution.[4]
-
Preincubation: Brain slices are preincubated for 15 minutes at room temperature in an assay buffer (PBS, pH 7.5) containing 0.1% BSA.[4]
-
Incubation: Slices are then incubated in the assay buffer containing ³H-MK-6240 (e.g., 0.3 nM) for 90 minutes at room temperature.[4]
-
Washing: Following incubation, the slices are washed three times for 3 minutes each in ice-cold wash buffer (PBS, pH 7.5).[4]
-
Rinsing: A final rinse is performed in ice-cold distilled water for 5 seconds.[4]
-
Imaging: The dried slices are then apposed to a phosphor screen or film for signal detection.
In Vivo PET Imaging in Non-Human Primates
PET studies in rhesus monkeys are conducted to evaluate the in vivo kinetics, distribution, and selectivity of ¹⁸F-MK-6240.[1][2]
-
Animal Preparation: Rhesus monkeys undergo anatomical magnetic resonance imaging (MRI) on a 3T magnet to obtain structural images for co-registration.[2]
-
Tracer Administration: A bolus of ¹⁸F-MK-6240 is administered intravenously.[2]
-
PET Scanning: Dynamic PET scans are acquired for a specified duration (e.g., 180 minutes) to measure the tracer's uptake and washout from the brain.[13]
-
Self-Block Studies: To evaluate in vivo binding selectivity, a high dose of unlabeled this compound is administered prior to the ¹⁸F-MK-6240 tracer injection in a separate PET study.[2][4]
-
Data Analysis: Time-activity curves are generated for different brain regions to determine pharmacokinetic parameters such as the volume of distribution (VT).[1][2]
In Vivo Preclinical Characterization
Pharmacokinetics and Brain Penetration
In vivo studies in rhesus monkeys have demonstrated that ¹⁸F-MK-6240 exhibits favorable pharmacokinetic properties.[2][4] It rapidly crosses the blood-brain barrier, achieving high levels of brain penetration, followed by a swift clearance.[4] The distribution in the monkey brain is homogeneous, which is expected in a species that does not natively express NFTs.[1][4] The volume of distribution stabilizes quickly, indicating favorable tracer kinetics for quantitative analysis.[1][2][3]
Off-Target Binding
A key advantage of ¹⁸F-MK-6240 is its reduced off-target binding profile compared to first-generation tau tracers.[7][14]
-
Central Nervous System: Preclinical and clinical studies have shown minimal off-target binding in the basal ganglia and choroid plexus.[8][9][15][16]
-
Extracerebral Binding: Some off-target binding has been observed in extracerebral structures, including the meninges, sinuses, and clivus.[8][14][15][16] This is thought to be due to binding to melanin-containing cells.[17] While this extracerebral signal can be a confounding factor, it does not appear to significantly impact the quantification of tracer uptake in target cortical regions.[14][18]
-
Monoamine Oxidases (MAO): Autoradiography studies have shown that the binding of ¹⁸F-MK-6240 is only weakly displaced by a selective MAO-B inhibitor and not by an MAO-A inhibitor, suggesting that MAO enzymes are not a significant off-target binding site.[19][20]
Mandatory Visualizations
Caption: Preclinical characterization workflow for ¹⁸F-MK-6240.
Caption: Binding selectivity profile of ¹⁸F-MK-6240.
Conclusion
The preclinical data for ¹⁸F-MK-6240 strongly support its use as a highly selective and sensitive PET tracer for the in vivo quantification of neurofibrillary tangles.[1][2][3][4] Its favorable pharmacokinetic properties, including rapid brain penetration and clearance, coupled with a desirable off-target binding profile, make it a superior tool for studying the progression of Alzheimer's disease and for evaluating the efficacy of novel anti-tau therapeutics.[2][4][7][8] Further clinical studies have validated these preclinical findings, establishing ¹⁸F-MK-6240 as a leading radiopharmaceutical in the field of neurodegenerative disease research.[13][15][16][21]
References
- 1. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [PDF] Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Semantic Scholar [semanticscholar.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo characterization and quantification of neurofibrillary tau PET radioligand [18F]this compound in humans from Alzheimer’s disease dementia to young controls | bioRxiv [biorxiv.org]
- 9. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simplified radiosynthesis of [18 F]this compound for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. direct.mit.edu [direct.mit.edu]
- 15. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls. – Wisconsin Registry for Alzheimer's Prevention – UW–Madison [wrap.wisc.edu]
- 17. direct.mit.edu [direct.mit.edu]
- 18. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo quantification of neurofibrillary tangles with [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
MK-6240: A Technical Guide to its High-Affinity and Selective Binding for Tau Pathology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of MK-6240, a second-generation Positron Emission Tomography (PET) radiotracer for the in vivo quantification of neurofibrillary tangles (NFTs) composed of tau protein, a hallmark of Alzheimer's disease (AD).
Introduction
This compound, chemically known as (6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), is a highly selective PET tracer designed for the detection of paired helical filament (PHF) tau aggregates characteristic of Alzheimer's disease.[1] Its development marked a significant advancement over first-generation tau tracers, offering improved specificity and pharmacokinetic properties.[2] This guide delves into the quantitative binding affinity and selectivity of this compound, accompanied by detailed experimental protocols and visual representations of its binding and evaluation workflows.
Binding Affinity of this compound for Tau Aggregates
The affinity of this compound for tau pathology has been extensively characterized through in vitro binding assays on post-mortem human brain tissue from individuals with confirmed Alzheimer's disease. Saturation binding assays using radiolabeled this compound ([³H]this compound) have been employed to determine its dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Table 1: In Vitro Binding Affinity of [³H]this compound in Human Alzheimer's Disease Brain Tissue
| Brain Region | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (fmol/mg) | Reference |
| Temporal Cortex | 0.32 | 59.2 | [3][4] |
| Parietal Cortex | 0.15 | 154.7 | [3][4] |
These low nanomolar Kd values indicate a high binding affinity of this compound for tau aggregates in brain regions heavily affected by Alzheimer's disease pathology.
Selectivity Profile of this compound
A critical attribute of a successful tau PET tracer is its high selectivity for tau pathology over other protein aggregates commonly found in neurodegenerative diseases, as well as other potential off-target binding sites.
Selectivity for Tau over Other Proteinopathies
In vitro autoradiography studies on post-mortem human brain tissue have demonstrated that [¹⁸F]this compound binding is highly specific to neurofibrillary tangles in Alzheimer's disease.[5] There is a notable lack of significant binding to β-amyloid plaques, α-synuclein aggregates (found in Parkinson's disease and Dementia with Lewy Bodies), or TDP-43 inclusions (associated with frontotemporal lobar degeneration and amyotrophic lateral sclerosis).[5]
Furthermore, this compound shows limited affinity for tau aggregates in primary tauopathies that do not involve the 3R/4R paired helical filaments characteristic of AD, such as corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP).[6][7] This high specificity for AD-type tau pathology is a key advantage for differential diagnosis and for monitoring the efficacy of AD-specific therapies.[6][7]
Off-Target Binding Profile
While this compound exhibits an excellent overall selectivity profile, some off-target binding has been reported. In vivo and in vitro studies have identified off-target binding in neuromelanin-containing cells of the substantia nigra and melanin-containing cells.[5][8] Additionally, extra-cerebral off-target binding has been observed in the meninges and sinuses, which can potentially influence the quantification of tau signal in adjacent cortical regions.[9][10][11] However, compared to first-generation tau tracers, this compound shows reduced off-target binding in the basal ganglia and choroid plexus.[10]
Table 2: Competitive Binding Affinities (IC50) of this compound and Other Tau Tracers
| Competing Ligand | IC50 (nM) - High Affinity Site | IC50 (nM) - Low Affinity Site | Reference |
| This compound | 0.0013 | 11.7 | [12] |
| AV-1451 (Flortaucipir) | 0.005 | 28.9 | [12] |
| THK5117 | 0.0006 | 21.6 | [12] |
These values were determined through competitive binding assays with [³H]this compound in human AD brain homogenates.
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methods used to characterize the binding of this compound.
In Vitro Saturation Binding Assay
This assay quantifies the affinity (Kd) and density (Bmax) of a radioligand to its target.
Workflow for In Vitro Saturation Binding Assay.
In Vitro Autoradiography
This technique visualizes the distribution of radioligand binding in tissue sections.
Workflow for In Vitro Autoradiography.
In Vivo PET Imaging
This non-invasive technique quantifies tau pathology in living subjects.
Workflow for In Vivo PET Imaging.
Molecular Binding Site of this compound
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of this compound on the tau paired helical filament.[2][13] this compound binds within a cleft of the tau PHF, with a 1:1 stoichiometry to the tau monomer rungs.[2][13] The binding is stabilized by interactions with specific amino acid residues.[2][13]
References
- 1. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau PET Imaging With [18F]this compound: Limited Affinity for Primary Tauopathies and High Specificity for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. direct.mit.edu [direct.mit.edu]
- 10. direct.mit.edu [direct.mit.edu]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
MK-6240: A Technical Guide to its In Vitro and In Vivo Evaluation as a Tau PET Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6240 is a second-generation, high-affinity positron emission tomography (PET) tracer designed for the in vivo quantification of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease (AD) comprised of aggregated tau protein.[1] Its development has been a significant step forward in the field of neuroimaging, offering a tool to visualize and measure tau pathology in the living human brain.[1] This technical guide provides an in-depth overview of the key in vitro and in vivo studies that have characterized this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its application in research. The U.S. Food and Drug Administration (FDA) has accepted a New Drug Application (NDA) for this compound, with a Prescription Drug User Fee Act (PDUFA) target action date of August 13, 2026.
In Vitro Characterization
The initial characterization of a novel PET tracer relies on rigorous in vitro studies to determine its binding affinity, selectivity, and specificity for the target of interest.
Quantitative Binding Data
In vitro studies using radiolabeled this compound ([³H]this compound) on postmortem human brain tissue from Alzheimer's disease patients and healthy controls have been crucial in establishing its binding characteristics.
| Parameter | Brain Region | Value | Reference |
| Ki | NFT-rich AD brain homogenates | 0.36 ± 0.08 nM | [2] |
| Kd | Temporal Cortex (AD) | 0.32 nM | [3][4][5] |
| Bmax | Temporal Cortex (AD) | 59.2 fmol/mg | [3][4][5] |
| Kd | Parietal Cortex (Early-Onset AD) | 0.15 nM | [3][4][5] |
| Bmax | Parietal Cortex (Early-Onset AD) | 154.7 fmol/mg | [3][4][5] |
| Ki | Amyloid plaque-rich AD brain homogenates | 10 µM | [2] |
These data demonstrate this compound's high affinity for neurofibrillary tangles and significantly lower affinity for amyloid-beta plaques, a critical feature for a specific tau tracer.[2]
Experimental Protocols: In Vitro Autoradiography
Autoradiography on human brain sections provides a visual representation of the tracer's binding pattern and allows for comparison with immunohistochemical staining for tau pathology.
Protocol:
-
Tissue Preparation: Postmortem human brain tissue sections (typically 5-20 µm thick) from diagnosed Alzheimer's disease patients and healthy controls are used.[2][6]
-
Pre-incubation: Brain slices are pre-incubated in assay buffer (e.g., PBS with 0.1% BSA) to reduce non-specific binding.[2]
-
Incubation: The slices are then incubated with a solution containing [¹⁸F]this compound or [³H]this compound at a specific concentration (e.g., 0.3 nM for [³H]this compound).[2] To determine non-specific binding, a separate set of slices is incubated with the radiotracer in the presence of a high concentration of a competing compound (e.g., unlabeled this compound or T808).[2]
-
Washing: Following incubation, the slices are washed in ice-cold buffer to remove unbound radiotracer.[2]
-
Imaging: The dried slices are then apposed to a phosphor screen or film to detect the radioactive signal.[6] The resulting image reveals the distribution of the tracer binding.
-
Comparison: Adjacent tissue sections are often stained with antibodies against phosphorylated tau (e.g., PHF-1) to correlate the tracer binding with the actual presence of tau pathology.[2][7]
In Vivo Characterization
Following successful in vitro validation, in vivo studies in animal models and humans are conducted to assess the tracer's pharmacokinetic properties, safety, and utility for imaging the target in a living organism.
Preclinical In Vivo Studies
Initial in vivo studies are typically performed in non-human primates to evaluate brain uptake and kinetics.
Experimental Workflow:
In monkey PET studies, [¹⁸F]this compound demonstrated rapid and uniform distribution in the brain with favorable kinetics, indicating its suitability for in vivo imaging.[2][8] Self-block studies, where a high dose of unlabeled this compound is administered prior to the radiotracer, showed no displaceable binding, confirming the absence of significant off-target binding in the non-human primate brain, which does not naturally develop NFTs.[2][8]
Clinical In Vivo Studies
Human studies are essential to validate the tracer's performance in the target population.
Key Findings from Human PET Studies:
-
High Selectivity: [¹⁸F]this compound exhibits high binding in brain regions known to accumulate tau pathology in Alzheimer's disease, with negligible binding in healthy controls.[9][10] The binding pattern recapitulates the well-established Braak staging of tau pathology.[10]
-
Favorable Kinetics: The tracer shows rapid brain uptake followed by a relatively quick washout from regions without significant tau pathology, allowing for good contrast images.[9][11]
-
Minimal Off-Target Binding: Unlike some first-generation tau tracers, [¹⁸F]this compound shows minimal off-target binding in areas like the basal ganglia and choroid plexus.[10][12] However, some off-target binding has been noted in the meninges, sinus regions, and neuromelanin-containing cells.[6][13][14]
-
Quantitative Accuracy: Standardized Uptake Value Ratios (SUVRs), a simplified method for quantification, correlate well with more complex kinetic modeling, supporting their use in clinical and research settings.[9][11][15] Test-retest studies have shown good reproducibility for SUVR measurements.[16]
Experimental Protocol: Human PET Imaging
-
Participant Recruitment: Participants, including healthy volunteers and individuals with cognitive impairment or diagnosed Alzheimer's disease, are recruited for the study.
-
Radiotracer Administration: A bolus injection of [¹⁸F]this compound is administered intravenously.[17]
-
PET Imaging: Dynamic or static PET scans are acquired. Dynamic scans, which involve continuous imaging immediately after injection, allow for kinetic modeling.[11][18] Static scans are typically acquired after an uptake period (e.g., 70-90 minutes post-injection) for SUVR calculations.[12][17]
-
Anatomical Imaging: An MRI or CT scan is also performed to provide anatomical information for co-registration and region of interest definition.[10]
-
Data Analysis:
-
Kinetic Modeling: For dynamic scans, time-activity curves are generated for different brain regions. These curves, along with an arterial input function (measuring the radiotracer concentration in arterial blood over time), are used in compartmental models to estimate parameters like the total distribution volume (VT).[11][16]
-
SUVR Calculation: For static scans, the radioactivity concentration in a target region is divided by the concentration in a reference region (typically the cerebellar gray matter, which has low tau pathology) to calculate the SUVR.[9][15]
-
Role of this compound in Alzheimer's Disease Research and Drug Development
This compound serves as a critical biomarker in the study and treatment of Alzheimer's disease.
By enabling the in vivo quantification of tau pathology, this compound allows researchers to:
-
Detect Alzheimer's disease at earlier stages. [1]
-
Track the progression of the disease over time. [1]
-
Select appropriate candidates for clinical trials of anti-tau therapies. [19]
-
Assess whether these therapies are hitting their target and having the desired effect. [19]
-
Better understand the relationship between tau accumulation, cognitive decline, and other biomarkers. [1]
Conclusion
This compound has emerged as a robust and reliable PET tracer for the in vivo imaging of neurofibrillary tangles. Its high affinity and selectivity for tau aggregates, coupled with favorable pharmacokinetics and minimal off-target binding in key brain regions, make it an invaluable tool for both research and clinical applications in Alzheimer's disease and other tauopathies. The comprehensive in vitro and in vivo studies summarized in this guide underscore the significant contribution of this compound to advancing our understanding and treatment of these devastating neurodegenerative disorders.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High resolution autoradiography of [18F]this compound and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo quantification of neurofibrillary tangles with [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. direct.mit.edu [direct.mit.edu]
- 14. direct.mit.edu [direct.mit.edu]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. neurologylive.com [neurologylive.com]
MK-6240: A Technical Guide to its Radiopharmaceutical Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6240 is a second-generation, high-affinity, and selective radiopharmaceutical designed for the in vivo imaging of neurofibrillary tangles (NFTs) composed of aggregated tau protein, a primary pathological hallmark of Alzheimer's disease (AD). Developed by Merck, this fluorine-18 (B77423) labeled positron emission tomography (PET) tracer, [¹⁸F]this compound, enables the visualization and quantification of tau pathology in the living human brain. Its favorable properties, including high binding affinity for NFTs and minimal off-target binding, position it as a critical tool in the diagnosis of AD, the tracking of disease progression, and the evaluation of novel anti-tau therapeutic interventions. This guide provides an in-depth overview of the core radiopharmaceutical properties and characteristics of this compound.
Mechanism of Action
This compound is designed to cross the blood-brain barrier and selectively bind to paired helical filaments of hyperphosphorylated tau protein that form intracellular NFTs. The binding of [¹⁸F]this compound to these tau aggregates allows for their detection and quantification using PET imaging. The distribution and density of the tracer's signal in the brain are correlated with the known neuropathological staging of tau pathology in Alzheimer's disease.
Radiopharmaceutical Properties
The utility of this compound as a PET tracer is defined by its chemical and biological properties, which have been extensively characterized in preclinical and clinical studies.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 6-fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine | [1] |
| Molecular Formula | C₁₈H₁₁FN₄ | - |
| LogD | 3.32 | [2] |
In Vitro Binding Properties
Saturation and competitive binding assays using tritiated this compound ([³H]this compound) have been performed on postmortem human brain tissue to determine its affinity and selectivity for tau pathology.
| Parameter | Brain Region | Value | Reference |
| Dissociation Constant (Kd) | Temporal Cortex (AD) | 0.32 nM | [3][4] |
| Parietal Cortex (AD) | 0.15 nM | [3][4] | |
| Max. Binding Sites (Bmax) | Temporal Cortex (AD) | 59.2 fmol/mg | [3][4] |
| Parietal Cortex (AD) | 154.7 fmol/mg | [3][4] | |
| Inhibitory Constant (Ki) | NFT-rich AD Brain Homogenates | 0.36 ± 0.8 nM | [2] |
| Amyloid Plaque-rich AD Brain Homogenates | 10 µM | [2] |
Competitive binding assays have revealed that this compound shares binding sites with other tau PET tracers like AV-1451 (Flortaucipir) but not with first-generation tracers such as THK5351.[3][4] In silico modeling suggests the possibility of multiple binding sites on tau fibrils for this compound.[4]
Selectivity
Autoradiography studies on postmortem human brain tissue have demonstrated that the binding pattern of [³H]this compound is consistent with the distribution of phosphorylated tau.[2] The tracer shows high binding in brain regions known to accumulate NFTs in AD, such as the hippocampus and cortical areas, with very low binding in control tissues.[3][4] Importantly, this compound exhibits poor binding to amyloid plaques.[2]
While highly selective for AD-type tau pathology, some off-target binding has been noted.[5][6] This includes variable uptake in the meninges and sinuses, which can potentially influence the signal in adjacent cortical regions.[5][7] Off-target binding has also been observed in the substantia nigra, though this is not a primary region for quantifying NFT pathology in AD.[5][7] Unlike some first-generation tau tracers, this compound shows reduced off-target binding in the basal ganglia and choroid plexus.[5][7]
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of [¹⁸F]this compound has been evaluated in both non-human primates and human subjects, demonstrating properties suitable for PET imaging.
Preclinical Pharmacokinetics (Rhesus Monkey)
PET studies in rhesus monkeys, which do not naturally develop tau pathology, showed that [¹⁸F]this compound rapidly enters the brain and distributes homogeneously.[2] The tracer is also cleared rapidly from the brain.[2] Some defluorination was observed, leading to uptake in the skull.[2]
Human Pharmacokinetics
In human subjects, [¹⁸F]this compound also demonstrates rapid brain uptake, peaking at approximately 3 minutes post-injection.[8][9] The tracer exhibits a wide dynamic range of uptake, with binding patterns in individuals with Mild Cognitive Impairment (MCI) and AD that are consistent with the known neuropathological patterns of tau deposition.[8][9] The whole blood-to-plasma ratio stabilizes at approximately 0.66 after 15 minutes.[8][9] The parent compound in plasma undergoes rapid metabolism.[8][9]
| Parameter | Value | Reference |
| Peak Brain Uptake (SUV) | >2 at ~3 minutes | [8][9] |
| Whole Blood:Plasma Ratio (at 15 min) | 0.66 ± 0.01 | [8][9] |
| Percent Parent in Plasma (at 90 min) | 0-10% | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the core experimental protocols used in the characterization of this compound.
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is typically a two-step automated process.
A common method involves the nucleophilic fluorination of a 5-diBoc-6-nitro precursor with potassium cryptand [¹⁸F]fluoride (K[¹⁸F]/K₂₂₂), followed by acid deprotection and purification using semi-preparative high-performance liquid chromatography (HPLC).[1] The final product is formulated in a suitable buffer and sterile filtered for human use.[1] Quality control procedures are performed to ensure radiochemical purity, specific activity, and sterility.[1]
In Vitro Binding Assays
This assay determines the affinity (Kd) and density (Bmax) of [³H]this compound binding sites.
-
Tissue Preparation: Human brain tissue from the temporal or parietal cortex of AD cases is homogenized.
-
Incubation: Increasing concentrations of [³H]this compound (e.g., 0.05–2 nM) are incubated with the brain homogenate (e.g., 0.2 mg/mL) for 90 minutes at 37°C in a phosphate-buffered saline (PBS) solution containing 0.1% bovine serum albumin (BSA).
-
Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.[3][4]
This assay determines the ability of other compounds to compete with [³H]this compound for its binding sites, providing information on their relative affinities (Ki).
-
Tissue Preparation: Brain homogenates from the temporal cortex of AD cases are prepared.
-
Incubation: A fixed concentration of [³H]this compound (e.g., 0.5 nM) is incubated with the brain homogenate in the presence of increasing concentrations of a competing unlabeled compound (e.g., AV-1451, THK5117) for 90 minutes at 37°C.
-
Termination and Quantification: The assay is terminated and radioactivity is quantified as described for the saturation binding assay.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific [³H]this compound binding (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[3][4]
Autoradiography
Autoradiography is used to visualize the regional distribution of [³H]this compound binding in brain tissue sections.
-
Tissue Sectioning: Large frozen sections of human brain tissue are prepared.
-
Pre-incubation: Sections are pre-incubated in PBS with 0.1% BSA.
-
Incubation: Sections are incubated with [³H]this compound (e.g., 0.5–1 nM) for 1 hour at room temperature.
-
Non-specific Binding: Adjacent sections are incubated with [³H]this compound and a high concentration of unlabeled this compound (e.g., 1 µM).
-
Washing: Sections are washed in cold buffer to remove unbound radioligand.
-
Imaging: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.[3][4]
Human PET Imaging Protocol
In vivo imaging with [¹⁸F]this compound allows for the quantification of tau pathology in living subjects.
-
Subject Preparation: Subjects are positioned in the PET scanner.
-
Radiotracer Administration: A bolus of [¹⁸F]this compound (typically around 185-370 MBq) is administered intravenously.[10]
-
Dynamic Imaging: A dynamic PET scan is acquired for a duration of 90 to 120 minutes to measure the tracer's kinetics in the brain.[8][9]
-
Anatomical Imaging: A T1-weighted MRI is also acquired for anatomical reference and coregistration of the PET data.
-
Image Analysis: The PET data is reconstructed and corrected for attenuation and scatter. Time-activity curves are generated for various brain regions.
-
Quantification: The binding of [¹⁸F]this compound is often quantified using kinetic modeling with an arterial plasma input function or, more commonly, with simplified reference tissue methods.[8][9] The cerebellum is typically used as a reference region due to its low tau pathology.[8][9] Standardized Uptake Value Ratios (SUVR) are frequently calculated from a time window of 70-90 minutes post-injection.[6]
Clinical Significance and Future Directions
This compound has demonstrated its value in numerous clinical research studies for the early diagnosis of Alzheimer's disease, differentiating it from other dementias, and for tracking the progression of tau pathology.[4][11] It is being used in nearly 100 active clinical trials, often as a biomarker to assess the efficacy of anti-tau therapies.[12]
Lantheus Holdings, which acquired this compound, has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA), which has been accepted.[12] The FDA has granted it Fast Track designation, highlighting the urgent need for such diagnostic tools.[12] If approved, this compound would be a valuable addition to the clinical armamentarium, complementing amyloid PET imaging and emerging blood-based biomarkers to provide a more complete picture of AD pathology and guide patient management.[12] Future research will likely focus on further validating its use in diverse populations, refining quantification methods, and exploring its potential in other tauopathies.
References
- 1. Development, initial validation, and application of a visual read method for [18F]MK‐6240 tau PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
MK-6240: A Technical Guide for Alzheimer's Disease Research
Introduction
MK-6240, chemically known as (6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), is a highly selective, second-generation Positron Emission Tomography (PET) radiotracer developed for the in vivo imaging and quantification of neurofibrillary tangles (NFTs).[1][2] NFTs are pathological hallmarks of Alzheimer's disease (AD), composed of aggregated, hyperphosphorylated tau protein.[3] The spatial and temporal progression of NFT pathology, as described by Braak staging, correlates strongly with the clinical severity of cognitive decline in AD.[4][5]
This compound represents a significant advancement over first-generation tau PET tracers, offering higher affinity and specificity for the paired helical filaments (PHFs) of tau found in AD.[6][7][8][9] A key advantage is its markedly reduced off-target binding in regions like the basal ganglia and choroid plexus, which was a confounding factor for earlier tracers.[4][8][10] These favorable characteristics make [18F]this compound a powerful tool for researchers and drug developers, enabling the early detection of tau pathology, tracking disease progression, and serving as a biomarker for evaluating the efficacy of anti-tau therapeutic interventions.[11][12] The U.S. Food and Drug Administration (FDA) has accepted a New Drug Application for this compound, with a decision expected in August 2026.[11]
Mechanism of Action and Binding Profile
[18F]this compound is designed to cross the blood-brain barrier and bind with high affinity to NFTs.[6] In vitro studies using autoradiography on postmortem human brain tissue have demonstrated that the binding pattern of this compound is consistent with the known distribution of phosphorylated tau.[6][13] It binds strongly in NFT-rich cortical regions from AD patients but shows minimal to no binding in brain tissue from healthy controls or in amyloid plaque-rich, NFT-poor regions.[6][14]
Cryo-electron microscopy (cryo-EM) has elucidated the structural basis of its high-avidity binding. This compound binds at a 1:1 ratio within a cleft of the tau paired-helical filament.[15] The ligand adopts a stacked arrangement, engaging specifically with glutamine 351 (Q351), lysine (B10760008) 353 (K353), and isoleucine 360 (I360) residues of the tau protein.[15][16] This specific interaction explains its high selectivity for the AD tau isoform.
While highly specific for AD-type tau pathology, this compound shows limited utility for detecting tau aggregates in most non-AD tauopathies, such as Pick's disease, progressive supranuclear palsy, or corticobasal degeneration.[13][17] However, some binding has been observed in specific genetic frontotemporal dementia cases (MAPT R406W mutation) where the tau tangles are structurally similar to those in AD.[18][19] Off-target binding, though significantly reduced compared to predecessors, has been noted in neuromelanin and melanin-containing cells, such as in the substantia nigra and meninges.[13][17][20]
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical research.
Table 1: In Vitro Binding Characteristics of this compound
| Parameter | Tissue Source | Value | Reference |
| Binding Affinity (Ki) | AD Brain Homogenates (NFT-rich) | 0.36 ± 0.8 nM | [6] |
| Dissociation Constant (Kd) | AD Temporal Cortex | 0.32 nM | [14][21] |
| AD Parietal Cortex (Early Onset) | 0.15 nM | [14][21] | |
| Max. Binding Sites (Bmax) | AD Temporal Cortex | 59.2 fmol/mg | [14][21] |
| AD Parietal Cortex (Early Onset) | 154.7 fmol/mg | [14][21] | |
| Bmax/Kd Ratio | AD Cortical Homogenates | Up to 5-fold higher than AV-1451 | [6] |
Table 2: In Vivo [18F]this compound PET Imaging Quantitative Metrics
| Parameter | Subject Group | Brain Region | Value | Reference |
| SUVR (60-90 min) | AD Patients | NFT-rich regions | ~3.0 - 4.0 | [22] |
| Healthy Elderly | All regions | ~1.0 | [22] | |
| Test-Retest Variability (SUVR90-120) | AD & Healthy Controls | NFT-rich regions | ~6% | [23] |
| Test-Retest Variability (VT) | AD & Healthy Controls | NFT-rich regions | ~21% | [23] |
| Test-Retest Variability (BPND) | AD & Healthy Controls | NFT-rich regions | ~14% | [23] |
| Distribution Volume Ratio (DVR) | AD Patients | NFT-rich regions | > 4.0 | [24] |
Table 3: [18F]this compound Radiosynthesis Properties
| Method | Precursor | Radiochemical Yield (uncorrected) | Molar Activity (at EOS) | Reference |
| Two-Step (Conventional Heating) | 5-diBoc-6-nitro precursor | 7.5% ± 1.9% | 222 ± 67 GBq/µmol | [2] |
| One-Step (Simplified) | bis-Boc protected precursor | 9.8% ± 1.8% (from EOB) | High | [1] |
Abbreviations: AD = Alzheimer's Disease; NFT = Neurofibrillary Tangle; Ki = Inhibition Constant; Kd = Dissociation Constant; Bmax = Maximum number of binding sites; SUVR = Standardized Uptake Value Ratio; VT = Total Distribution Volume; BPND = Non-displaceable Binding Potential; EOS = End of Synthesis; EOB = End of Bombardment.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures provide a clear understanding of the context and application of this compound.
Caption: Tau phosphorylation pathway in Alzheimer's disease.
Caption: Automated radiosynthesis workflow for [18F]this compound.
References
- 1. A simplified radiosynthesis of [18 F]this compound for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Tau in Alzheimer's Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. usagainstalzheimers.org [usagainstalzheimers.org]
- 8. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. direct.mit.edu [direct.mit.edu]
- 11. neurologylive.com [neurologylive.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
MK-6240 as a Biomarker for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The development of reliable biomarkers for AD pathology is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. MK-6240 is a second-generation, high-affinity, and selective positron emission tomography (PET) tracer for the in vivo quantification of NFTs in the human brain. This technical guide provides an in-depth overview of this compound as a biomarker for Alzheimer's disease, including its binding characteristics, experimental protocols for its use, and its role in understanding the pathophysiology of AD.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for its evaluation as a tau PET tracer.
Table 1: In Vitro Binding Characteristics of [³H]this compound in Human Brain Tissue
| Brain Region | Subject Group | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (fmol/mg) | Reference |
| Temporal Cortex | Alzheimer's Disease | 0.32 | 59.2 | [1][2] |
| Parietal Cortex | Early-Onset Alzheimer's Disease | 0.15 | 154.7 | [1][2] |
Table 2: In Vivo [¹⁸F]this compound PET Signal (SUVR) in Different Cohorts
| Brain Region | Healthy Elderly (HE) | Alzheimer's Disease (AD) | Reference |
| Neocortical and Medial Temporal Regions | ~1 | ~2-4 | [3][4] |
*SUVR (Standardized Uptake Value Ratio) was determined using the cerebellar cortex as the reference region.
Table 3: Longitudinal Annualized Change in [¹⁸F]this compound SUVR
| Subject Group | Brain Region (Braak-like Stages) | Annual Increase in SUVR (%) | Reference |
| Cognitively Unimpaired Amyloid-β-Negative | Stage I | 3.9 | [5][6][7] |
| Stage II | 2.8 | [5][6][7] | |
| Cognitively Unimpaired Amyloid-β-Positive | Stage I | 8.9 | [5][6][7] |
| Cognitively Impaired Amyloid-β-Positive (Baseline Braak II-IV) | Stages III-IV | 4.6-7.5 | [5][7][8] |
| Cognitively Impaired Amyloid-β-Positive (Baseline Braak V-VI) | Stages V-VI | 8.3-10.7 | [5][7][8] |
| Mild Cognitive Impairment (MCI) | Meta-Temporal Composite | +12 | [9] |
| Alzheimer's Disease Dementia | Meta-Temporal Composite | +9 | [9] |
| Healthy Volunteers | Meta-Temporal Composite | -0.59 | [9] |
Experimental Protocols
Detailed methodologies for the application of this compound in research settings are provided below.
[¹⁸F]this compound PET Imaging Protocol in Human Subjects
-
Radiotracer Administration: A bolus injection of 152-169 MBq of [¹⁸F]this compound is administered intravenously.[4]
-
PET Scan Acquisition: Dynamic PET scans are performed for up to 150 minutes.[4] For quantitative analysis using SUVR, a static scan of 20-30 minutes is typically acquired between 70 and 110 minutes post-injection.[10][11]
-
Image Reconstruction: Data is reconstructed using a 3-dimensional ordered-subset expectation maximization iterative algorithm.[12]
-
Image Analysis:
-
PET images are co-registered with the subject's structural MRI.
-
The cerebellar cortex is commonly used as a reference region for calculating SUVR.[4]
-
Time-activity curves are extracted from various regions of interest to assess tracer kinetics.
-
Distribution volume ratios (DVR) can be determined using reference tissue models like the Logan graphical analysis.[13]
-
[¹⁸F]this compound Autoradiography Protocol for Human Brain Tissue
-
Tissue Preparation: Frozen human brain tissue sections (10 µm thick) are mounted on adhesion slides.[14] For formalin-fixed paraffin-embedded (FFPE) tissue, 5 µm sections are deparaffinized.[15]
-
Pre-incubation: Slides are pre-incubated for 15 minutes at room temperature in a phosphate-buffered saline (PBS) solution (pH 7.5) containing 0.1% bovine serum albumin (BSA).[12]
-
Incubation: Sections are incubated with [¹⁸F]this compound (typically in the low nanomolar range) in PBS for 60-90 minutes at room temperature.[12][15]
-
Washing: Slides are washed in ice-cold PBS three times for three minutes each, followed by a brief rinse in ice-cold distilled water.[12]
-
Imaging: The slides are exposed to a phosphor screen, and the resulting image is read using a phosphor imager. High-resolution autoradiography can also be performed using nuclear emulsion.[14]
-
Blocking Experiments: To determine binding specificity, adjacent tissue sections are incubated with an excess of non-radioactive ("cold") this compound or other competing ligands.
Visualizations
The following diagrams illustrate key concepts related to this compound and its application in Alzheimer's disease research.
Caption: Tau phosphorylation and aggregation pathway in Alzheimer's disease.
Caption: Experimental workflow for an this compound PET imaging study.
Caption: Logical relationship between tau pathology and its detection by this compound PET.
References
- 1. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240, a PET Tracer Targeting Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240, a PET Tracer Targeting Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Longitudinal evaluation of 18F-MK-6240 in patients with Alzheimer’s disease dementia or mild cognitive impairment compared to healthy volunteers. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls. – Wisconsin Registry for Alzheimer's Prevention – UW–Madison [wrap.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. High resolution autoradiography of [18F]this compound and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of 18F-MK-6240 PET: A Technical Guide to the Early Detection of Neurofibrillary Tangles
For Researchers, Scientists, and Drug Development Professionals
The in vivo detection and quantification of neurofibrillary tangles (NFTs), a core pathological hallmark of Alzheimer's disease (AD), has been revolutionized by the development of specific positron emission tomography (PET) tracers. Among the second-generation tracers, 18F-MK-6240 has emerged as a highly promising agent due to its high affinity and selectivity for NFTs, favorable pharmacokinetic properties, and reduced off-target binding. This technical guide provides an in-depth overview of 18F-MK-6240, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated workflows for its use in research and clinical trials.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of 18F-MK-6240, offering a comparative look at its binding characteristics and performance in different cohorts.
Table 1: In Vitro Binding Characteristics of MK-6240
| Parameter | Tissue Source | Value | Citation |
| Binding Affinity (Kd) | AD Brain Cortex Homogenates (NFT-rich) | High Affinity | [1][2] |
| AD Brain Homogenates (Amyloid-rich, NFT-poor) | Poor Binding | [1][2] | |
| Non-AD Human Brain Homogenates | No Displaceable Binding | [1][2] | |
| Selectivity | NFTs vs. Amyloid Plaques | High | [1][2] |
| NFTs vs. MAO-A | High (unlike some first-generation tracers) | [1] |
Table 2: In Vivo Performance of 18F-MK-6240 in Human Subjects
| Parameter | Subject Group | Brain Region | Value (SUVR) | Citation |
| Tracer Uptake | Alzheimer's Disease (AD) Dementia | Regions with high NFT pathology | Significantly elevated | [3][4] |
| Mild Cognitive Impairment (MCI) | Variable, often elevated in medial temporal lobe | Intermediate between CN and AD | [3][4] | |
| Cognitively Unimpaired (CU) - Amyloid Positive | Transentorhinal Cortex (Braak Stage I) | 68% showed tau deposition | [3][4] | |
| Cognitively Unimpaired (CU) - Amyloid Negative | Transentorhinal Cortex (Braak Stage I) | 37% showed tau deposition | [3][4] | |
| Off-Target Binding | Cognitively Unimpaired (CU) | Basal Ganglia, Choroid Plexus | Reduced compared to first-generation tracers | [5] |
| Cognitively Unimpaired (CU) | Meninges | 1.03 (0.25) | [5] | |
| Cognitively Unimpaired (CU) | Sinuses | 1.38 (0.34) | [5] |
Table 3: Test-Retest Variability of 18F-MK-6240 PET
| Parameter | Subject Group | Variability | Citation |
| Volume of Distribution (VT) | AD and Healthy Volunteers | Low | [6] |
| Parent Fraction in Plasma | AD and Healthy Volunteers | Maximum of 7% around the 10-min mean | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and standardization of 18F-MK-6240 PET studies. The following sections outline the key experimental protocols cited in the literature.
In Vitro Binding Studies
Objective: To determine the affinity and selectivity of this compound for NFTs.
Methodology:
-
Tissue Preparation: Postmortem human brain tissue from diagnosed AD patients and cognitively normal donors is used. Tissue is either sectioned for autoradiography or homogenized for binding assays.[1][2]
-
Radioligand: 3H-MK-6240 is utilized for these in vitro studies.[1][2]
-
Autoradiography:
-
Brain slices are incubated with 3H-MK-6240.
-
Adjacent slices are often stained with antibodies against phosphorylated tau for direct comparison of the tracer binding pattern with the actual distribution of NFTs.[1][2]
-
To assess selectivity, blocking studies are performed by co-incubating with an excess of unlabeled this compound or other compounds.[1]
-
-
Homogenate Binding Assays:
-
Brain homogenates are incubated with varying concentrations of 3H-MK-6240 to determine binding affinity (Kd) and density of binding sites (Bmax).
-
Competition assays with other known tau tracers or compounds that bind to potential off-target sites are conducted to evaluate selectivity.[7]
-
Preclinical In Vivo PET Imaging (Rhesus Monkeys)
Objective: To evaluate the pharmacokinetic properties, brain penetration, and in vivo selectivity of 18F-MK-6240.
Methodology:
-
Subject: Rhesus monkeys, which do not naturally develop NFTs, are used to assess baseline brain kinetics and non-specific binding.[1][2]
-
Radiotracer Administration: 18F-MK-6240 is administered intravenously.[1]
-
PET Scanning: Dynamic PET scans are acquired to measure the tracer's uptake and washout from the brain over time.[1][2]
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radioactive metabolites using HPLC analysis.[1]
-
Self-Block Studies: To assess in vivo binding selectivity, a separate PET scan is conducted after pre-dosing the monkey with a high dose of unlabeled this compound. A reduction in the PET signal would indicate specific binding.[1][2]
-
Image Analysis: PET data are corrected for physical decay, attenuation, and scatter. Kinetic modeling is then applied to the dynamic PET data and the metabolite-corrected arterial input function to calculate the volume of distribution (VT), an indicator of tracer binding.[1]
Clinical In Vivo PET Imaging (Human Subjects)
Objective: To quantify the burden and distribution of NFTs in the human brain across the spectrum of aging and AD.
Methodology:
-
Participant Recruitment: Subjects are typically recruited into cohorts such as cognitively normal young and elderly, mild cognitive impairment (MCI), and AD dementia. Amyloid status is often determined via amyloid PET or cerebrospinal fluid (CSF) analysis.[3][4][8]
-
Radiotracer Injection: A bolus of 18F-MK-6240 is injected intravenously. The injected activity is typically in the range of 165-300 MBq.[6]
-
PET Image Acquisition: Dynamic or static PET imaging is performed. Static images are commonly acquired 90-110 minutes post-injection.[3][4] Dynamic scans can last up to 150 minutes.[6]
-
Magnetic Resonance Imaging (MRI): A structural MRI is acquired for each participant to allow for anatomical co-registration and definition of regions of interest (ROIs).[6]
-
Data Analysis:
-
PET images are co-registered to the individual's MRI.
-
Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in a target ROI to a reference region with low expected specific binding, such as the cerebellar cortex.[9]
-
For dynamic scans, kinetic modeling using the arterial input function can be performed to estimate VT.[6]
-
Voxel-wise statistical analyses are often performed to identify group differences in tracer uptake.[10]
-
Visualizations
The following diagrams illustrate the key workflows in 18F-MK-6240 PET research.
Caption: Preclinical 18F-MK-6240 PET Experimental Workflow in Monkeys.
Caption: Clinical 18F-MK-6240 PET Study Workflow in Humans.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-MK-6240 PET for early and late detection of neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. direct.mit.edu [direct.mit.edu]
- 6. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
MK-6240 for Imaging Tau Pathology in Non-Alzheimer's Tauopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]MK-6240 is a second-generation positron emission tomography (PET) tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of paired helical filaments (PHFs) of hyperphosphorylated tau protein, a core pathological hallmark of Alzheimer's disease (AD).[1][2] Its favorable pharmacokinetic properties and low off-target binding in the brain have established it as a valuable tool for the in vivo quantification of tau pathology in AD.[3][4][5] However, the utility of this compound for imaging tau aggregates in non-Alzheimer's tauopathies, which are characterized by different tau isoform compositions and filament structures, is a critical area of investigation for differential diagnosis and the development of targeted therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound for imaging non-AD tauopathies, with a focus on quantitative data, experimental protocols, and the molecular basis of its binding selectivity.
Data Presentation: In Vitro Binding Characteristics of this compound
The binding affinity and density of this compound have been characterized in postmortem human brain tissue from individuals with AD and various non-AD tauopathies. The following tables summarize key quantitative findings from in vitro saturation and competition binding assays, as well as autoradiography studies.
| Brain Region | Disease | Tracer | Kd (nM) | Bmax (fmol/mg) | Reference |
| Temporal Cortex | Alzheimer's Disease | [3H]this compound | 0.32 | 59.2 | [6] |
| Parietal Cortex | Alzheimer's Disease | [3H]this compound | 0.15 | 154.7 | [6] |
Table 1: Saturation Binding Parameters of [3H]this compound in Alzheimer's Disease Brain Tissue. This table presents the dissociation constant (Kd) and maximum binding site density (Bmax) of [3H]this compound in brain regions with high NFT pathology in AD, indicating high-affinity binding.
| Unlabeled Competitor | IC50 (nM) - Site 1 (% occupancy) | IC50 (nM) - Site 2 (% occupancy) | Reference |
| This compound | 0.001 (58%) | 12 (42%) | [7] |
| AV-1451 (Flortaucipir) | Not Reported | Not Reported | [6] |
| THK5117 | Not Reported | Not Reported | [6] |
Table 2: Competitive Binding of [3H]this compound in Alzheimer's Disease Brain Homogenates. This table shows the half-maximal inhibitory concentration (IC50) of unlabeled tau tracers against [3H]this compound binding, revealing multiple binding sites with different affinities.
| Tauopathy | Tau Isoform Composition | [3H]this compound Specific Binding | [3H]PI-2620 Specific Binding | Reference |
| Corticobasal Degeneration (CBD) | 4R | Not detected | High | [8][9] |
| Progressive Supranuclear Palsy (PSP) | 4R | Not detected | High | [8][9] |
| Pick's Disease (PiD) | 3R | Not detected | Not Reported | [10] |
Table 3: Comparative Autoradiography of Second-Generation Tau Tracers in Non-AD Tauopathies. This table qualitatively summarizes the specific binding of [3H]this compound and [3H]PI-2620 in postmortem brain tissue from various non-AD tauopathies, highlighting the limited utility of this compound for these conditions. Quantitative data for this compound in these specific non-AD tauopathies is limited due to the lack of significant binding.
Experimental Protocols
Radiosynthesis of [18F]this compound
The automated two-step radiosynthesis of [18F]this compound is a critical procedure for its clinical and preclinical use.
Protocol:
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via proton bombardment of [18O]H2O in a cyclotron. Trap the [18F]fluoride on an anion-exchange cartridge.
-
Elution: Elute the [18F]fluoride from the cartridge using a solution of potassium cryptand (Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride/K222 complex by azeotropic distillation with acetonitrile.
-
Nucleophilic Fluorination: Add the 5-diBoc-6-nitro precursor of this compound to the dried [18F]fluoride complex in a suitable solvent (e.g., DMSO). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.[11]
-
Deprotection: Remove the Boc protecting groups by adding an acid (e.g., HCl). Heat the mixture.[11]
-
Purification: Purify the crude [18F]this compound product using semi-preparative high-performance liquid chromatography (HPLC).[11][12]
-
Formulation: Collect the [18F]this compound fraction, dilute it with a formulation solution (e.g., saline with ethanol), and pass it through a sterile filter.[11][12]
-
Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility, meeting FDA and USP requirements for human use.[11][12]
In Vitro Autoradiography on Human Postmortem Brain Tissue
Autoradiography is a key technique to visualize the distribution and quantify the binding of radiolabeled ligands in tissue sections.
Protocol:
-
Tissue Preparation: Use frozen human postmortem brain sections (typically 10-20 µm thick) from well-characterized cases of AD, non-AD tauopathies, and healthy controls. Mount the sections on glass slides.
-
Pre-incubation: Pre-incubate the slides in a buffer solution (e.g., phosphate-buffered saline, PBS, with 0.1% bovine serum albumin, BSA) to reduce non-specific binding.[13]
-
Incubation: Incubate the slides with a solution containing [3H]this compound or [18F]this compound at a specific concentration (e.g., 0.5-1 nM for [3H]this compound) for a defined period (e.g., 60 minutes) at room temperature.[13]
-
Washing: Wash the slides in cold buffer to remove unbound radiotracer. A brief dip in cold deionized water can be used to remove buffer salts.[13]
-
Drying: Dry the slides quickly with a stream of cold, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film for a duration determined by the radioisotope and its concentration.
-
Imaging and Analysis: Scan the imaging plate or film to generate a digital autoradiogram. Quantify the signal intensity in specific regions of interest corresponding to different brain structures.
-
Non-Specific Binding: To determine non-specific binding, incubate adjacent tissue sections with the radiotracer in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).[13] Specific binding is calculated by subtracting non-specific binding from total binding.
Preclinical and Clinical PET Imaging
Preclinical PET Imaging in Animal Models:
While specific protocols for non-AD tauopathy models are not extensively detailed in the literature, a general approach can be outlined based on existing preclinical imaging studies.
-
Animal Models: Utilize transgenic mouse or rat models that develop tau pathology relevant to specific non-AD tauopathies (e.g., models expressing mutant human tau associated with FTD).
-
Radiotracer Administration: Anesthetize the animal and administer [18F]this compound via intravenous injection (e.g., tail vein). The injected dose will depend on the animal's weight and the scanner's sensitivity.
-
PET Scan Acquisition: Perform a dynamic PET scan for a duration of 60-120 minutes to capture the tracer's kinetic profile.
-
Image Reconstruction and Analysis: Reconstruct the PET data and co-register it with an anatomical image (e.g., MRI or CT) for accurate localization of tracer uptake. Calculate standardized uptake value ratios (SUVRs) using a reference region with low specific binding (e.g., cerebellum).
Clinical PET Imaging in Human Subjects:
-
Participant Selection: Recruit participants with a clinical diagnosis of a non-AD tauopathy, as well as healthy controls and individuals with AD for comparison. Characterize participants with relevant clinical assessments and, ideally, amyloid PET imaging to exclude AD co-pathology.
-
Radiotracer Administration: Administer a bolus injection of [18F]this compound (typically around 185-370 MBq or 5-10 mCi).
-
PET Scan Acquisition: Acquire a dynamic or static PET scan. For quantitative analysis, a dynamic scan of at least 90 minutes is often preferred. Static imaging is typically performed 70-90 minutes post-injection.[4]
-
Image Processing and Analysis: Correct PET images for attenuation, scatter, and motion. Co-register the PET images to the participant's structural MRI. Define regions of interest (ROIs) on the MRI and project them onto the PET data.
-
Quantification: Calculate SUVRs by normalizing the tracer uptake in target ROIs to a reference region with minimal specific binding, such as the cerebellar gray matter.[14]
Molecular Basis of this compound Binding Selectivity
Recent advances in cryo-electron microscopy (cryo-EM) have elucidated the atomic structure of tau filaments in AD and have provided a molecular explanation for the binding selectivity of this compound.
This compound binds to a specific site within the core of the paired helical filaments of tau found in Alzheimer's disease.[15] This binding pocket is formed by a unique conformation of the tau protein in AD, involving specific amino acid residues.[15] The cryo-EM structure of this compound bound to AD tau filaments reveals that the tracer engages with glutamine 351, lysine (B10760008) 353, and isoleucine 360.[15]
In contrast, the tau filaments in 4R tauopathies, such as PSP and CBD, have different core structures. These alternative conformations lack the specific binding pocket that accommodates this compound with high affinity. This structural difference is the primary reason for the limited to non-existent binding of this compound in these non-AD tauopathies.
Off-Target Binding
While this compound shows significantly reduced off-target binding compared to first-generation tau tracers, some non-specific binding has been reported. Off-target retention has been observed in the meninges, ethmoid sinus, clivus, and substantia nigra.[4][5][16][17] This off-target binding does not typically interfere with the quantification of tau in key cortical regions associated with AD, but it should be considered during image interpretation, especially when assessing regions adjacent to these structures.
Conclusion
[18F]this compound is a highly specific PET tracer for imaging the 3R/4R tau pathology characteristic of Alzheimer's disease. Its utility for imaging non-AD tauopathies is limited due to the different structural conformations of tau filaments in these disorders, which lack the specific high-affinity binding site for this compound. This high specificity, however, makes this compound a valuable tool for differentiating AD from other dementias. Future research may focus on the development of novel PET tracers with affinity for the specific tau filament structures found in non-AD tauopathies to aid in their diagnosis and the evaluation of targeted therapies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer's disease, corticobasal degeneration and progressive supranuclear palsy brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo quantification of neurofibrillary tangles with [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. direct.mit.edu [direct.mit.edu]
Methodological & Application
Application Notes and Protocols for MK-6240 PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies in human subjects using the [18F]MK-6240 radiotracer. [18F]this compound is a second-generation PET tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of aggregated tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies.[1][2] This document is intended to guide researchers in the standardized application of this compound PET imaging for the in vivo quantification and longitudinal monitoring of tau pathology.
Quantitative Data Summary
The following tables summarize key quantitative parameters for [18F]this compound PET imaging protocols as reported in various studies.
Table 1: Radiotracer Administration
| Parameter | Value | Reference |
| Injected Dose (Activity) | 185 MBq (5 mCi) | [3][4] |
| 152–169 MBq | [5] | |
| 185 ± 15 MBq | [6] | |
| 217 ± 66 MBq | [7] | |
| 377.1 ± 17.4 MBq | [8] | |
| Administration Route | Intravenous Bolus | [5] |
Table 2: PET Imaging Acquisition Parameters
| Parameter | Value | Reference |
| Static Acquisition Window | ||
| 90–110 minutes post-injection | [3][9][10] | |
| 60–90 minutes post-injection | [5] | |
| Dynamic Acquisition Duration | ||
| Up to 150 minutes | [5] | |
| 120 minutes (with a 15-minute break) | [6] | |
| 0-60 min and 90-120 min (coffee-break protocol) | [7] | |
| 0-75 min followed by a 90-110 min static scan | [8] | |
| Scanner Types | Siemens Biograph64 mCT/PET, Siemens Biograph-mMR, Hirez Biograph 16 PET/CT, Discovery 690 PET/CT | [5][6][8][9] |
| Image Reconstruction | Ordered-Subsets Expectation Maximization (OSEM) | [3] |
Experimental Protocols
This section outlines a generalized protocol for [18F]this compound PET imaging in human subjects, synthesized from multiple sources.
Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects should be screened according to the specific research question. Exclusion criteria often include a history of other significant brain diseases, certain medical conditions, inability to remain still for the scan duration, and recent radiation exposure exceeding allowable limits.[4]
-
Fasting and Diet: No fasting or specific dietary restrictions are typically required before the scan.[11]
-
Hydration: Subjects are encouraged to drink water 1-2 hours before the scan to ensure adequate hydration.[11]
-
Medications: Subjects should continue to take all prescribed medications on their regular schedule.[11]
-
Attire: Subjects should wear comfortable clothing without metal objects.[11]
-
Informed Consent: All participants must provide written informed consent after a thorough explanation of the study procedures and potential risks.
Radiopharmaceutical Preparation and Administration
-
Synthesis: [18F]this compound is synthesized via a fully automated, two-step process involving nucleophilic fluorination of a precursor followed by deprotection and purification.[12][13] The synthesis should be performed under Current Good Manufacturing Practices (cGMP).[12][14]
-
Quality Control: The final product must meet all Food and Drug Administration (FDA) and United States Pharmacopeia (USP) requirements for a PET radiopharmaceutical, including tests for radiochemical purity and specific activity.[12]
-
Administration: The radiotracer is administered as a slow intravenous bolus injection.[4][5]
PET/CT or PET/MR Imaging
-
Scanner Setup: The PET scanner should be calibrated and quality-controlled according to the manufacturer's specifications.
-
Patient Positioning: The subject is positioned comfortably on the scanner bed with their head stabilized to minimize motion.
-
Transmission Scan: A low-dose CT or an MR-based attenuation correction scan is performed before the emission scan.[5][8]
-
Emission Scan Acquisition:
-
Dynamic Scanning: For kinetic modeling, a dynamic scan is initiated simultaneously with the injection of [18F]this compound and can last up to 120-150 minutes.[5][6] Some protocols incorporate a "coffee-break" where the scan is paused (e.g., between 60 and 90 minutes) to improve patient comfort.[7]
-
Static Scanning: For calculating Standardized Uptake Value Ratios (SUVR), a static scan is typically acquired from 90 to 110 minutes post-injection.[3][9]
-
-
Post-Scan Procedures: After the scan, subjects are advised to drink plenty of water to help clear the tracer from their body. It is also recommended to limit close contact with infants and pregnant women for 12 hours post-scan.[11]
Image Processing and Data Analysis
-
Image Reconstruction: PET data is reconstructed using an iterative algorithm, such as OSEM, with corrections for attenuation, scatter, decay, and random coincidences.[3]
-
Co-registration: The PET images are co-registered to the subject's structural T1-weighted MRI to allow for anatomically defined regions of interest (ROIs).[10]
-
Quantification:
-
SUVR: The most common method for quantification is the calculation of SUVR. The mean radioactivity concentration in a target ROI is normalized to the mean concentration in a reference region, typically the cerebellar cortex, which is relatively free of specific [18F]this compound binding.[5]
-
Kinetic Modeling: For dynamic scan data, kinetic modeling using methods like the two-tissue compartment model (2TCM) or Logan graphical analysis can be employed to estimate parameters such as the total distribution volume (VT) and distribution volume ratio (DVR).[7][15]
-
-
Visual Interpretation: In addition to quantitative analysis, visual assessment of the PET images by trained readers is crucial for identifying the spatial distribution and intensity of tau pathology, which can be categorized based on established patterns.[16]
Visualizations
References
- 1. New imaging method to help untangle role of tau in brain diseases - Memory and Brain Wellness Center [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. direct.mit.edu [direct.mit.edu]
- 7. Reproducibility of [18F]this compound kinetics in brain studies with shortened dynamic PET protocol in healthy/cognitively normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dosimetry and efficacy of a tau PET tracer [18F]this compound in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing quantification of MK6240 tau PET in unimpaired older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qnlab.weill.cornell.edu [qnlab.weill.cornell.edu]
- 12. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. biorxiv.org [biorxiv.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Quantification of MK-6240 Uptake Using Standardized Uptake Value Ratio (SUVR): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of [¹⁸F]MK-6240 positron emission tomography (PET) tracer uptake using the Standardized Uptake Value Ratio (SUVR). [¹⁸F]this compound is a second-generation PET tracer with high affinity and selectivity for neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD).[1][2][3] Accurate quantification of this compound uptake is crucial for understanding the progression of tau pathology, patient stratification in clinical trials, and evaluating the efficacy of therapeutic interventions.
Introduction to SUVR in this compound PET Imaging
The Standardized Uptake Value Ratio (SUVR) is a widely adopted semi-quantitative method in PET imaging that provides a measure of radiotracer uptake in a target region relative to a reference region.[4] The reference region is ideally devoid of specific tracer binding, allowing its uptake to serve as a surrogate for non-specific binding and tracer delivery. For [¹⁸F]this compound, the cerebellar gray matter is a commonly used reference region.[5][6]
The primary advantage of SUVR is its simplicity and high test-retest reliability, making it a robust tool for longitudinal studies and multi-center clinical trials.[6] Studies have shown a strong correlation between SUVR and more complex kinetic modeling methods like the distribution volume ratio (DVR), particularly within specific time windows post-injection.[4][7][8][9]
Experimental Protocols
This section outlines the key experimental protocols for acquiring and analyzing [¹⁸F]this compound PET data to calculate SUVR.
Subject Preparation and Radiotracer Injection
-
Subject Preparation: Subjects should fast for at least 4-6 hours prior to radiotracer injection to minimize potential metabolic effects on tracer distribution. Vital signs should be monitored before and after the scan.[10]
-
Radiotracer Injection: A bolus injection of [¹⁸F]this compound is administered intravenously. The typical injected activity is approximately 185 MBq (~5 mCi), though this may vary based on institutional guidelines and scanner specifications.[11] The specific activity and injected mass should be recorded.[2]
PET Image Acquisition
-
Scanner: A high-resolution PET/CT or PET/MR scanner should be used for image acquisition.
-
Acquisition Timing: Dynamic PET scanning is often initiated at the time of injection. However, for SUVR calculations, a static scan acquired during a specific time window post-injection is typically sufficient. Several studies have demonstrated that the optimal time window for stable SUVR estimates is between 70 and 110 minutes post-injection.[2][6][9][12] Commonly used windows include 70-90 minutes[9][12], 90-110 minutes[6], and 90-120 minutes.[13]
-
Acquisition Parameters: The acquisition should be performed in 3D list mode with appropriate corrections for attenuation (using CT or MR), scatter, and random coincidences. The duration of the static scan is typically 20-30 minutes.
Magnetic Resonance Imaging (MRI) Acquisition
-
A high-resolution T1-weighted anatomical MRI scan is essential for anatomical co-registration and region of interest (ROI) definition.[5][7] This allows for accurate delineation of brain structures and minimizes partial volume effects.
Image Processing and Analysis
The following workflow outlines the steps for processing the acquired PET and MRI data to calculate SUVR.
-
Motion Correction: Inter-frame motion correction of the dynamic PET data is crucial to minimize blurring and ensure accurate quantification.[5][11]
-
PET-MRI Co-registration: The PET image (or the mean of the motion-corrected frames) is co-registered to the individual's T1-weighted MRI.[5][7][10]
-
Anatomical Parcellation and ROI Definition: The T1-weighted MRI is used for automated anatomical parcellation to define various brain regions of interest (ROIs). Software packages such as Freesurfer or SPM are commonly used for this purpose.[5]
-
Reference Region Selection: The cerebellar gray matter (CerGM) is the most frequently used reference region for [¹⁸F]this compound SUVR quantification.[5][6] However, some studies have explored the use of pons or eroded cerebellar gray matter to minimize potential spill-in from adjacent areas with high uptake.[5]
-
SUVR Calculation: The mean standardized uptake value (SUV) is extracted for each target ROI and the reference region from the PET data within the chosen time window. The SUVR is then calculated using the following formula:
SUVR = (Mean SUV in Target Region) / (Mean SUV in Reference Region)
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 1. Experimental workflow for this compound SUVR quantification.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on [¹⁸F]this compound SUVR. These values can serve as a reference for researchers designing and interpreting their own studies.
Table 1: Comparison of SUVR in Different Cohorts
| Brain Region | Healthy Controls (HC) SUVR (Mean ± SD) | Mild Cognitive Impairment (MCI) SUVR (Mean ± SD) | Alzheimer's Disease (AD) SUVR (Mean ± SD) | Reference |
| Temporal Meta-ROI | 1.07 ± 0.13 | 1.48 ± 0.49 | 2.15 ± 0.56 | [14] |
| Mesial-temporal | - | - | ~2.5 - 3.5 | [6] |
| Temporoparietal | - | - | ~2.0 - 3.0 | [6] |
| Neocortex | ~1.0 | - | ~2.0 - 4.0 | [4][15] |
Note: SUVR values can vary depending on the specific ROIs, reference region, and image processing pipeline used.
Table 2: Test-Retest Variability of this compound SUVR
| Study Population | Time Interval | Brain Region | Test-Retest Variability (%) | Reference |
| Healthy Controls & AD | ~3 weeks | NFT-rich regions | ~6% | [16] |
| Healthy Controls | 6 months | Whole-brain gray matter | 2.4 ± 2.8% | [13] |
| Amnestic MCI | 2 years | Meninges | 7.9 ± 19% | [13] |
Considerations and Best Practices
-
Off-Target Binding: [¹⁸F]this compound can exhibit off-target binding, most notably in the meninges.[13][14] This can potentially contaminate the signal from adjacent cortical regions. Careful ROI definition and, in some cases, the use of partial volume correction or masking techniques may be necessary to mitigate this effect.[6][17]
-
Reference Region Stability: The choice of reference region can significantly impact SUVR values.[5] The ideal reference region should be stable across different disease stages and not be susceptible to spill-over effects. The cerebellar gray matter has shown consistent clearance across various subject groups.[8][9][12][18]
-
Harmonization of Methods: For multi-center studies, it is critical to harmonize image acquisition and analysis protocols to ensure consistency and comparability of SUVR data.
Signaling Pathways and Logical Relationships
The quantification of [¹⁸F]this compound uptake with SUVR is based on the principle of relative tracer concentration, which reflects the density of neurofibrillary tangles.
Figure 2. Relationship between tau pathology and this compound SUVR.
These application notes and protocols provide a comprehensive guide for the quantification of [¹⁸F]this compound uptake using SUVR. Adherence to standardized procedures is essential for obtaining reliable and reproducible results in both research and clinical trial settings.
References
- 1. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Measurement of Tau Burden in a Dual-Time-Window Dynamic PET Imaging Protocol with [18F]MK6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of pharmacokinetic modeling strategies for in-vivo quantification of tau with the radiotracer [18F]MK6240 in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. medrxiv.org [medrxiv.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. wrap.wisc.edu [wrap.wisc.edu]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Dosimetry and efficacy of a tau PET tracer [18F]this compound in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of motion correction on [18F]-MK6240 tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Kinetic Modeling of 18F-MK-6240 PET Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the kinetic modeling of Positron Emission Tomography (PET) data acquired with the radiotracer ¹⁸F-MK-6240. This tracer exhibits high affinity and selectivity for neurofibrillary tangles (NFTs) composed of paired helical filaments of hyperphosphorylated tau protein, a core pathological hallmark of Alzheimer's disease (AD).[1][2][3][4][5] Accurate quantification of ¹⁸F-MK-6240 uptake is crucial for staging disease progression, evaluating therapeutic interventions, and understanding the pathophysiology of tauopathies.
Introduction to ¹⁸F-MK-6240
¹⁸F-MK-6240 is a second-generation PET tracer designed for the in vivo imaging of NFTs.[5] Preclinical and clinical studies have demonstrated its favorable properties, including high binding affinity for NFTs and minimal off-target binding in the basal ganglia and choroid plexus, which was a limitation of earlier tau tracers.[6][7] However, some off-target binding has been noted in the meninges, sinuses, and substantia nigra.[2][8] The tracer displays favorable kinetics with rapid delivery to the brain and washout from regions devoid of significant tau pathology.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for ¹⁸F-MK-6240, providing a reference for expected values in different study populations.
Table 1: In Vitro Binding Characteristics of this compound
| Parameter | Value | Tissue Source | Notes |
| Ki (nM) | 0.36 ± 0.08 | NFT-rich AD brain homogenates | High affinity for neurofibrillary tangles.[1] |
| Ki (μM) | 10 | Amyloid plaque-rich AD brain homogenates | Poor affinity for amyloid plaques.[1] |
| Bmax (fmol/mg) | 59.2 - 154.7 | AD temporal and parietal cortices | Represents the density of binding sites.[4] |
| Kd (nM) | 0.15 - 0.32 | AD temporal and parietal cortices | Dissociation constant, indicating high affinity.[4] |
Table 2: Kinetic Modeling Parameters from Human PET Studies
| Parameter | Quantification Method | Brain Region | Subject Group | Value Range / Mean ± SD |
| Distribution Volume (VT) | Two-Tissue Compartment Model (2TCM) | Various | Cognitively Normal | ~2-4 |
| Tau-positive regions | Alzheimer's Disease | Increased compared to controls | ||
| Distribution Volume Ratio (DVR) | Logan Graphical Analysis (LGA) | Various | Alzheimer's Disease | Stable with scan durations down to 60 min.[8][10] |
| Multilinear Reference Tissue Model (MRTM2) | Various | Alzheimer's Disease | Similar estimates to LGA.[8][10] | |
| Standardized Uptake Value Ratio (SUVR) | 70-90 min post-injection | Tau-positive regions | Alzheimer's Disease | Correlates well with DVR.[8][10][11] |
| 90-110 min post-injection | Tau-positive regions | Alzheimer's Disease | Provides robust and reliable estimates.[9] |
Experimental Protocols
This section outlines the key experimental procedures for acquiring and analyzing ¹⁸F-MK-6240 PET data.
Radiotracer Administration
-
Subject Preparation: Subjects should be comfortably positioned in the PET scanner to minimize motion. A transmission scan for attenuation correction should be performed prior to tracer injection.
-
Tracer Injection: A bolus injection of ¹⁸F-MK-6240 (typically 185 MBq or 5 mCi) is administered intravenously.
-
Arterial Blood Sampling (for full kinetic modeling): If a metabolite-corrected arterial input function is required, an arterial line should be placed for serial blood sampling throughout the scan.
PET Scan Acquisition
-
Dynamic Scan Duration: Dynamic PET imaging is initiated at the time of tracer injection. While scan durations of up to 120 minutes have been used, studies suggest that kinetic modeling can be accurately performed with shorter durations, potentially as short as 40 minutes for cognitively normal subjects.[12][13] A common protocol involves a dynamic scan of at least 90 minutes.[9][13]
-
Static Scan (for SUVR): For simplified quantification, a static scan is typically acquired between 70 and 110 minutes post-injection.[8][9][10] A 70-90 minute window is often used.[8][10][11]
-
Image Reconstruction: PET data should be reconstructed using an iterative algorithm (e.g., Ordered Subset Expectation Maximization - OSEM) and corrected for attenuation, scatter, and random coincidences.[14]
Image Processing and Analysis
-
Motion Correction: The dynamic PET images should be corrected for inter-frame motion.
-
Co-registration: The PET images are co-registered to a subject's structural MRI (T1-weighted) to allow for accurate anatomical delineation of regions of interest (ROIs).[8][10][11][14]
-
Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI. Target regions include those typically affected by tau pathology in AD (e.g., entorhinal cortex, hippocampus, temporal lobe).
-
Reference Region Selection: A suitable reference region with minimal specific binding is required for reference tissue models. The cerebellar gray matter is commonly used.[9][13] To minimize spill-in effects from adjacent structures, erosion of the cerebellar gray matter ROI may be beneficial.[14][15] The pons has also been investigated as an alternative reference region.[8][10][14][15]
-
Time-Activity Curve (TAC) Generation: TACs, which represent the change in radioactivity concentration over time, are extracted for each ROI.
Kinetic Modeling Approaches
Two-Tissue Compartment Model (2TCM)
The 2TCM is considered the gold standard for quantifying ¹⁸F-MK-6240 kinetics as it provides estimates of the individual rate constants for tracer delivery, efflux, and binding.[9] This model requires a metabolite-corrected arterial input function.
Figure 1: Two-Tissue Compartment Model for ¹⁸F-MK-6240.
Reference Tissue Models
Reference tissue models are often preferred in clinical research as they do not require arterial blood sampling. These methods use the TAC from a reference region as a surrogate for the input function.
-
Logan Graphical Analysis (LGA): A robust method for estimating the distribution volume ratio (DVR).[8][10]
-
Multilinear Reference Tissue Model 2 (MRTM2): Another widely used method that provides DVR estimates.[8][10]
Standardized Uptake Value Ratio (SUVR)
SUVR is a simplified, semi-quantitative measure that is highly correlated with DVR from full kinetic modeling, particularly when calculated from late-scan data (e.g., 70-110 minutes post-injection).[8][9][10] It is calculated as the ratio of the mean tracer uptake in a target ROI to the mean uptake in a reference region.
Workflow and Signaling Pathway Diagrams
Figure 2: Workflow for ¹⁸F-MK-6240 PET Data Processing.
Figure 3: Binding of ¹⁸F-MK-6240 to Neurofibrillary Tangles.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. direct.mit.edu [direct.mit.edu]
- 3. Tau PET Imaging With [18F]this compound: Limited Affinity for Primary Tauopathies and High Specificity for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Reproducibility of [18F]this compound kinetics in brain studies with shortened dynamic PET protocol in healthy/cognitively normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproducibility of [18F]this compound kinetics in brain studies with shortened dynamic PET protocol in healthy/cognitively normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Kinetic evaluation and assessment of longitudinal changes in reference region and extracerebral [18F]this compound PET uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longitudinal Tau Pathology Tracking with [¹⁸F]MK-6240
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel PET tracer, [¹⁸F]MK-6240, to monitor the longitudinal progression of tau pathology in neurodegenerative diseases, particularly Alzheimer's disease. The high affinity and selectivity of [¹⁸F]this compound for neurofibrillary tangles (NFTs) make it a powerful tool for understanding disease mechanisms, staging disease progression, and evaluating the efficacy of therapeutic interventions.[1][2][3][4][5][6]
Introduction to [¹⁸F]this compound
[¹⁸F]this compound is a second-generation tau PET tracer with subnanomolar affinity for NFTs, offering high sensitivity for detecting even early stages of tau accumulation.[1][2] Preclinical studies have demonstrated its high selectivity for NFTs over other protein aggregates, such as amyloid-β plaques.[5][6] In human studies, [¹⁸F]this compound exhibits favorable kinetics, including rapid brain uptake and washout, allowing for robust quantification of tau burden.[5][7] Notably, it shows minimal off-target binding in the basal ganglia and choroid plexus, regions that have posed challenges for earlier tau tracers.[3]
Key Applications
-
Tracking Disease Progression: Monitor the spatiotemporal accumulation of tau pathology over time in individuals ranging from cognitively unimpaired to those with dementia.[1][2][8]
-
Clinical Trials: Serve as a sensitive biomarker to assess the efficacy of anti-tau therapeutic agents.[1][2]
-
Patient Stratification: Stage individuals based on their tau pathology, which can be crucial for enrolling appropriate participants in clinical trials.[2][4]
-
Understanding Pathophysiology: Investigate the relationship between the progression of tau pathology and cognitive decline.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data from longitudinal studies using [¹⁸F]this compound.
Table 1: Annualized Rate of Change in [¹⁸F]this compound SUVR in Different Clinical Groups
| Clinical Group | Brain Region (Braak-like Stages) | Mean Annual % Change in SUVR |
| Cognitively Unimpaired (Aβ-) | Braak I | 3.9% |
| Braak II | 2.8% | |
| Cognitively Unimpaired (Aβ+) | Braak I | 8.9% |
| Mild Cognitive Impairment (Aβ+) | Braak III-IV | 4.6 - 7.5% |
| Alzheimer's Disease Dementia (Aβ+) | Braak V-VI | 8.3 - 10.7% |
| Healthy Volunteers | Medial Temporal Lobe | -0.59% |
| Mild Cognitive Impairment | Medial Temporal Lobe | +12% |
| Alzheimer's Disease Dementia | Medial Temporal Lobe | +9% |
Data compiled from multiple sources.[1][2][8][9]
Table 2: Key Properties of [¹⁸F]this compound
| Property | Value/Description |
| Affinity (Kd) | Subnanomolar |
| Target | 3R/4R paired helical filaments in neurofibrillary tangles |
| Off-Target Binding (Key Regions) | Minimal in basal ganglia and choroid plexus. Some off-target binding in meninges and melanocytes has been noted.[3][10] |
| Tracer Kinetics | Rapid brain penetration and clearance.[5][6][7] |
Experimental Protocols
This section details the recommended protocols for conducting longitudinal tau PET imaging studies with [¹⁸F]this compound.
Participant Selection and Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria based on the research question. This may include clinical diagnosis (e.g., cognitively unimpaired, mild cognitive impairment, Alzheimer's disease), amyloid status (as determined by amyloid PET or CSF biomarkers), and age.[1][3]
-
Informed Consent: Obtain informed written consent from all participants or their legal representatives.
-
Pre-imaging Assessment: Conduct comprehensive clinical and cognitive assessments, such as the Clinical Dementia Rating (CDR) and Mini-Mental State Examination (MMSE), at baseline and all follow-up visits.[1]
-
Fasting: While not always explicitly stated, a short fasting period (e.g., 4-6 hours) prior to the scan is a general practice for PET imaging to ensure stable metabolic conditions.
[¹⁸F]this compound Radiotracer Administration and PET Imaging
-
Radiotracer Dose: Administer a bolus injection of approximately 185 MBq (5 mCi) of [¹⁸F]this compound intravenously.[11][12]
-
Uptake Period: Allow for a 90-minute uptake period post-injection before starting the PET scan.[9][11]
-
PET Scan Acquisition:
-
Attenuation Correction: Perform attenuation correction using a CT scan or, in the case of PET/MRI, a compatible method.[13]
-
Image Reconstruction: Reconstruct images using an ordered-subset expectation maximization (OSEM) algorithm.[12][13]
Image Processing and Analysis
-
Co-registration: Co-register the PET images to a corresponding T1-weighted MRI scan for anatomical delineation.[14]
-
Region of Interest (ROI) Definition:
-
Reference Region: Use the cerebellar crus I as the reference region for calculating the Standardized Uptake Value Ratio (SUVR).[9]
-
SUVR Calculation: Calculate SUVRs for each ROI by dividing the mean uptake in the target ROI by the mean uptake in the reference region.
-
Longitudinal Analysis:
-
Calculate the annualized rate of change in SUVR for each ROI to quantify the progression of tau pathology.
-
Voxel-wise comparisons between baseline and follow-up scans can identify specific areas of significant tau accumulation.[9]
-
Visual Interpretation of [¹⁸F]this compound PET Scans
A systematic visual read method can complement quantitative analysis, providing a qualitative assessment of tau pathology.
Key Features to Assess:
-
Tau Positivity: Determine if the scan is positive or negative for tau pathology.
-
Spatial Extent: Evaluate the distribution of tracer uptake across different brain regions.
-
Uptake Patterns: Identify patterns consistent with the known progression of Alzheimer's disease, typically starting in the medial temporal lobe and spreading to neocortical areas.[3][15]
Visual Read Workflow:
-
Image Review: An experienced reader reviews the [¹⁸F]this compound PET images, often fused with the participant's MRI.
-
Pattern Recognition: The reader identifies common uptake patterns that are consistent with Alzheimer's disease pathology and distinguishes them from potential off-target binding.[15]
-
Regional Assessment: The extent and intensity of uptake are assessed within specific regions of interest.
-
Longitudinal Comparison: For follow-up scans, changes in the extent and intensity of uptake within and between regions are visually assessed to gauge disease progression.[15]
Visualizations
Caption: Experimental workflow for a longitudinal [¹⁸F]this compound PET study.
Caption: Simplified schematic of tau pathology progression according to Braak stages.
References
- 1. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]
- 5. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. Optimizing quantification of MK6240 tau PET in unimpaired older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. "Optimizing quantification of MK6240 tau PET in unimpaired older adults" by Theresa M. Harrison, Tyler J. Ward et al. [institutionalrepository.aah.org]
- 15. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]
Application of MK-6240 in Preclinical Animal Models of Tauopathy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-6240, a second-generation Positron Emission Tomography (PET) tracer, for the in vivo and in vitro assessment of tau pathology in preclinical animal models of tauopathy. This document includes detailed protocols for PET imaging and autoradiography, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a highly selective PET tracer for the detection of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease (AD) and other tauopathies. Its high affinity for paired helical filaments (PHFs) of tau, coupled with favorable pharmacokinetics and low off-target binding, makes it a valuable tool for preclinical research. In animal models of tauopathy, this compound enables the longitudinal tracking of tau pathology progression and the evaluation of potential therapeutic interventions.
Key Applications in Preclinical Models
-
In Vivo PET Imaging: Non-invasive quantification and visualization of tau burden in the brains of living animals. This allows for longitudinal studies to monitor disease progression and treatment effects.
-
In Vitro Autoradiography: High-resolution localization of tau pathology in post-mortem brain tissue, providing a direct correlation with histopathological findings.
-
Binding Affinity and Selectivity Studies: Characterization of the binding properties of this compound to tau aggregates in various animal models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki (nM) | 0.36 ± 0.08 | Human AD Brain Homogenates | [1] |
| Kd (nM) | 0.32 | Human AD Temporal Cortex | [2] |
| Bmax (fmol/mg) | 59.2 | Human AD Temporal Cortex | [2] |
| Kd (nM) | 0.15 | Human AD Parietal Cortex | [2] |
| Bmax (fmol/mg) | 154.7 | Human AD Parietal Cortex | [2] |
Table 2: In Vivo PET Imaging Data for [18F]this compound in TgF344-AD Rats
| Parameter | Value | Notes | Reference |
| Animal Model | TgF344-AD Rats (Female, 19 months old) | Express human mutant APPsw and PS1ΔE9 | [3] |
| Injected Dose | 17.5 ± 5.4 MBq | Per rat, via tail vein | [3] |
| Radiochemical Purity | >99% | --- | [3] |
| Scan Duration | 90 minutes | --- | [3] |
| Peak Uptake | ~3 minutes post-injection | Rapid washout within 20 minutes | [3] |
| Reference Region | Striatum | For SUV and DVR calculation | [3] |
Experimental Protocols
Protocol 1: In Vivo [18F]this compound PET Imaging in a Rat Model of Tauopathy (TgF344-AD)
This protocol is adapted from the methodology used for [18F]this compound PET imaging in TgF344-AD rats.[3]
1. Animal Preparation:
- House TgF344-AD rats and wild-type (WT) littermates under standard laboratory conditions.
- Anesthetize the animals for the duration of the imaging session (e.g., using isoflurane).
- Maintain body temperature using a heating pad.
2. Radiotracer Administration:
- Prepare a sterile solution of [18F]this compound with a radiochemical purity of >99%.
- Administer a bolus injection of [18F]this compound (e.g., 17.5 ± 5.4 MBq) via the tail vein.
3. PET Data Acquisition:
- Position the animal in a small-animal PET scanner (e.g., FOCUS-220).
- Acquire dynamic PET data for 90 minutes immediately following radiotracer injection.
4. Data Analysis:
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
- Co-register the PET images with an anatomical MRI or a template atlas.
- Define regions of interest (ROIs) for various brain areas (e.g., hippocampus, cortex, cerebellum, striatum).
- Generate time-activity curves (TACs) for each ROI.
- Calculate the Standardized Uptake Value (SUV) for each ROI.
- Use a reference tissue model (e.g., simplified reference tissue model 2 - SRTM2) with a suitable reference region (e.g., striatum) to calculate the Distribution Volume Ratio (DVR).
Protocol 2: In Vitro Autoradiography with [18F]this compound
This protocol is a general guideline for performing autoradiography on brain sections from preclinical models.
1. Tissue Preparation:
- Euthanize the animal and perfuse with saline.
- Extract the brain and freeze it in isopentane (B150273) cooled with dry ice.
- Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
- Mount the sections on microscope slides.
2. Incubation:
- Prepare an incubation buffer (e.g., 1x HEPES buffer with 0.1% BSA).
- Add [18F]this compound to the buffer to a final concentration (e.g., as determined by specific activity).
- Incubate the brain sections in the [18F]this compound solution at room temperature for a defined period (e.g., 30 minutes).
3. Washing:
- Wash the sections in fresh, cold buffer to remove unbound radiotracer.
- Perform multiple washes of increasing duration.
- Rinse the sections briefly in cold deionized water.
4. Imaging:
- Dry the slides thoroughly.
- Expose the sections to a phosphor imaging plate or autoradiography film.
- Scan the imaging plate or develop the film to visualize the radiotracer binding.
- Quantify the signal in different brain regions using densitometry software.
5. Blocking Study (for specificity):
- To confirm the specificity of [18F]this compound binding, perform a parallel incubation with an excess of non-radioactive ("cold") this compound or another competing tau ligand. A significant reduction in the radioactive signal in the presence of the cold ligand indicates specific binding.
Visualizations
Signaling Pathways in Tauopathy
The following diagram illustrates key signaling pathways involved in the hyperphosphorylation of tau, a central event in the development of tauopathies.
Caption: Key signaling pathways leading to tau hyperphosphorylation and neurodegeneration.
Experimental Workflow for Preclinical Tau PET Imaging
This diagram outlines the typical workflow for conducting a preclinical PET imaging study with [18F]this compound.
Caption: Standard experimental workflow for preclinical tau PET imaging with [18F]this compound.
Conclusion
This compound is a powerful tool for the preclinical investigation of tauopathies. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at understanding the progression of tau pathology and evaluating novel therapeutic agents. While detailed protocols in transgenic mouse models are still emerging in the literature, the methodologies established in rat models offer a robust starting point for adaptation.
References
Application Notes and Protocols for Visual Read Methodology of MK-6240 PET Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the visual interpretation of 18F-MK-6240 Positron Emission Tomography (PET) scans for the assessment of tau pathology in the human brain. MK-6240 is a second-generation PET radiotracer with high selectivity and affinity for neurofibrillary tangles (NFTs), making it a valuable tool in Alzheimer's disease (AD) research and therapeutic trials.[1][2][3]
Introduction
Visual assessment of 18F-MK-6240 PET scans is a critical method for evaluating the presence and extent of tau deposition in the brain.[1] While quantitative methods provide numerical data, visual interpretation by trained readers offers a practical and reliable approach for determining scan positivity and characterizing the spatial distribution of tau pathology, which often follows a predictable pattern in AD known as Braak staging.[1][4][5][6] This document outlines the standardized protocols for image acquisition, processing, and the systematic visual interpretation of 18F-MK-6240 PET scans.
Experimental Protocols
Radiotracer Administration and PET Image Acquisition
A standardized protocol for radiotracer administration and image acquisition is crucial for consistent and comparable results.
| Parameter | Protocol |
| Radiotracer | 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (18F-MK-6240) |
| Injected Dose | Approximately 159 ± 5 MBq (4.3 ± 0.14 mCi) administered as an intravenous bolus.[7] Lower doses around 165 MBq have also been shown to be effective.[3] |
| Scan Timing | Dynamic scans are often acquired for up to 150 minutes post-injection.[7] However, for visual interpretation, a static image is typically generated from data acquired between 60 and 90 minutes post-injection.[1][7] Some protocols may use a 70-90 minute window.[8] |
| Acquisition Mode | 3D list mode acquisition.[7] |
| Scanner | A high-resolution PET/CT or PET/MR scanner is required. |
| Patient Preparation | Patients should be comfortably positioned to minimize motion during the scan. Specific institutional guidelines for patient preparation should be followed. |
Image Processing
Proper image processing is essential for accurate visual interpretation.
| Step | Description |
| Reconstruction | PET data should be reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, randoms, and decay.[9] |
| Co-registration | The PET image should be co-registered to a structural MR image (T1-weighted) of the same subject to aid in anatomical localization of tracer uptake.[8] |
| Spatial Normalization | For group analyses or comparison to standardized templates, images may be spatially normalized to a standard space (e.g., MNI).[9] |
| Image Display | Images are typically displayed in a standardized color scale (e.g., rainbow) with the cerebellum or cerebellar cortex used as a reference region to generate standardized uptake value ratio (SUVR) images.[7] The intensity scale is often set to a range that allows for clear visualization of cortical uptake relative to the reference region. |
Visual Read Methodology
The visual assessment of 18F-MK-6240 PET scans is a systematic process that involves three main steps.[1]
Step 1: Assessment of Technical Adequacy
Before interpretation, the reader must confirm the technical quality of the scan. This includes checking for patient motion, potential artifacts from attenuation correction, and any issues with image reconstruction.
Step 2: Systematic Review of Neocortical Areas
The reader systematically examines the brain for any focal increase in radiotracer uptake compared to the reference region (cerebellar cortex). This review is performed on 8 key gray-matter regions in each hemisphere.[1]
Step 3: Application of a Rule Set and Classification
Based on the regional findings, a set of rules is applied to determine the overall scan positivity and to classify the pattern of tau deposition.
Visual Read Classifications:
-
Negative: No abnormal tracer uptake is observed in the neocortex. Uptake may be limited to the rhinal and entorhinal regions.[9][10]
-
Limbic Predominant (LP): Tracer retention is observed in a "hook-like" distribution in the mesial temporal lobe (MTL), with or without extension into the inferior temporal lobe, and no other cortical retention.[9][10]
-
MTL-Sparing: Cortical tracer retention is present, with no or minimal uptake in the MTL.[9][10]
-
Typical AD Pattern: Tracer retention is present in both the MTL and other cortical regions.[9][10]
-
Atypical/Non-AD Pattern: Uptake is observed in regions not typically associated with the progression of AD, such as the subcortical regions (striatum, thalamus, pons).[1]
Data Presentation and Interpretation
Quantitative Performance of Visual Read Methodology
The visual read method for 18F-MK-6240 has demonstrated high inter-reader reliability and good diagnostic accuracy.
| Performance Metric | Result |
| Inter-Reader Agreement (Overall Positivity) | 94% agreement.[1][2] |
| Inter-Reader Agreement (Regional Binary) | Fleiss' κ = 0.912.[1][2] |
| Intra-Rater Reliability (Cohen's Kappa) | 0.89.[9] |
| Inter-Rater Reliability (Cohen's Kappa) | 0.86.[9] |
| Sensitivity (vs. Clinical Diagnosis of AD) | 73% - 81%.[1][2] |
| Specificity (vs. Clinical Diagnosis of AD) | 91% - 93%.[1][2] |
| Correlation with SUVr (Cortical Regions) | r = 0.73 (p < 0.0001).[1][2] |
Relationship with Tau Pathology Progression (Braak Staging)
The spatial patterns of 18F-MK-6240 uptake in AD are consistent with the well-established Braak staging of neurofibrillary tangle pathology.[4][5][6]
Visual interpretation of 18F-MK-6240 PET scans allows for an in vivo approximation of the Braak stage, which is valuable for patient stratification in clinical trials and for monitoring disease progression.
Signaling Pathways and Logical Relationships
The visual assessment of this compound PET scans provides a qualitative measure that strongly correlates with quantitative assessments, forming a robust methodology for tau pathology evaluation.
Conclusion
The visual read methodology for 18F-MK-6240 PET scans is a reliable and reproducible method for the in vivo assessment of tau pathology. Adherence to standardized protocols for image acquisition, processing, and interpretation is essential for its successful application in research and clinical trials. The strong correlation with quantitative measures and the ability to approximate Braak staging underscore the value of this methodology in the field of neurodegenerative disease research.
References
- 1. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patterns of tau pathology identified with 18 F-MK-6240 PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240, a PET Tracer Targeting Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Visually Identified Tau 18F-MK6240 PET Patterns in Symptomatic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. direct.mit.edu [direct.mit.edu]
Application Notes and Protocols for MK-6240 PET Data Analysis and Interpretation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the analysis and interpretation of Positron Emission Tomography (PET) data acquired with the novel tau tracer, [¹⁸F]MK-6240. This radiotracer demonstrates high affinity and selectivity for neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease (AD).[1][2][3] Accurate and consistent analysis of [¹⁸F]this compound PET data is crucial for its use in clinical trials, disease monitoring, and research.
Introduction to [¹⁸F]this compound
[¹⁸F]this compound is a second-generation PET radiotracer designed for the in vivo imaging of NFTs in the human brain.[2][4] It exhibits favorable properties, including high selectivity for NFTs over β-amyloid plaques, minimal off-target binding in key brain regions like the basal ganglia and choroid plexus, and excellent kinetic properties.[3][5][6][7] These characteristics allow for a high signal-to-noise ratio in tau-laden regions, making it a valuable tool for the assessment of tau pathology.[4] However, some off-target binding has been noted in the meninges, ethmoid sinus, and clivus which should be considered during interpretation.[7]
Experimental Protocols
Subject Preparation and Radiotracer Administration
A standardized protocol is essential for minimizing variability in [¹⁸F]this compound PET imaging.
Protocol:
-
Informed Consent: Ensure all participants provide written informed consent according to institutional and national research committee guidelines.[4]
-
Subject Screening: Screen subjects for any contraindications to PET imaging.
-
Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound. The injected activity can range from approximately 185 MBq (5 mCi) to 370 MBq (10 mCi).[8] For quantitative studies, an injected activity of around 179.3 ± 12.4 MBq has been used.[2]
-
Uptake Period: Allow for an uptake period before scanning. Dynamic scanning typically begins at the time of injection, while static imaging is performed after a specific uptake window.
PET Image Acquisition
Both dynamic and static imaging protocols can be employed for [¹⁸F]this compound PET.
-
Dynamic Acquisition: This involves continuous scanning for up to 120 minutes post-injection.[2][9] This method is ideal for kinetic modeling to estimate parameters like the distribution volume ratio (DVR).[1][9] Shorter dynamic scan times of around 40 minutes may also provide accurate kinetic modeling.[10] A dual-time-window (DTW) protocol, with an early and a late phase acquisition separated by a break, can also be used to reduce scan time while maintaining quantitative accuracy.[2][11]
-
Static Acquisition: This is a more common approach for clinical trials and involves acquiring images over a specific time window post-injection. The most common window for static imaging is 60 to 90 minutes post-injection.[1][5][12] An alternative window of 70-90 minutes has also been shown to provide a good correlation with DVR estimates.[7]
Image Processing and Co-registration
-
Image Reconstruction: Reconstruct PET data using an ordered-subsets expectation maximization (OSEM) algorithm.[6]
-
Motion Correction: Perform inter-frame realignment of the reconstructed PET time series to correct for patient motion.[9]
-
Co-registration: Co-register the PET images to a high-resolution structural T1-weighted Magnetic Resonance Imaging (MRI) scan of the same subject.[9][13] This allows for accurate anatomical delineation of regions of interest (ROIs).
Quantitative Data Analysis
Quantitative analysis of [¹⁸F]this compound PET data is essential for objective assessment of tau burden. The two primary methods are the calculation of the Standardized Uptake Value Ratio (SUVR) and the Distribution Volume Ratio (DVR).
Reference Region Selection
An appropriate reference region, devoid of specific tau binding, is crucial for accurate quantification. The inferior cerebellar gray matter is a commonly used and validated reference region for [¹⁸F]this compound PET analysis due to its low and consistent tracer uptake across individuals.[9] The pons has also been investigated but the inferior cerebellum shows lower intra-ROI variability.[9]
Standardized Uptake Value Ratio (SUVR)
SUVR is a semi-quantitative measure that is widely used due to its simplicity and robustness.
Calculation: SUVR = (Mean uptake in target ROI) / (Mean uptake in reference region)
Optimal Time Window: The recommended time window for calculating SUVR is 70-90 minutes post-injection, as this window shows a high correlation with the more complex DVR estimates and minimizes potential spill-in from off-target binding outside the brain.[7] An alternative widely used window is 60-90 minutes.[1]
Distribution Volume Ratio (DVR)
DVR is a more quantitative measure derived from dynamic PET data and kinetic modeling. It represents the ratio of the total distribution volume in a target region to that in the reference region.
Kinetic Models: Reference tissue models such as the Logan graphical analysis and the multilinear reference tissue model 2 (MRTM2) are used to estimate DVR.[7][9]
| Parameter | Description | Typical Value/Range | Reference |
| Radiotracer | [¹⁸F]this compound | - | [2] |
| Injected Activity | Amount of radioactivity administered | 185 - 370 MBq (5 - 10 mCi) | [8] |
| Uptake Period (Static) | Time between injection and scan | 60 - 90 minutes | [5][12] |
| Scan Duration (Dynamic) | Total time of continuous scanning | up to 120 minutes | [2][9] |
| Scan Duration (Static) | Duration of the static image acquisition | 20 - 30 minutes | [14] |
| Reference Region | Brain area for normalization | Inferior Cerebellar Gray Matter | [9] |
| Quantitative Metric | Calculated value for tau burden | SUVR or DVR | [1][9] |
| Optimal SUVR Window | Time window for SUVR calculation | 70 - 90 minutes | [7] |
Table 1: Summary of Quantitative Parameters for [¹⁸F]this compound PET Analysis
Visual Interpretation Guidelines
Visual assessment of [¹⁸F]this compound PET images is a critical component of data interpretation, especially in a clinical context.[5][12] A systematic approach is necessary to determine the presence and pattern of tau pathology.
Three-Step Visual Assessment Process[5]
-
Assess Technical Adequacy: Ensure the scan quality is sufficient for interpretation.
-
Systematic Review: Examine neocortical areas for the presence and spatial extent of increased radiotracer uptake.
-
Apply Rule Set: Use a defined set of rules to classify the scan as positive or negative and to characterize the pattern of tau deposition.
Patterns of [¹⁸F]this compound Uptake
-
Normal Pattern: In cognitively normal individuals, [¹⁸F]this compound shows homogeneous, low uptake throughout the cortex.[5][12]
-
Alzheimer's Disease Pattern: In AD patients, there is typically focal, asymmetric, and more intense uptake in cortical regions, consistent with the known distribution of tau pathology.[5][12]
-
Visual Classification Categories: Scans can be visually classified into categories such as tau negative, limbic predominant, mesial temporal lobe (MTL)-sparing, and typical AD patterns.[15]
| Region of Interest (ROI) | Typical Findings in AD | Reference |
| Mesial Temporal Lobe (Hippocampus, Amygdala) | Early and significant uptake | [5] |
| Inferior and Lateral Temporal Lobes | Progressive uptake with disease severity | [5] |
| Parietal Lobe | Uptake in later stages | [5] |
| Posterior Cingulate | Uptake often observed | [5] |
| Frontal Lobe | Uptake in more advanced stages | [5] |
| Occipital Lobe | Generally spared until late stages | [5] |
Table 2: Regional [¹⁸F]this compound Uptake Patterns in Alzheimer's Disease
Diagrams and Workflows
Figure 1: Simplified signaling pathway of tau pathology in Alzheimer's disease.
Figure 2: Experimental workflow for this compound PET data analysis.
Figure 3: Logical relationships in this compound PET data analysis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Quantitative Measurement of Tau Burden in a Dual-Time-Window Dynamic PET Imaging Protocol with [18F]MK6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, initial validation, and application of a visual read method for [18F]MK‐6240 tau PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. direct.mit.edu [direct.mit.edu]
- 5. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls. – Wisconsin Registry for Alzheimer's Prevention – UW–Madison [wrap.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Reproducibility of [18F]this compound kinetics in brain studies with shortened dynamic PET protocol in healthy/cognitively normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Optimizing quantification of MK6240 tau PET in unimpaired older adults [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Visually Identified Tau 18F-MK6240 PET Patterns in Symptomatic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Uptake Value Ratio (SUVR) Calculation for MK-6240: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the calculation of the Standardized Uptake Value Ratio (SUVR) for the tau PET tracer ¹⁸F-MK-6240. These guidelines are intended to assist researchers, scientists, and drug development professionals in standardizing their image analysis pipelines for accurate and reproducible quantification of tau pathology.
Introduction
¹⁸F-MK-6240 is a second-generation positron emission tomography (PET) tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of paired helical filaments of hyperphosphorylated tau protein, a core neuropathological feature of Alzheimer's disease (AD).[1][2][3] Accurate quantification of the ¹⁸F-MK-6240 signal is crucial for tracking disease progression, evaluating the efficacy of therapeutic interventions, and understanding the role of tau pathology in neurodegeneration. The SUVR is a widely adopted semi-quantitative method that normalizes the tracer uptake in a target region of interest (ROI) to a reference region with minimal specific binding, providing a reliable measure of relative tracer retention.[2]
Experimental Protocols
Subject Preparation and Tracer Administration
Prior to PET imaging, subjects should undergo a high-resolution 3D T1-weighted magnetic resonance imaging (MRI) scan for anatomical co-registration.[4][5] For the PET scan, subjects are typically injected intravenously with a mean dose of 185 MBq (5 mCi) of ¹⁸F-MK-6240.[4][6][7] The specific activity of the tracer at the time of injection should be recorded.
PET Image Acquisition
Dynamic PET scans are often acquired for 90-120 minutes post-injection.[8] However, for SUVR analysis, a static imaging window is typically sufficient. The most commonly used time windows for static ¹⁸F-MK-6240 imaging are 70-90 minutes or 90-110 minutes post-injection.[4][6][7][9][10][11] The selection of the imaging window can be a trade-off between minimizing potential spill-in from uptake outside the brain and the accuracy of quantification.[10] Images are often reconstructed using an ordered-subsets expectation maximization (OSEM) algorithm.[4]
Image Processing and Analysis
The following workflow outlines the key steps for processing raw PET data to calculate SUVR values.
Caption: Workflow for ¹⁸F-MK-6240 SUVR Calculation.
Detailed Steps:
-
Motion Correction: PET frames are aligned to correct for subject motion during the scan.
-
Co-registration: The motion-corrected PET image is co-registered to the subject's structural MRI.[5][10] This allows for accurate anatomical delineation of brain regions.
-
Spatial Smoothing: To improve the signal-to-noise ratio, images are spatially smoothed using a Gaussian kernel, typically to a final resolution of 8 mm full width at half maximum (FWHM).[12][13]
-
Region of Interest (ROI) Definition:
-
Anatomical Parcellation: The subject's MRI is used to automatically parcellate the brain into various anatomical regions using software such as FreeSurfer.[5][6]
-
Target ROIs: Target regions are defined based on the research question. These often include composite regions corresponding to the stereotypical progression of tau pathology (e.g., Braak stages) such as the mesial-temporal, temporoparietal, and other neocortical areas.[9]
-
Reference Region: A reference region with minimal specific tracer binding is crucial for SUVR calculation. The inferior cerebellar gray matter is a commonly used and validated reference region for ¹⁸F-MK-6240.[10][12][13] Other potential reference regions that have been investigated include the pons and eroded subcortical white matter.[10][14][15] The choice of reference region should be carefully considered, as off-target signal can potentially contaminate some regions.[1][14]
-
-
Standardized Uptake Value (SUV) Calculation: The SUV is calculated for each voxel by normalizing the tissue radioactivity concentration by the injected dose and the subject's body weight.
-
SUVR Calculation: The SUVR is calculated by dividing the average SUV of the target ROI by the average SUV of the reference region.
Data Presentation: Quantitative SUVR Data
The following tables summarize representative SUVR values for ¹⁸F-MK-6240 in different diagnostic groups and brain regions, compiled from various studies. These values can serve as a reference for researchers.
| Diagnostic Group | Mesial-Temporal SUVR (Mean ± SD) | Temporoparietal SUVR (Mean ± SD) | Neocortical SUVR (Mean ± SD) | Reference |
| Cognitively Unimpaired (Aβ-) | 1.05 ± 0.08 | 1.03 ± 0.05 | 1.02 ± 0.04 | [9] |
| Cognitively Unimpaired (Aβ+) | 1.16 ± 0.16 | 1.07 ± 0.08 | 1.05 ± 0.06 | [9] |
| Mild Cognitive Impairment (Aβ+) | 1.41 ± 0.35 | 1.25 ± 0.23 | 1.15 ± 0.15 | [9] |
| Alzheimer's Disease (Aβ+) | 1.76 ± 0.39 | 1.55 ± 0.31 | 1.35 ± 0.23 | [9] |
| Brain Region (Braak Stages) | Cognitively Unimpaired SUVR (Mean ± SD) | Alzheimer's Disease SUVR (Mean ± SD) | Reference |
| Braak I/II | ~1.1 | ~1.8 | [12] |
| Braak III/IV | ~1.05 | ~2.0 | [12] |
| Braak V/VI | ~1.0 | ~1.7 | [12] |
Note: The exact SUVR values can vary depending on the specific image acquisition and processing pipeline used.
Off-Target Binding Considerations
A known characteristic of ¹⁸F-MK-6240 is its off-target binding in non-brain structures, most notably the meninges.[1][10][12] This can lead to spill-over effects that may artificially inflate the SUVR in adjacent cortical regions.[16]
Caption: Off-Target Binding Considerations for ¹⁸F-MK-6240.
Mitigation Strategies:
-
Meningeal Masking: Some research groups have implemented methods to mask the meninges to avoid sampling from this region of high off-target uptake.[9][17]
-
Partial Volume Correction (PVC): PVC techniques can be applied to correct for the spill-over effects from adjacent structures.[16][17]
-
Careful Reference Region Selection: The choice of a reference region that is less susceptible to off-target signal contamination is important. The inferior cerebellar gray matter has been shown to be a stable reference region.[12]
Conclusion
The SUVR is a robust and widely used method for quantifying ¹⁸F-MK-6240 PET data. Standardization of image acquisition and analysis protocols is essential for ensuring the comparability of results across different research studies and clinical trials. Careful consideration of factors such as the choice of reference region and the potential impact of off-target binding is necessary for accurate and reliable quantification of tau pathology with ¹⁸F-MK-6240.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Optimizing quantification of MK6240 tau PET in unimpaired older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. direct.mit.edu [direct.mit.edu]
- 9. medrxiv.org [medrxiv.org]
- 10. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Alzheimer's Association International Conference [alz.confex.com]
- 15. Rates of regional tau accumulation in ageing and across the Alzheimer's disease continuum: an AIBL 18F-MK6240 PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of meningeal uptake and partial volume correction techniques on [18F]MK-6240 binding in aMCI patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Optimizing quantification of MK6240 tau PET in unimpaired older adults" by Theresa M. Harrison, Tyler J. Ward et al. [institutionalrepository.aah.org]
Application Notes & Protocols: cGMP Production of [18F]MK-6240 for Clinical Trials
Introduction
[18F]MK-6240, chemically known as 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a second-generation Positron Emission Tomography (PET) radiotracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of aggregated tau protein.[1][2] These NFTs are a primary pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[2][3] The ability to quantify NFT burden in vivo makes [18F]this compound a critical tool for early diagnosis, tracking disease progression, and evaluating the efficacy of anti-tau therapeutic agents in clinical trials.
To be used in human studies, [18F]this compound must be manufactured in compliance with Current Good Manufacturing Practices (cGMP) as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[4] This ensures the identity, strength, quality, and purity of the radiopharmaceutical, guaranteeing patient safety. These application notes provide detailed protocols for the automated, cGMP-compliant production of [18F]this compound, including two established radiosynthesis methods, comprehensive quality control procedures, and a summary of expected production outcomes.
Regulatory Framework
The production of PET radiopharmaceuticals for clinical use in humans is strictly regulated by national authorities. In the United States, the FDA oversees this process.[4] Production facilities must be registered as drug manufacturers, and the synthesis and quality control of the PET drug must adhere to the specifications outlined in the United States Pharmacopeia (USP) and approved applications, such as an Investigational New Drug (IND) application for clinical trials.[4][5]
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically performed on a fully automated synthesis module housed within a hot cell to ensure radiation safety and sterility. The most common approach involves a nucleophilic aromatic substitution (SNA r) reaction on a suitable precursor molecule. Two robust, automated methods are detailed below.
Method 1: Two-Step Synthesis via Nucleophilic Fluorination and Acid Deprotection
This widely adopted method involves the [18F]fluorination of a di-Boc protected nitro-precursor, followed by an acidic deprotection step to yield the final product.[1] This process has been successfully automated on commercial synthesis modules like the GE Healthcare TRACERlab™ FXFN.[1]
Method 2: Simplified One-Step Synthesis
A more recent, simplified approach combines the [18F]fluorination and deprotection of the bis-Boc precursor into a single heating step.[6][7] This method utilizes tetraethylammonium (B1195904) bicarbonate (TEA HCO3) as the phase transfer catalyst and eliminates the need for a separate acid deprotection step, thereby reducing synthesis time and complexity.[6][7] This has been successfully implemented on modules such as the IBA Synthera+.[7]
General Radiosynthesis Scheme
// Edge for one-step method (Method 2) synthesis -> product [label="One-Step Method\n(Concurrent Fluorination\n& Deprotection)", style=dashed, constraint=false, color="#5F6368"]; } end_dot Caption: General Radiosynthesis Scheme for [18F]this compound.
Data Presentation: Production Parameters
The following table summarizes typical quantitative data from validated, cGMP-compliant production methods for [18F]this compound.
Table 1: Comparison of [18F]this compound cGMP Production Parameters
| Parameter | Method 1 (Two-Step)[1] | Method 2 (One-Step)[7] | Preclinical Microwave Method[8] |
| Synthesis Module | GE TRACERlab™ FXFN | IBA Synthera+ | Semi-automated (Microwave) |
| Precursor | 5-diBoc-6-nitro precursor | bis-Boc protected precursor | bis-Boc protected precursor |
| Precursor Amount | Not Specified | 1 mg | 0.3 - 2 mg |
| Synthesis Time (EOS) | 90 min | Not Specified (65 min total)[9] | Not Specified |
| Radiochemical Yield (RCY) | 7.5 ± 1.9% (uncorrected) | 9.8 ± 1.8% (from EOB) | Good |
| Specific Activity (SA) at EOS | 222 ± 67 GBq/µmol | High | >90 GBq/µmol |
| Radiochemical Purity (RCP) | >93% | High | >98% |
EOS: End of Synthesis; EOB: End of Bombardment.
Experimental Protocols
Protocol 1: Automated Two-Step Synthesis (GE TRACERlab™ FXFN)
This protocol is adapted from the method described by Collier et al.[1][10]
-
[18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride produced from a cyclotron is passed through an anion exchange cartridge to trap the [18F]F-.
-
The trapped [18F]F- is eluted into the reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile (B52724)/water.[10]
-
-
Azeotropic Drying:
-
The [18F]F-/K222 complex is dried by heating at 85°C and then 110°C under a stream of nitrogen and vacuum. Anhydrous acetonitrile is added to aid in the removal of water.[10]
-
-
Nucleophilic Fluorination:
-
A solution of the 5-diBoc-6-nitro precursor in a suitable solvent (e.g., DMSO) is added to the dried [18F]F-/K222 complex.
-
The reaction mixture is heated to facilitate the nucleophilic substitution, forming the [18F]di-Boc-MK-6240 intermediate.
-
-
Acid Deprotection:
-
After cooling, an acid (e.g., HCl or TFA) is added to the reaction vessel.
-
The mixture is heated to remove the Boc protecting groups.
-
-
Neutralization and Purification:
-
Formulation:
-
The collected HPLC fraction is diluted with a formulation solution (e.g., saline, potentially containing a small percentage of ethanol (B145695) as a co-solvent).
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.[1]
-
Protocol 2: Automated One-Step Synthesis (IBA Synthera+)
This protocol is based on the simplified method by Hopewell et al.[6][7]
-
[18F]Fluoride Trapping and Elution:
-
[18F]Fluoride is trapped on an anion exchange cartridge.
-
The activity is eluted into the reaction vessel using a solution of tetraethylammonium bicarbonate (TEA HCO3) in acetonitrile/water.[6]
-
-
Drying:
-
The solution is evaporated to dryness at 95°C with a nitrogen stream and vacuum.[6]
-
-
Concurrent Fluorination and Deprotection:
-
A solution of the bis-Boc protected precursor (1 mg) in DMSO (1 mL) is added to the reactor.[6]
-
The reaction mixture is heated in a stepwise manner: 90°C, 110°C, and 120°C for 3 minutes each, followed by a final heating step at 150°C for 20 minutes. This single, high-temperature step achieves both fluorination and deprotection.[6]
-
-
Purification and Formulation:
-
The crude reaction mixture is diluted and purified by semi-preparative HPLC.
-
The collected fraction containing [18F]this compound is reformulated through a sterile 0.22 µm filter into the final product vial.
-
Workflow Diagrams
// Connections start -> trap -> elute -> dry -> react -> deprotect -> neutralize -> hplc -> collect -> formulate -> filter -> qc -> release; } end_dot Caption: Workflow for cGMP Production of [18F]this compound (Two-Step Method).
Protocol 3: Quality Control Procedures
Each batch of [18F]this compound must be tested against predefined specifications before it can be released for human injection.[1][11]
Table 2: Quality Control Specifications for [18F]this compound Injection
| Test | Specification (Acceptance Criteria) | Typical Result |
| Appearance | Clear, colorless, free of particulates | Pass |
| pH | 4.5 - 7.5 | Pass |
| Radiochemical Identity | Retention time matches reference standard | Pass |
| Radiochemical Purity | ≥ 95% | > 99%[12] |
| Radionuclidic Identity | Half-life of 105-115 min | Pass |
| Radionuclidic Purity | ≥ 99.5% (at calibration) | Pass |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Pass |
| Kryptofix 2.2.2 | < 50 µg/mL | Pass[10] |
| Bacterial Endotoxins | < 17.5 EU/V (V = max recommended dose in mL) | < 5 EU/mL[10] |
| Sterility | No growth observed after 14 days | Sterile[10] |
QC Methodologies
-
Radiochemical Purity and Identity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC) with UV and radiation detectors.
-
Procedure: A small aliquot of the final product is injected onto an analytical HPLC column. The retention time of the main radioactive peak is compared to that of a non-radioactive this compound reference standard to confirm identity. Purity is calculated as the area of the product peak divided by the total area of all radioactive peaks.
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: A sample of the final product is analyzed by GC to quantify the amount of residual solvents (e.g., ethanol, acetonitrile, DMSO) remaining from the synthesis and purification process.
-
-
Kryptofix 2.2.2 Test:
-
Method: Spot test (colorimetric) or quantitative methods like LC-MS.
-
Procedure: A semi-quantitative spot test using iodine provides a rapid visual confirmation that the level of K222 is below the accepted limit.
-
-
Bacterial Endotoxin (B1171834) Test (LAL Test):
-
Method: Limulus Amebocyte Lysate (LAL) assay.
-
Procedure: The final product is tested using a kinetic or gel-clot LAL method to ensure that bacterial endotoxin levels are below the USP limit.
-
-
Sterility Test:
-
Method: USP <71> Sterility Tests.
-
Procedure: A sample of the product is incubated in suitable growth media (e.g., Tryptic Soy Broth and Fluid Thioglycollate Medium) for 14 days. The test is considered passed if no microbial growth is observed. Since this test is prospective, batches are typically released at risk pending the final sterility result.
-
// Connections product -> {appearance, ph, hplc, gc, k222, lal, sterility} -> spec; spec -> pass [label="All Pass"]; spec -> fail [label="Any Fail"]; } end_dot Caption: Workflow for Quality Control of [18F]this compound.
References
- 1. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA Regulations for PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 5. Bringing New PET Drugs to Clinical Practice - A Regulatory Perspective [thno.org]
- 6. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 7. A simplified radiosynthesis of [18 F]this compound for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Dosimetry and efficacy of a tau PET tracer [18F]this compound in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-6240 off-target binding in meninges and sinuses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET tracer MK-6240. The focus is on addressing issues related to off-target binding in the meninges and dural sinuses.
Frequently Asked Questions (FAQs)
Q1: We are observing high signal with [18F]this compound in the meninges and dural sinuses in our PET scans. Is this expected?
A1: Yes, variable uptake of [18F]this compound in the meninges and sinus regions is a known phenomenon and has been reported in multiple studies.[1][2] This is considered extra-cerebral off-target binding (ECB).[1][3][4] The intensity and spatial distribution of this binding can vary significantly among individuals, with one study reporting that 35% of participants showed moderate to high meningeal signal that could affect quantification.[1][3]
Q2: How does off-target binding of this compound in the meninges and sinuses affect the quantification of tau pathology in the brain?
A2: Off-target binding in these extra-cerebral regions can confound the accurate quantification of specific this compound binding to neurofibrillary tangles (NFTs) due to "spill-in" effects.[1][4][5] This occurs because of the partial volume effect, where the signal from high-uptake regions (meninges and sinuses) artificially increases the measured signal in adjacent brain regions of interest.[1][3] Specifically:
-
Signal spill-in from the sinuses can increase the standardized uptake value ratio (SUVR) in the neighboring medial and ventral temporal cortex, including the entorhinal cortex (ERC), a key region for early tau accumulation.[1][3][5]
-
Signal spill-in from the meninges can affect the cerebellar reference region, potentially leading to a reduction in the global SUVR.[1][3][4]
These opposing effects complicate the interpretation of SUVR values from [18F]this compound PET images.[1][3][4]
Q3: What is the proposed mechanism for this off-target binding? Is it related to Monoamine Oxidase (MAO) enzymes?
A3: The precise molecular target for this compound in the meninges and sinuses has not been definitively identified in the reviewed literature. However, studies suggest that the meninges and sinuses are distinct sources of this off-target signal.[6] Unlike some first-generation tau tracers, the off-target binding of this compound does not appear to be significantly related to monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).[7][8] Autoradiography studies have shown that the binding of [18F]this compound is not significantly displaced by selective MAO-A or MAO-B inhibitors.[7][8] Other off-target binding sites for this compound have been identified, such as neuromelanin and melanin-containing cells, though these are not the primary cause of the meningeal and sinus signal.[7][8]
Q4: Are there methods to correct for the effects of off-target binding in the meninges and sinuses?
A4: Yes, researchers are developing and applying correction methods to mitigate the impact of extra-cerebral off-target binding. One approach involves creating eroded regions of interest (ROIs) for the meta-temporal and cerebellar regions to measure the cerebral signal without influence from the adjacent extra-cerebral compartments.[6] By modeling the relationship between the signal in the meninges and the spill-in effect in cognitively unimpaired, amyloid-negative subjects, correction coefficients can be derived and applied to adjust the SUVRs in patient populations.[6] Simulation studies have also been used to quantify the effects of ECB and propose correction factors to minimize bias.[1][3]
Troubleshooting Guides
Issue: High variability in meningeal and sinus signal across subjects is making group comparisons difficult.
Troubleshooting Steps:
-
Acknowledge and Quantify Variability: Recognize that high inter-individual variability is a characteristic of this compound ECB.[1][3] Implement a standardized method to quantify the meningeal and sinus uptake for each subject. This can be done by creating standardized regions of interest (ROIs) for these areas.
-
Categorize Subjects: Based on the quantified ECB, you can stratify your study population into low, average, and high off-target binding groups for more nuanced analysis.[5]
-
Apply Correction Methods: Employ advanced correction techniques, such as those using eroded ROIs and derived correction coefficients, to adjust the SUVR values for the spill-in effect.[6]
-
Statistical Analysis: Include the quantified ECB as a covariate in your statistical models to account for its variance when comparing groups.
Quantitative Data Summary
The following tables summarize the quantitative impact of extra-cerebral off-target binding (ECB) on [18F]this compound PET data, based on simulation studies.
Table 1: Simulated Impact of ECB on Entorhinal Cortex (ERC) Uptake
| ECB Profile | % Increase in ERC SUV Compared to No ECB |
| Average ECB Profile | 23% |
Data sourced from simulation studies examining the effect of signal spill-in from the sinuses.[1][3]
Table 2: Qualitative and Quantitative Effects of Spill-in from Meninges and Sinuses
| Source of Spill-in | Affected Brain Region | Effect on SUVR |
| Sinuses | Medial and Ventral Temporal Cortex (inc. ERC) | Increase |
| Meninges | Cerebellar Reference Region | Decrease |
This table illustrates the opposing directions of SUVR bias caused by ECB from different sources.[1][3][4]
Experimental Protocols
Protocol 1: In Vitro Autoradiography for Assessing this compound Binding
This protocol is adapted from methodologies described for ³H-MK-6240 and [18F]this compound autoradiography on human post-mortem brain tissue.[9][10][11]
Objective: To visualize the binding of this compound on brain tissue sections and investigate potential off-target binding.
Materials:
-
Human brain tissue sections (e.g., 5-10 µm, formalin-fixed paraffin-embedded or frozen)
-
Radiolabeled this compound ([³H]this compound or [18F]this compound)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4-7.5
-
Blocking Buffer: Assay buffer containing 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Ice-cold PBS
-
Distilled water
-
Phosphor imaging plates or film
-
Selective MAO-A and MAO-B inhibitors (e.g., clorgyline, deprenyl) for displacement studies (optional)
Procedure:
-
Tissue Preparation:
-
For FFPE sections, deparaffinize and rehydrate the tissue slices.
-
For frozen sections, allow them to reach room temperature.
-
-
Pre-incubation: Pre-incubate the brain slices in assay buffer (or blocking buffer for ³H-MK-6240) for 15 minutes at room temperature to reduce non-specific binding.[9]
-
Incubation:
-
Incubate the sections with radiolabeled this compound in assay buffer. Typical concentrations are ~0.3 nM for ³H-MK-6240 and ~20 µCi in 500 µL for [18F]this compound.[9][10]
-
Incubation time is typically 60-90 minutes at room temperature.[9][10]
-
For displacement studies, co-incubate with a high concentration of a competing compound (e.g., non-radiolabeled this compound, MAO inhibitors).
-
-
Washing:
-
Drying: Air-dry the slides.
-
Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film. Exposure time will vary depending on the radiolabel and its concentration.
-
Imaging and Analysis: Scan the imaging plate or develop the film. Analyze the resulting images to identify regions of high radiotracer binding.
Visualizations
Caption: Workflow for identifying and correcting this compound off-target binding in PET imaging studies.
Caption: Logical diagram of how this compound off-target binding affects SUVR quantification.
References
- 1. direct.mit.edu [direct.mit.edu]
- 2. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Alzheimer's Association International Conference [alz.confex.com]
- 7. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. High resolution autoradiography of [18F]this compound and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
strategies to minimize MK-6240 off-target signal
Welcome to the technical support center for the novel tau PET tracer, [¹⁸F]MK-6240. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target signals and addressing common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: [¹⁸F]this compound is a second-generation Positron Emission Tomography (PET) radioligand developed for the in vivo detection and quantification of neurofibrillary tangles (NFTs), which are a primary pathological hallmark of Alzheimer's disease (AD).[1] Its high affinity and selectivity for paired helical fragments of hyperphosphorylated tau make it a valuable tool for AD diagnosis and staging.[2]
Q2: What are the known off-target binding sites for this compound?
A2: While this compound demonstrates reduced off-target binding in areas like the basal ganglia and choroid plexus compared to first-generation tau tracers, it does exhibit notable off-target binding in several regions.[3][4][5] These include:
-
Meninges and sinuses (referred to as extra-cerebral binding or ECB)[3][4]
-
Neuromelanin and melanin-containing cells (e.g., in the substantia nigra)[1][6]
Q3: How can off-target binding in the meninges and sinuses affect my results?
A3: Off-target binding in the meninges and sinuses can lead to a "spill-in" effect, where the signal from these extra-cerebral structures contaminates the signal of adjacent brain regions.[4][5] This is particularly problematic for quantifying tau in the entorhinal cortex and when using the cerebellar gray matter as a reference region, potentially leading to inaccurate measurements of tau burden.[4][7]
Q4: Does this compound bind to other protein aggregates like β-amyloid or α-synuclein?
A4: No, studies have shown no evidence of significant binding of this compound to β-amyloid, α-synuclein, or TDP-43 lesions.[1]
Q5: Is there a difference in this compound binding between different tauopathies?
A5: Yes, this compound strongly binds to the NFTs found in Alzheimer's disease but shows little to no significant binding to tau aggregates in non-AD tauopathies such as Pick's disease, progressive supranuclear palsy (PSP), or corticobasal degeneration (CBD).[1][6]
Troubleshooting Guides
Issue 1: High Signal in Extra-Cerebral Regions (Meninges/Sinuses)
-
Problem: PET scans show intense signal in the meninges and/or sinuses, potentially confounding cortical signal quantification.
-
Cause: This is a known characteristic of this compound due to off-target binding in these structures.[3][4]
-
Strategies to Minimize Impact:
-
Post-Processing Corrections:
-
Partial Volume Correction (PVC): Apply PVC algorithms to reduce signal spill-over from adjacent regions with high contrast.[4][8]
-
Meningeal Signal Masking: Create a mask of the meningeal off-target signal and exclude it from the analysis before spatial smoothing.[8]
-
Reference Region Erosion: Erode the reference region (e.g., inferior cerebellar gray matter) to minimize contamination from adjacent meningeal signal.[5][8]
-
-
Alternative Reference Regions: Consider using a reference region that is less susceptible to spill-in effects from the meninges and sinuses, such as the pons.[9]
-
Advanced Signal Separation Techniques: Employ methods like non-negative matrix factorization (NMF) on dynamic PET data to disentangle the specific tau signal from non-specific and off-target signal components.[10][11]
-
Issue 2: Unexpected Signal in the Substantia Nigra
-
Problem: Higher than expected signal is observed in the substantia nigra.
-
Cause: this compound exhibits off-target binding to neuromelanin, which is abundant in the substantia nigra.[1][6]
-
Recommendation: Be aware that this signal does not represent tau pathology. For studies focusing on tau quantification, it is advisable to either exclude this region from the primary analysis or acknowledge the source of the signal in the interpretation of the results.[3][5]
Data Presentation
Table 1: Binding Characteristics of [³H]this compound in Alzheimer's Disease Brain Tissue
| Brain Region | Bmax (fmol/mg) | Kd (nM) |
| Temporal Cortex | 59.2 | 0.32 |
| Parietal Cortex | 154.7 | 0.15 |
Data summarized from saturation binding assays.[12][13]
Table 2: Overview of this compound Off-Target Binding Sites and Potential Mitigation Strategies
| Off-Target Site | Description of Signal | Potential Impact on Quantification | Recommended Mitigation Strategies |
| Meninges & Sinuses | High extra-cerebral binding (ECB).[3][4] | Signal spill-in to adjacent cortical regions (e.g., entorhinal cortex) and reference regions (e.g., cerebellum), leading to inaccurate SUVR.[4][7] | Partial Volume Correction (PVC), meningeal masking, reference region erosion, use of alternative reference regions (e.g., pons), Non-Negative Matrix Factorization (NMF).[4][8][9][10] |
| Neuromelanin-containing cells (e.g., Substantia Nigra) | Strong off-target binding.[1][6] | May be misinterpreted as tau pathology if not accounted for. | Acknowledge as off-target signal and consider excluding the region from tau quantification analysis.[3][5] |
| Melanin-containing cells | Strong off-target binding.[1] | Similar to neuromelanin, can be a source of confounding signal. | Awareness and careful interpretation of signal in regions with melanin-containing cells. |
| Areas of Hemorrhage | Weaker binding.[1] | May introduce localized, non-specific signal. | Correlate with anatomical scans (MRI/CT) to identify and potentially exclude areas of hemorrhage from analysis. |
| Monoamine Oxidases (MAO) | Weakly displaced by MAO-B inhibitors, not by MAO-A inhibitors.[1] | MAO enzymes do not appear to be a significant binding target.[1][6] | Generally not considered a major source of off-target signal requiring specific correction. |
Experimental Protocols
Protocol 1: Autoradiography of [¹⁸F]this compound on Human Postmortem Brain Tissue
This protocol is adapted from studies validating this compound binding on postmortem brain tissue.[1][14]
-
Tissue Preparation:
-
Use 5 µm thick formalin-fixed paraffin-embedded (FFPE) human brain sections.
-
Deparaffinize the sections.
-
-
Incubation:
-
Incubate the sections in 20 µCi of [¹⁸F]this compound in 500 µL of phosphate-buffered saline (PBS) for 60 minutes at room temperature.[14]
-
-
Washing:
-
Wash the sections three times for 5 minutes each in cold binding assay buffer (e.g., PBS + 0.1% BSA, pH 7.4) at 4°C.
-
Perform a brief dip in cold de-ionized water (4°C).[15]
-
-
Imaging:
-
Expose the sections to a phosphor screen or high-resolution autoradiography film.
-
-
Determination of Non-Specific Binding:
-
To determine the extent of non-specific binding, incubate adjacent sections with [¹⁸F]this compound in the presence of 1 µM of unlabeled this compound.[15]
-
Protocol 2: Saturation Binding Assay with [³H]this compound in Brain Homogenates
This protocol is for determining the binding affinity (Kd) and density of binding sites (Bmax) of this compound.[13][15]
-
Homogenate Preparation:
-
Prepare brain homogenates from the region of interest (e.g., temporal or parietal cortex) at a concentration of 0.2 mg/mL.[15]
-
-
Incubation:
-
Incubate the homogenates with increasing concentrations of [³H]this compound (e.g., 0.05–2 nM) for 90 minutes.[15]
-
-
Separation of Bound and Free Radioligand:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
-
Quantification:
-
Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Visualizations
References
- 1. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. direct.mit.edu [direct.mit.edu]
- 4. direct.mit.edu [direct.mit.edu]
- 5. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Optimizing quantification of MK6240 tau PET in unimpaired older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer's Association International Conference [alz.confex.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High resolution autoradiography of [18F]this compound and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Partial Volume Effects in MK-6240 PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing partial volume effects (PVE) encountered during MK-6240 PET imaging experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound PET data due to partial volume effects.
Issue 1: Inflated Cortical SUVR values, especially in regions adjacent to the meninges.
-
Question: We are observing unexpectedly high standardized uptake value ratios (SUVRs) in cortical regions of our this compound PET images, particularly in areas close to the meninges. What could be the cause and how can we correct for it?
-
Answer: This is a common issue caused by "spill-in" from high tracer uptake in the meninges, a phenomenon known as a partial volume effect.[1][2][3] The relatively low spatial resolution of PET scanners can cause signal from the highly vascularized meninges to blend with the signal from adjacent cortical gray matter, leading to an overestimation of tau pathology.
Recommended Solution: Implement a partial volume correction (PVC) method that accounts for extracerebral compartments. The Region-Based Voxelwise (RBV) PVC method has been shown to be effective in minimizing the impact of meningeal spill-in.[1][2][3] This method incorporates information from an anatomical MRI to differentiate between gray matter, white matter, cerebrospinal fluid (CSF), and extracerebral tissues, thereby providing a more accurate quantification of cortical uptake.
Issue 2: Inconsistent SUVR values in longitudinal studies.
-
Question: We are conducting a longitudinal study tracking tau progression with this compound PET, but we are seeing high variability in SUVRs over time that doesn't correlate with clinical progression. Could PVE be a factor?
-
Answer: Yes, partial volume effects can significantly impact the reliability of longitudinal PET measurements.[4][5] Brain atrophy, which is common in neurodegenerative diseases, alters the size and shape of brain structures over time. This change in anatomy can lead to varying degrees of partial volume effects at different time points, introducing variability in SUVR measurements that is not due to actual changes in tau deposition.
Recommended Solution: Applying a consistent partial volume correction method across all time points is crucial for longitudinal studies. Methods that account for both spill-over from adjacent tissues and tissue atrophy are recommended.[4][5] It is also important to ensure accurate co-registration of PET and MRI data at each time point.
Issue 3: Difficulty in differentiating true cortical signal from off-target binding.
-
Question: How can we be confident that the signal we are measuring in cortical regions is specific to tau pathology and not influenced by off-target binding that is subject to PVE?
-
Answer: While [¹⁸F]this compound shows high specific binding to neurofibrillary tangles, off-target binding in extracerebral regions like the meninges and sinuses can complicate quantification due to PVE.[6][7] Simulations have demonstrated that spill-in from the sinus can artificially increase the signal in the neighboring entorhinal cortex, while spill-in from the meninges can affect the cerebellar reference region, leading to inaccuracies in SUVR calculations.[6][7]
Recommended Solution: Utilizing advanced PVC techniques that model these extracerebral compartments is the most direct way to address this.[1][2][3] Additionally, careful selection of the reference region is critical. Eroding the reference region to minimize the influence of adjacent extracerebral signals has been proposed as a practical approach.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect in the context of this compound PET imaging?
A1: The partial volume effect (PVE) is an imaging artifact that occurs due to the limited spatial resolution of PET scanners.[8] It causes the measured radioactivity in a given voxel to be a weighted average of the true radioactivity from the tissue within that voxel and the surrounding tissues. In this compound PET, this can lead to two main problems:
-
Spill-out: Underestimation of tracer concentration in small structures (e.g., atrophied cortical regions) because some of the signal "spills out" into neighboring areas.
-
Spill-in: Overestimation of tracer concentration in regions with low uptake that are adjacent to areas with high uptake (e.g., cortex near the meninges).[1][6]
Q2: Why is PVE a particular concern for this compound?
A2: While PVE affects all PET imaging, it is a significant challenge for this compound due to its known off-target binding in the meninges and dural sinuses.[1][6][7] This high extracerebral signal can easily contaminate the signal from adjacent cortical regions, which are key areas for assessing tau pathology in Alzheimer's disease.
Q3: What are the most common methods for partial volume correction?
A3: Several PVC methods exist, broadly categorized as:
-
Two-Compartment (Meltzer-style): Corrects for signal loss due to atrophy by assuming a mix of gray matter and CSF within a voxel.
-
Three-Compartment (Müller-Gärtner-style): Extends the two-compartment model to also correct for spill-in from white matter.[1][9]
-
Region-Based Voxelwise (RBV): A more advanced method that uses anatomical information from a co-registered MRI to correct for spill-over between multiple defined regions, including extracerebral compartments.[1][2][10]
-
Iterative Deconvolution (e.g., Van Cittert): An image-based method that attempts to "sharpen" the PET image without requiring anatomical information, though it can increase image noise.[11]
Q4: Which PVC method is best for this compound PET imaging?
A4: For this compound, a PVC method that can account for extracerebral spill-in is highly recommended. Studies have shown that the Region-Based Voxelwise (RBV) method, which explicitly models extracerebral compartments, can effectively reduce the impact of meningeal uptake on cortical SUVRs.[1][3]
Q5: What are the practical steps for implementing PVC?
A5: The general workflow involves:
-
Acquiring both PET and high-resolution anatomical MRI data.
-
Co-registering the MRI to the PET image.
-
Segmenting the MRI into different tissue classes (gray matter, white matter, CSF, and ideally, extracerebral structures).
-
Applying the chosen PVC algorithm using the segmented MRI and the PET data.
Quantitative Data Summary
The following tables summarize the impact of different PVC methods on this compound SUVR quantification from a key study.
Table 1: Comparison of Regional [¹⁸F]this compound SUVR in Healthy Controls with Low vs. High Extracerebral Uptake
| Brain Region | No PVC (High vs. Low EC) | MG-PVC (High vs. Low EC) | RBV-PVC (High vs. Low EC) |
| Frontal | Significant Difference | Reduced Difference | No Significant Difference |
| Temporal | Significant Difference | Reduced Difference | No Significant Difference |
| Parietal | Significant Difference | Reduced Difference | No Significant Difference |
| Cingulate | Significant Difference | Reduced Difference | No Significant Difference |
Data adapted from Mertens et al., J Cereb Blood Flow Metab, 2022. This table illustrates that without PVC, there are significant artificial differences in cortical SUVR between groups with high and low extracerebral (EC) uptake. The RBV-PVC method, which accounts for extracerebral spill-in, eliminates these significant differences.[1]
Table 2: Effect of PVC on SUVR in Amnestic Mild Cognitive Impairment (aMCI) vs. Healthy Controls (HC)
| Comparison Group | No PVC (Effect Size) | MG-PVC (Effect Size) | RBV-PVC (Effect Size) |
| aMCI vs. HC (Low EC) | Significant | Increased | Increased |
| aMCI vs. HC (High EC) | Modulated by EC uptake | Increased | Increased |
This table demonstrates that applying PVC, particularly RBV-PVC, increases the effect size for detecting differences between aMCI patients and healthy controls, regardless of the level of extracerebral uptake in the control group. This indicates improved sensitivity for detecting true pathology.[1][3]
Experimental Protocols
Protocol 1: Region-Based Voxelwise (RBV) Partial Volume Correction
This protocol outlines the key steps for applying the RBV PVC method to this compound PET data.
-
Image Acquisition:
-
Acquire dynamic [¹⁸F]this compound PET images.
-
Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.
-
-
Image Pre-processing:
-
Perform motion correction on the dynamic PET frames and co-register them.
-
Co-register the T1-weighted MRI to the mean PET image.
-
-
MRI Segmentation:
-
Segment the co-registered MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps.
-
Define extracerebral compartments, including extracerebral CSF, skull, and skin tissue. This can be achieved using various neuroimaging software packages (e.g., SPM, FSL).
-
-
Region of Interest (ROI) Definition:
-
Define cortical and subcortical ROIs on the co-registered MRI using a standard anatomical atlas (e.g., Neuromorphometrics).
-
-
RBV Correction Implementation:
-
Utilize a software package that implements the RBV algorithm (e.g., PETPVE12 toolbox for SPM).
-
Provide the pre-processed PET image, the segmented tissue maps (including extracerebral compartments), and the defined ROIs as input to the algorithm.
-
The algorithm will model the point spread function of the PET scanner to estimate and correct for the spill-over between the defined regions on a voxel-wise basis.
-
-
Post-Correction Analysis:
-
Calculate SUVRs on the partial volume corrected PET images using a suitable reference region (e.g., cerebellar gray matter, also corrected for PVE).
-
Visualizations
References
- 1. Impact of meningeal uptake and partial volume correction techniques on [18F]this compound binding in aMCI patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of meningeal uptake and partial volume correction techniques on [18F]this compound binding in aMCI patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models [frontiersin.org]
- 6. direct.mit.edu [direct.mit.edu]
- 7. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial Volume Correction • Quantitative Bioimaging Laboratory [fei-lab.org]
- 9. Different Partial Volume Correction Methods Lead to Different Conclusions: an 18F-FDG PET Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial volume correction in longitudinal tau PET studies: is it really needed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial volume correction of brain PET studies using iterative deconvolution in combination with HYPR denoising - PMC [pmc.ncbi.nlm.nih.gov]
MK-6240 Technical Support Center: Optimizing Injection Dose & Imaging Window
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the injection dose and imaging window for the tau PET tracer [¹⁸F]MK-6240. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the typical injected dose for [¹⁸F]this compound in human studies?
A1: The injected radioactivity dose of [¹⁸F]this compound can vary between studies. Commonly reported doses range from approximately 152 MBq to 370.4 MBq.[1][2] Some studies have investigated different radioactivity levels and found that lower doses (e.g., ~165 MBq) can provide accurate and reproducible results, which also helps to reduce the radiation burden on patients.[3] The total injected mass is typically in the microgram range.[1][3]
Q2: What is the optimal imaging window for static [¹⁸F]this compound PET scans?
A2: For static imaging, a late imaging window is typically preferred to allow for sufficient tracer uptake in target regions and washout from background areas. Commonly used windows include 90-110 minutes or 90-120 minutes post-injection.[4][5] One study suggested that the standardized uptake value ratio (SUVR) becomes stable and the difference between healthy subjects and Alzheimer's disease patients is significant at 90 minutes after injection.[2][6]
Q3: Is dynamic scanning necessary for [¹⁸F]this compound, or is a static scan sufficient?
A3: While a full dynamic PET acquisition provides the most comprehensive data for quantitative analysis, including the potential to derive information on cerebral perfusion from the early phase of the scan, it can be lengthy and impractical in clinical settings.[4] Late static scans are often used as a surrogate to measure tau burden.[4] Simplified methods using SUVR from static images have been shown to correlate well with fully quantitative measures from dynamic scans.[1]
Q4: What is a dual-time-window (DTW) protocol, and what are its advantages?
A4: A dual-time-window (DTW) protocol involves acquiring PET data in two separate segments: an early phase immediately after tracer injection and a late phase, with a break in between.[4][7] This approach aims to reduce total scan time and patient discomfort while still allowing for accurate quantitative analysis.[4][7] Studies have shown that a DTW protocol with a significant break (e.g., 60 minutes) can provide results that are in good agreement with a full, continuous dynamic scan.[4]
Troubleshooting Guide
Q1: I am observing high extracerebral signals in my [¹⁸F]this compound PET images. What could be the cause and how can I mitigate it?
A1: High extracerebral signal is a known issue with [¹⁸F]this compound and is attributed to off-target binding, particularly to melanin-containing cells in the meninges.[8][9] This can potentially contaminate the signal from adjacent cortical regions. While various processing approaches, such as reference region erosion and meningeal off-target signal masking, have been investigated, one study found that these methods did not offer a significant improvement over standard processing because the off-target signal tends to affect both target and reference regions, largely canceling out in SUVR calculations.[10]
Q2: How does cerebral blood flow affect [¹⁸F]this compound quantification, and how can I account for it?
A2: Changes in cerebral blood flow (CBF) can influence the delivery of the tracer to the brain and may affect the accuracy of SUVR measurements, which are susceptible to alterations in blood-brain barrier function and CBF.[7] Fully quantitative methods that utilize an arterial input function are less susceptible to these changes. For studies relying on SUVR, being aware of potential CBF differences between subject groups or longitudinal changes is important. The early phase of a dynamic [¹⁸F]this compound scan can provide an index of cerebral perfusion, which may help in interpreting the late-phase tau accumulation data.[4][9]
Q3: My SUVR values seem to be increasing even at late time points. Have I chosen the correct imaging window?
A3: In subjects with high [¹⁸F]this compound binding, it has been observed that the SUVR can continue to increase beyond 135 minutes post-injection.[7] This suggests that for accurate quantification in high-binding subjects, a later imaging window might be necessary, or a full kinetic analysis from a dynamic scan would be more appropriate. For longitudinal studies, consistency in the imaging window is crucial.
Quantitative Data Summary
Table 1: Injected Dose and Molar Activity of [¹⁸F]this compound in Human Studies
| Study Population | Injected Radioactivity (MBq) | Molar Activity (GBq/μmol) | Injected Mass (µg) | Reference |
| Healthy Elderly & AD Patients | 152 - 169 | Not Reported | 0.44 ± 0.08 (HE), 0.56 ± 0.54 (AD) | [1] |
| Cognitively Normal, MCI, AD | 179.3 ± 12.4 | 70.7 ± 56.6 | 1.116 ± 0.848 | [4] |
| AD & Healthy Volunteers (Low Dose) | 165 ± 3 | Not Reported | 0.3 ± 0.1 (Test), 0.5 ± 0.4 (Retest) | [3] |
| AD & Healthy Volunteers (High Dose) | 300 ± 40 | Not Reported | 0.8 ± 0.3 (Test), 0.9 ± 0.6 (Retest) | [3] |
| Healthy Elderly & AD Patients (Japanese) | 370.4 ± 27.0 | Not Reported | Not Reported | [6] |
Table 2: Test-Retest Variability of [¹⁸F]this compound Quantification Metrics
| Metric | Test-Retest Variability (%) | Subject Population | Reference |
| VT | ~21 | AD & Healthy Volunteers | [9] |
| BPND | ~14 | AD & Healthy Volunteers | [9] |
| SUVR90–120 | ~6 | AD & Healthy Volunteers | [9] |
Experimental Protocols & Workflows
Methodology for a Typical [¹⁸F]this compound PET Imaging Session
A common experimental protocol for [¹⁸F]this compound PET imaging involves the following steps:
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
Tracer Injection: A bolus injection of [¹⁸F]this compound is administered intravenously. The volume of injection is typically kept minimal (e.g., not exceeding 10 mL) and administered over a short period (e.g., 3 minutes).[3]
-
Dynamic PET Acquisition: For dynamic scanning, data acquisition begins simultaneously with the tracer injection and continues for a prolonged period, often up to 120 or 150 minutes.[1][3][4] The scan may be divided into segments with short breaks.[1][3]
-
Static PET Acquisition: For static imaging, data is acquired over a specific time window late after the injection, for example, from 90 to 110 minutes.[5]
-
Arterial Blood Sampling (for full quantification): In some protocols, serial arterial blood samples are taken to measure the concentration of the radiotracer and its metabolites in the plasma, which is necessary for full kinetic modeling.[1][3]
-
Image Reconstruction and Analysis: The acquired PET data is reconstructed, corrected for motion, and co-registered with the subject's MRI. Time-activity curves are generated for various brain regions, and quantitative metrics such as SUVR, distribution volume ratio (DVR), or binding potential (BPND) are calculated.
Logical Flow for Optimizing Imaging Protocol
The decision to use a specific imaging protocol often depends on the research question and practical constraints.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Dosimetry and efficacy of a tau PET tracer [18F]this compound in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of Tau Burden in a Dual-Time-Window Dynamic PET Imaging Protocol with [18F]MK6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A dual-time-window protocol to reduce acquisition time of dynamic tau PET imaging using [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. direct.mit.edu [direct.mit.edu]
- 10. Optimizing quantification of MK6240 tau PET in unimpaired older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in MK-6240 image quantification and analysis
Welcome to the technical support center for MK-6240 PET image quantification and analysis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reliability of your data.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the acquisition and analysis of MK-...-6240 PET images.
Issue 1: High Signal in Non-Cortical Regions Obscuring Target Areas
Question: I am observing high signal intensity in areas outside the brain, such as the sinuses and meninges, which seems to be affecting the signal in my regions of interest (ROIs), particularly the medial temporal lobe and cerebellum. How can I mitigate this?
Answer: This is a well-documented challenge known as off-target binding of this compound. The signal from these extra-cerebral regions can "spill-in" to adjacent brain tissue due to the partial volume effect of PET imaging, potentially leading to an overestimation of the tau signal in target regions and an underestimation of the standardized uptake value ratio (SUVR) if the reference region is also affected.[1][2][3][4]
Troubleshooting Steps:
-
Anatomical Standardization and ROI Definition:
-
Ensure accurate co-registration of the PET data with a high-resolution structural MRI.
-
Carefully define your ROIs to minimize the inclusion of extra-cerebral tissues. Some researchers have found success with eroding the ROIs to reduce the influence from adjacent off-target signals.
-
-
Partial Volume Correction (PVC):
-
Employing PVC algorithms can help to correct for the spill-in effect from neighboring regions with high off-target binding.
-
-
Advanced Quantification Methods:
-
Consider using kinetic modeling with an arterial input function if feasible, as this can provide more accurate quantification than SUVR in the presence of off-target binding.
-
Non-negative matrix factorization (NMF) is an emerging technique that can help to disentangle the specific tau signal from off-target and non-specific binding components.[5]
-
-
Reference Region Selection:
Issue 2: Inconsistent SUVR Values Across Longitudinal Scans
Question: My longitudinal this compound data is showing high variability in SUVR values, making it difficult to assess changes in tau pathology over time. What could be causing this and how can I improve the consistency?
Answer: High variability in longitudinal SUVR measurements can stem from several factors, including patient motion, inconsistencies in imaging protocols, and the inherent test-retest variability of the tracer.
Troubleshooting Steps:
-
Motion Correction:
-
Standardized Imaging Protocol:
-
Ensure that the imaging protocol is strictly consistent across all time points for a given subject. This includes:
-
Injected Dose and Molar Activity: Maintain consistency in the injected radioactivity and molar activity of the tracer.
-
Uptake Time: The time between tracer injection and the start of the scan should be consistent.
-
Scan Duration: Use the same scan duration for all acquisitions.
-
-
-
Consistent Image Processing:
-
Apply the same image reconstruction parameters, co-registration methods, and ROI definitions for all scans from the same subject.
-
-
Choice of Quantification Metric:
-
While SUVR is a widely used and practical method, it's important to be aware of its test-retest characteristics. Studies have reported average test-retest variability for SUVR in the range of 6%.[9] For studies requiring higher precision, more complex quantitative methods like distribution volume ratio (DVR) from dynamic imaging may be considered, although they also have their own sources of variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal time window for calculating SUVR with this compound?
A1: The optimal time window for SUVR calculation is a trade-off between allowing for sufficient tracer uptake in target regions and minimizing the impact of off-target binding, which can increase over time. Several studies have suggested that a 20-minute window between 70 and 90 minutes post-injection provides a good balance, yielding SUVR values that correlate well with DVR estimates from full dynamic scans.[6][7][10] However, some studies have also used a 90-110 minute window.[11] The ideal window may depend on the specific patient population and research question.
Q2: Which reference region is best for this compound SUVR analysis?
A2: The inferior cerebellar gray matter is the most commonly used reference region for this compound PET analysis due to its generally low tau pathology.[12] However, its proximity to the meninges can make it susceptible to contamination from off-target binding.[2] The pons has also been explored as an alternative reference region.[6][7] It is crucial to carefully inspect the chosen reference region for any signs of spill-in from adjacent off-target signals and to assess its suitability for your specific study.
Q3: Is arterial blood sampling necessary for accurate quantification of this compound binding?
A3: Arterial blood sampling allows for full kinetic modeling to estimate parameters like the total distribution volume (VT), which is considered a gold standard for PET quantification. However, this procedure is invasive and not always practical in a clinical or research setting. Simplified methods that do not require arterial sampling, such as SUVR and DVR calculated using a reference tissue model, have been shown to provide reliable estimates of tau burden and correlate well with full kinetic modeling results for this compound.[6][7]
Q4: What are the known off-target binding sites for this compound?
A4: this compound exhibits off-target binding in several extra-cerebral regions, most notably the meninges and sinuses (ethmoid, sphenoid).[2][6][7] There is also some evidence of off-target binding in the substantia nigra.[6][7] Unlike some first-generation tau tracers, this compound shows minimal off-target binding in the basal ganglia and choroid plexus.[2][12]
Q5: Can patient motion during the scan significantly affect my results?
A5: Yes, patient motion can be a major confounding factor in this compound PET imaging, especially in older subjects or those with cognitive impairment who may have difficulty remaining still for the duration of the scan.[8] Motion can lead to blurring of the images, which can in turn reduce the accuracy of quantitative measurements and increase the variability in longitudinal studies.[8] Implementing motion correction strategies is highly recommended to improve data quality.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound imaging.
Table 1: Test-Retest Variability of Different Quantification Metrics
| Quantification Metric | Brain Region(s) | Average Test-Retest Variability (%) | Reference |
| SUVR (90-120 min) | NFT-rich regions | ~6% | [9] |
| Binding Potential (BPND) | NFT-rich regions | ~14% | [9] |
| Total Distribution Volume (VT) | NFT-rich regions | ~21% | [9] |
Table 2: Impact of Extra-Cerebral Off-Target Binding on SUVR
| Off-Target Binding Profile | Impact on Entorhinal Cortex (ERC) SUV | Impact on Cerebellar SUV | Net Effect on ERC SUVR | Reference |
| Average ECB | +8.2% | +12.8% | -4.1% | [1] |
| Low ECB | +10.5% | +11.5% | -3.8% | [1] |
| High ECB | +15.0% | +17.5% | -5.6% | [1] |
*ECB: Extra-Cerebral Binding
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound PET imaging.
Protocol 1: Standard this compound PET Imaging Protocol
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A comfortable and quiet environment should be provided to minimize anxiety and movement.
-
Radiotracer Administration: A single intravenous bolus of [18F]this compound is administered. The injected activity is typically around 185 MBq (5 mCi), but can vary. The injected mass should be recorded.
-
Uptake Period: A quiet uptake period of 70-90 minutes is typically observed before the start of the PET scan.
-
Image Acquisition:
-
The subject is positioned in the PET scanner with the head carefully immobilized to minimize motion.
-
A static PET scan of 20-30 minutes is acquired.
-
For dynamic scanning, acquisition begins at the time of injection and continues for up to 120 minutes.
-
-
Image Reconstruction: Images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation, scatter, and random coincidences.
-
Co-registration: The PET images are co-registered to a corresponding high-resolution T1-weighted MRI for anatomical localization of ROIs.
Protocol 2: SUVR Calculation
-
ROI Definition: Using the co-registered MRI, define ROIs for target regions (e.g., entorhinal cortex, temporal lobe) and a reference region (e.g., inferior cerebellar gray matter).
-
Tracer Uptake Measurement: Calculate the mean radioactivity concentration within each ROI from the PET image acquired during the chosen time window (e.g., 70-90 minutes post-injection).
-
SUVR Calculation: The SUVR for a target region is calculated by dividing its mean radioactivity concentration by the mean radioactivity concentration in the reference region.
SUVR = (Mean uptake in target ROI) / (Mean uptake in reference ROI)
Visualizations
The following diagrams illustrate key workflows and concepts in this compound image analysis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. direct.mit.edu [direct.mit.edu]
- 3. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. direct.mit.edu [direct.mit.edu]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. wrap.wisc.edu [wrap.wisc.edu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Impact of motion correction on [18F]-MK6240 tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 18F-MK-6240 Radiometabolite Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing challenges associated with the radiometabolites of 18F-MK-6240 in positron emission tomography (PET) imaging studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of 18F-MK-6240 radiometabolites?
A1: 18F-MK-6240 undergoes rapid in vivo metabolism, resulting in the formation of more polar (hydrophilic) radiometabolites.[1][2][3] This metabolic process leads to a swift decline in the percentage of the parent radiotracer in the plasma. Studies have shown that the parent fraction of 18F-MK-6240 in arterial plasma can decrease to approximately 20% by 15 minutes, 10% by 30 minutes, and as low as 0-10% by 90 minutes post-injection.[1][2][4] The rapid clearance of the parent compound from the plasma is a critical factor to consider for quantitative PET analysis.[1]
Q2: Why is it necessary to correct for radiometabolites in 18F-MK-6240 PET studies?
A2: Correction for radiometabolites is essential for the accurate quantitative analysis of 18F-MK-6240 PET data.[1][5][6] The PET scanner detects all radioactive signals, including those from both the parent tracer and its radiometabolites. Since only the parent 18F-MK-6240 binds specifically to neurofibrillary tangles (NFTs), failing to account for the signal from radiometabolites in the bloodstream and potentially in the brain would lead to an overestimation of the actual tracer concentration in tissue and inaccurate quantification of tau pathology. Therefore, a metabolite-corrected arterial input function is considered the gold standard for precise kinetic modeling.[6][7]
Q3: What is the recommended method for measuring 18F-MK-6240 and its radiometabolites in plasma?
A3: The gold standard for measuring the parent fraction of 18F-MK-6240 in plasma is arterial blood sampling followed by analysis using high-performance liquid chromatography (HPLC) with a radioactivity detector (radio-HPLC).[1][2][4] This technique allows for the separation of the parent radiotracer from its more polar radiometabolites, enabling the precise determination of the parent fraction over time.[1][2]
Q4: What is a typical arterial blood sampling schedule for an 18F-MK-6240 PET scan?
A4: A typical arterial blood sampling schedule involves frequent sampling in the initial minutes after tracer injection, with less frequent sampling at later time points. An example schedule would be:
-
For total radioactivity: 10-second intervals for the first 100 seconds, followed by samples at approximately 2, 2.5, 3, 5, 15, 30, 45, 60, 75, and 90 minutes.[4]
-
For metabolite analysis: Larger volume samples at approximately 2, 5, 8, 15, 30, 60, and 90 minutes.[1][4]
Troubleshooting Guide
Issue 1: High variability in plasma parent fraction measurements.
-
Possible Cause: Inconsistent sample handling and processing times. The metabolism of 18F-MK-6240 continues ex vivo until the plasma is separated and proteins are precipitated.
-
Solution: Standardize the time between blood collection, centrifugation, and protein precipitation. Process samples on ice to minimize metabolic activity. It is preferable to chemically inhibit blood metabolism at the time of sample collection.[8]
Issue 2: Difficulty in achieving good separation between parent 18F-MK-6240 and its metabolites using radio-HPLC.
-
Possible Cause: Suboptimal HPLC conditions (e.g., column, mobile phase, flow rate).
-
Solution: Optimize the radio-HPLC method. A column-switching technique can be effective.[1] Ensure the mobile phase composition and gradient are appropriate for separating the non-polar parent from its polar metabolites.
Issue 3: Low radioactivity counts in plasma samples at later time points.
-
Possible Cause: Rapid clearance of the tracer from the blood.[2]
-
Solution: Increase the volume of blood drawn for later time points to ensure sufficient radioactivity for accurate measurement. Be mindful of limitations on total blood volume that can be safely drawn from a subject.
Quantitative Data Summary
Table 1: Percentage of Parent 18F-MK-6240 in Arterial Plasma Over Time
| Time Post-Injection (minutes) | Average Parent Fraction (%) | Range (%) | Reference |
| 15 | ~20 | - | [4] |
| 30 | ~10 | - | [2][4] |
| 35 | <15 | - | [9] |
| 90 | ~7 | 0 - 10 | [1][4] |
Table 2: Pharmacokinetic Parameters of 18F-MK-6240
| Parameter | Value | Reference |
| Whole Blood to Plasma Ratio (stabilized after 20 min) | ~0.67 | [1] |
| Half-life of Parent in Plasma | 5.8 ± 0.4 min | [1] |
| Preferred Compartmental Model | Reversible two-tissue compartment model (2T4k1v) | [1][6] |
Experimental Protocols
Detailed Methodology for Arterial Blood Sampling and Plasma Analysis
-
Catheter Placement: Anesthetize the sampling site (typically the radial artery) and insert a catheter for blood collection.
-
Blood Sampling:
-
Draw arterial blood samples according to a predefined schedule (see FAQ A4).
-
For each sample, record the exact time of the draw.
-
Place samples immediately on ice to minimize further metabolism.
-
-
Plasma Separation:
-
Centrifuge the blood samples at a specified speed and duration (e.g., 3000 rpm for 5 minutes) to separate plasma from whole blood.
-
-
Radioactivity Measurement:
-
Measure the total radioactivity in aliquots of whole blood and plasma using a gamma counter.
-
-
Protein Precipitation and Sample Preparation for HPLC:
-
To an aliquot of plasma, add a protein precipitating agent like acetonitrile (B52724).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
-
Detailed Methodology for Radio-HPLC Analysis
-
System Setup:
-
Utilize a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
-
Mobile Phase:
-
Prepare the mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or ethanol). The exact composition may need to be optimized.
-
-
Injection and Elution:
-
Inject the prepared plasma supernatant onto the HPLC column.
-
Elute the components using a defined flow rate and gradient. The parent 18F-MK-6240 will have a longer retention time than its more polar metabolites.
-
-
Data Analysis:
-
Integrate the peaks in the radio-chromatogram corresponding to the parent tracer and its metabolites.
-
Calculate the parent fraction as the ratio of the parent peak area to the total peak area (parent + metabolites).
-
Visualizations
Caption: Workflow for 18F-MK-6240 Radiometabolite Analysis.
Caption: Relationship between 18F-MK-6240 and its radiometabolites.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In vivo quantification of neurofibrillary tangles with [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of pharmacokinetic modeling strategies for in-vivo quantification of tau with the radiotracer [18F]MK6240 in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Plasma radiometabolite correction in dynamic PET studies: Insights on the available modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MK-6240 Radiosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the radiosynthesis of the PET tracer, [¹⁸F]MK-6240.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate challenges in your experimental workflow.
Question 1: Why is my radiochemical yield (RCY) of [¹⁸F]this compound consistently low?
Answer: Low radiochemical yield is a frequent issue in the synthesis of [¹⁸F]this compound. Several factors can contribute to this problem. Here's a breakdown of potential causes and solutions:
-
Inefficient Fluorination: The initial nucleophilic substitution of the nitro-group with [¹⁸F]fluoride is a critical step.
-
Moisture: The presence of water can significantly reduce the reactivity of the [¹⁸F]fluoride. Ensure azeotropic drying of the [¹⁸F]fluoride/kryptofix complex is thorough.
-
Precursor Quality: The purity and stability of the bis-Boc protected precursor are crucial. Degradation of the precursor can lead to lower yields. Use a fresh, quality-controlled batch of the precursor.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete fluorination. A stepwise heating approach up to 150°C has been shown to be effective.[1][2]
-
-
Losses During Deprotection: The removal of the Boc protecting groups can be a significant source of product loss.
-
Acidic Deprotection: While common, acidic deprotection can lead to product degradation and requires a subsequent neutralization step, which can introduce further losses.[2][3]
-
Thermal Deprotection: A simplified, one-step method utilizing thermal deprotection during the fluorination reaction can eliminate the need for a separate acidic deprotection step, thereby reducing product loss.[1][2]
-
-
Purification Issues: Losses can occur during the high-performance liquid chromatography (HPLC) purification and solid-phase extraction (SPE) formulation.
-
HPLC Column Degradation: Acidic conditions from the deprotection step can damage the HPLC column, leading to poor separation and lower recovery.[3] Neutralization of the crude product mixture before HPLC is essential if acidic deprotection is used.
-
Suboptimal HPLC Conditions: The mobile phase composition and flow rate should be optimized for efficient separation and collection of the [¹⁸F]this compound peak.
-
Question 2: I'm observing poor radiochemical purity in my final [¹⁸F]this compound product. What could be the cause?
Answer: Radiochemical impurities can arise from several sources throughout the synthesis and purification process.
-
Incomplete Reactions: If the fluorination or deprotection steps are incomplete, you will have unreacted precursor or partially deprotected intermediates in your crude product.
-
Side Reactions: The high temperatures used in the reaction can sometimes lead to the formation of side products.
-
Ineffective Purification:
-
HPLC Separation: Ensure your HPLC method provides adequate resolution to separate [¹⁸F]this compound from any impurities. The retention time for [¹⁸F]this compound is typically between 8.0 to 9.5 minutes under specific conditions.[2]
-
SPE Cartridge Selection and Conditioning: The choice of SPE cartridge and proper conditioning are critical for removing impurities during the final formulation step.
-
Question 3: My molar activity is lower than expected. How can I improve it?
Answer: Low molar activity is often due to the presence of non-radioactive ("cold") this compound or other fluoride-containing species.
-
"Cold" Fluoride (B91410) Contamination: Ensure all reagents and solvents are free from fluoride contamination.
-
Precursor-derived "Cold" this compound: The precursor itself should not contain any non-radioactive this compound.
-
System Contamination: Thoroughly clean the synthesis module and all tubing to remove any residual compounds from previous syntheses.
Frequently Asked Questions (FAQs)
Q: What are the typical radiochemical yields for [¹⁸F]this compound synthesis?
A: Radiochemical yields can vary significantly depending on the synthesis method and automation platform.
-
A simplified one-step method with thermal deprotection has reported isolated radiochemical yields of 9.8% ± 1.8%.[1][2]
-
Automated synthesis on a GE TRACERlab™ FXFN module using a two-step method with acid deprotection has yielded 7.5% ± 1.9% (uncorrected).[4]
-
Optimization on a Trasis AllinOne synthesizer has demonstrated high yields of 30 ± 5% (non-decay-corrected).[5]
Q: What is the recommended precursor for [¹⁸F]this compound synthesis?
A: The most commonly used precursor is the bis-Boc protected N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[1][2]
Q: What are the key quality control parameters for clinical use of [¹⁸F]this compound?
A: For human use, [¹⁸F]this compound must meet stringent quality control specifications, including high radiochemical purity (>95%), chemical purity, and specific molar activity.[2] It should also be sterile and free of bacterial endotoxins.
Data Presentation
Table 1: Comparison of [¹⁸F]this compound Radiosynthesis Methods and Outcomes
| Synthesis Method | Automation Platform | Key Reagents | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| One-step, thermal deprotection | IBA Synthera+ | TEA HCO₃, DMSO | 9.8% ± 1.8% (isolated) | 912 ± 322 | Not specified | [1][2] |
| Two-step, acid deprotection | GE TRACERlab™ FXFN | K[¹⁸F]/K₂₂₂, TFA | 7.5% ± 1.9% (uncorrected) | 222 ± 67 | 90 | [4] |
| One-step, thermal deprotection | Trasis AllinOne | TBAHCO₃, DMF | 30% ± 5% (NDC) | >98% RCP at 8h | 65 | [5] |
| Two-step, optimized acid deprotection | ORA Neptis Perform | 3N HCl, NaOH | 12% - 18% (NDC) | >500 | 65-70 | [6] |
NDC: Non-decay-corrected RCP: Radiochemical Purity
Experimental Protocols
Detailed Methodology for Simplified One-Step [¹⁸F]this compound Radiosynthesis (IBA Synthera+) [1][2]
-
[¹⁸F]Fluoride Trapping and Elution:
-
[¹⁸F]Fluoride produced via the ¹⁸O(p,n)¹⁸F reaction is trapped on an anion exchange cartridge.
-
The cartridge is eluted with a solution of 15 mg triethylammonium (B8662869) bicarbonate (TEA HCO₃) in 150 µL of water and 1.35 mL of acetonitrile (B52724) into the reaction vessel.
-
-
Azeotropic Drying:
-
The solution is evaporated to dryness with acetonitrile at 95°C under a stream of nitrogen and reduced pressure.
-
-
Radiolabeling and Thermal Deprotection:
-
A solution of 1 mg of the bis-Boc protected this compound precursor in 1 mL of dimethyl sulfoxide (B87167) (DMSO) is added to the reactor.
-
The reaction mixture is heated stepwise: 90°C for 3 minutes, 110°C for 3 minutes, 120°C for 3 minutes, and finally at 150°C for 20 minutes.
-
-
HPLC Purification:
-
The reactor is cooled to 70°C, and 1.5 mL of the HPLC mobile phase (20mM sodium phosphate/acetonitrile, 78/22) is added.
-
The mixture is injected onto a semi-preparative C18 HPLC column.
-
The product peak is collected.
-
-
Formulation:
-
The collected fraction is diluted with a formulation solution and passed through a sterile filter into a final product vial.
-
Mandatory Visualization
Caption: Troubleshooting workflow for failed this compound radiosynthesis.
References
- 1. A simplified radiosynthesis of [18 F]this compound for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
impact of patient motion on MK-6240 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tau PET tracer MK-6240. The focus is on identifying and mitigating the impact of patient motion, a significant confounding factor in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of patient motion on this compound PET imaging?
Patient head motion during the long acquisition times required for this compound PET scans can severely degrade image quality.[1][2] The primary impacts are:
-
Image Blurring: Motion leads to a loss of spatial resolution, making the resulting images blurry.[2][3] This can obscure the anatomical location and extent of tau pathology.
-
Inaccurate Quantification: Motion artifacts can lead to both under- and over-estimation of tracer uptake, affecting the accuracy of quantitative measures like the Standardized Uptake Value Ratio (SUVR).[4][5]
-
Increased Variability: Motion increases the variance in quantitative data across subjects and between longitudinal scans, which can mask true biological changes.[1][3] This is particularly problematic for clinical trials, potentially requiring larger sample sizes to achieve statistical power.[1][3]
Q2: How common is significant patient motion in this compound PET studies?
Patient motion is a frequent issue, especially in studies involving older subjects or individuals with cognitive impairment who may have difficulty remaining still for extended periods.[1][2][3]
-
One study found that 26% of individual scans and 39% of longitudinal datasets exhibited notable motion.[3]
-
Another study reported that 14% of scans showed significant motion, affecting 25% of all subjects and 48% of longitudinal datasets with three time points.[1][2]
Q3: What do motion artifacts look like in an this compound PET image?
Visually, motion artifacts manifest as a noticeable blurring or "smearing" of the signal.[3] This can make it difficult to distinguish true tau uptake in specific cortical regions from off-target binding in adjacent areas, such as meningeal uptake.[2][6] In severe cases, the scan may be rendered non-diagnostic.
Q4: How does motion specifically affect the quantification of tau (e.g., SUVR values)?
Motion artifacts introduce variability and inaccuracy in SUVR calculations. The blurring effect can cause a "spill-over" of the signal from regions with high uptake to those with low uptake, and vice-versa. This reduces the precision of longitudinal measurements that aim to track the rate of tau accumulation over time.[1][2] Failure to correct for motion can lead to an under- or overestimation of the rate of change.[4]
Q5: What are the recommended strategies to mitigate patient motion?
A combination of patient management and post-acquisition data processing is recommended:
-
Patient Comfort and Immobilization: Ensure the patient is comfortable and use head restraints or other immobilization devices as tolerated. Clear instructions to the patient to remain still are crucial.[7]
-
Motion Correction Algorithms: The most effective approach is to use data-driven motion correction techniques applied during image reconstruction.[5][8] List-mode based motion correction is considered a state-of-the-art method.[1][2]
Troubleshooting Guide
Issue: My reconstructed this compound PET images appear blurry and lack clear anatomical definition.
Possible Cause: Patient head motion during the scan.
Troubleshooting Steps:
-
Review Acquisition Notes: Check technologist notes for any documented patient movement during the scan.
-
Visual Inspection of Dynamic Frames: If dynamic (time-based) images were reconstructed, play them as a cine loop. Obvious patient movement between frames will be visible.
-
Utilize Non-Attenuation-Corrected (NAC) Images: Reviewing NAC images can sometimes help determine if high uptake is a true biological finding or a CT-based artifact, which can be exacerbated by motion.[7][9]
-
Apply Retrospective Motion Correction: If list-mode data was acquired, it is highly recommended to re-reconstruct the images using a validated motion correction algorithm. This is the most effective way to salvage data affected by motion.[2]
Quantitative Impact of Motion Correction
Motion correction has been shown to significantly reduce the variability in longitudinal measurements of tau accumulation, thereby increasing the statistical power of clinical trials.[3]
| Brain Region | Reduction in Standard Deviation of the Rate of Tau Accumulation (ΔSUVR) |
| Entorhinal Cortex | -49% |
| Inferior Temporal | -24% |
| Precuneus | -18% |
| Amygdala | -16% |
| (Data summarized from Tiss et al., 2023)[1][2] |
Experimental Protocols
List-Mode Based Motion Correction Workflow
This protocol outlines a common data-driven method for correcting head motion in this compound PET studies. The process relies on having the raw list-mode data, which records each detected positron annihilation event individually with timing information.[1][2]
Objective: To generate a motion-corrected PET image from list-mode data where patient head motion occurred.
Methodology:
-
Data Framing: The list-mode PET data is divided into a series of very short time frames (e.g., ~20 seconds).[3]
-
Initial Reconstruction: Each short frame is reconstructed into a low-resolution image. An ultra-fast reconstruction algorithm is used for efficiency.[3]
-
Frame Registration & Motion Estimation:
-
Motion-Corrected Reconstruction: A final, high-quality image is reconstructed from the original list-mode data. This reconstruction algorithm incorporates the motion parameters derived in the previous step on an event-by-event basis, effectively re-aligning each detected event to its correct position as if no motion had occurred.[2]
Visualizations
Caption: Workflow for list-mode based PET motion correction.
Caption: Impact of motion and motion correction on data quality.
References
- 1. Impact of motion correction on [18F]-MK6240 tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of motion correction on [18F]-MK6240 tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Verification of the effect of data-driven brain motion correction on PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. Improving diagnostic precision in amyloid brain PET imaging through data-driven motion correction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of meningeal uptake and partial volume correction techniques on [18F]this compound binding in aMCI patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
correction methods for MK-6240 extra-cerebral binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing extra-cerebral binding observed with the PET tracer [¹⁸F]MK-6240.
Frequently Asked Questions (FAQs)
Q1: What is extra-cerebral binding of [¹⁸F]this compound and where does it occur?
A1: [¹⁸F]this compound is a second-generation PET tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease.[1][2] While it shows minimal off-target binding within the brain parenchyma, variable uptake is observed in extra-cerebral structures.[3][4] This off-target binding primarily occurs in the meninges and paranasal sinuses.[1][2][5] Moderate defluorination of the tracer can also lead to uptake in the skull.[6]
Q2: How does extra-cerebral binding affect the quantification of tau pathology?
A2: Extra-cerebral binding of [¹⁸F]this compound can lead to a phenomenon known as "spill-in" or partial volume effect, where the signal from high-uptake extra-cerebral regions contaminates the signal of adjacent brain regions of interest.[1][3][5] This can artificially inflate the measured radiotracer concentration in key areas for tau quantification. Specifically:
-
Meningeal uptake can spill into the cerebellar gray matter, a commonly used reference region, potentially leading to an underestimation of the standardized uptake value ratio (SUVR).[1][7]
-
Sinus uptake can spill into the entorhinal cortex and medial temporal lobe, regions where tau pathology often first appears, which could result in an overestimation of tau burden.[1][2][5]
These opposing effects can complicate the interpretation of SUVR values and impact the accuracy of early tau pathology detection.[1][7]
Q3: What are the main correction methods available for [¹⁸F]this compound extra-cerebral binding?
A3: Several methods have been developed to mitigate the impact of extra-cerebral [¹⁸F]this compound binding on tau quantification. The primary approaches include:
-
Partial Volume Correction (PVC): Techniques like the Müller-Gartner (MG) and Region-Based Voxelwise (RBV) methods are used to correct for spill-in effects.[3][8] RBV-PVC, which can account for an extra-cerebral compartment, has been shown to be particularly effective.[3]
-
Linear Correction Factors: This method involves establishing a linear relationship between the uptake in the extra-cerebral region (e.g., meninges, sinus) and the spill-in effect on the adjacent brain region (e.g., cerebellum, entorhinal cortex). A correction factor is then derived and applied to the affected brain region's signal.[9]
-
Eroded Regions of Interest (ROIs): This approach involves using ROIs for the reference and target regions that have been eroded to exclude voxels near the extra-cerebral structures, thereby minimizing the influence of spill-in.[10]
-
Non-Negative Matrix Factorization (NMF): NMF is a data-driven approach that can be used to disentangle the specific tau signal from off-target signals in dynamic PET data.[11]
Troubleshooting Guides
Issue: High and variable signal observed in the meninges and sinuses.
Cause: This is a known characteristic of [¹⁸F]this compound, attributed to off-target binding. The intensity of this binding can vary significantly between individuals.[1][3]
Solution Workflow:
Caption: Troubleshooting workflow for high extra-cerebral signal.
Recommended Actions:
-
Quantify the Extra-Cerebral Binding: Create regions of interest (ROIs) for the meninges and sinuses to measure the standardized uptake value (SUV) in these areas. This will help in understanding the extent of the off-target binding.
-
Apply a Correction Method: Based on the available software and expertise, choose an appropriate correction method. Partial Volume Correction (PVC) is a widely used and effective technique.[3][8]
-
Evaluate the Correction: After applying the correction, re-evaluate the SUVRs in the brain regions of interest. Compare the corrected data with the uncorrected data to assess the impact of the correction.
Issue: Discrepancy in SUVR values when using different reference regions.
Cause: Spill-in from meningeal uptake can artificially increase the signal in the cerebellar gray matter, a common reference region.[1] This can lead to an underestimation of SUVRs.
Logical Relationship of Spill-in Effect:
Caption: Impact of extra-cerebral spill-in on SUVR quantification.
Recommended Actions:
-
Use an Eroded Cerebellar ROI: Create a reference region ROI that excludes the outermost layer of the cerebellum to minimize the influence of meningeal spill-in.
-
Consider Alternative Reference Regions: Explore the use of other reference regions that are less susceptible to extra-cerebral spill-in.
-
Apply Partial Volume Correction: Employ a PVC method that can correct for the spill-in from the meninges into the cerebellum.
Quantitative Data Summary
Table 1: Impact of Extra-Cerebral Binding (ECB) on Regional SUV (Simulated Data)
| Region | No ECB (SUV) | Average ECB Profile (SUV) | Percent Change |
| Entorhinal Cortex | - | - | +23%[1] |
| Cerebellum | - | - | Variable increase |
Data from simulations based on a large cohort of [¹⁸F]this compound scans. The "No ECB" represents the baseline simulation without extra-cerebral binding.[1]
Table 2: Efficacy of Correction Methods on Cerebellar SUV in High Meningeal Binding Simulations
| Correction Method | Uncorrected (% Difference from True Value) | Corrected (% Difference from True Value) |
| Linear Correction Factor | 24.22% | 0.38%[9] |
| Müller-Gartner PVC | 24.22% | 22.34%[9] |
This table demonstrates the performance of a linear correction factor compared to Müller-Gartner PVC in simulations with high meningeal binding.[9]
Experimental Protocols
Protocol 1: Partial Volume Correction (PVC) using Region-Based Voxelwise (RBV) Method
This protocol is adapted from studies evaluating PVC for [¹⁸F]this compound.[3]
-
Image Acquisition: Acquire dynamic [¹⁸F]this compound PET scans and a corresponding high-resolution T1-weighted MRI.
-
Image Pre-processing: Co-register the PET images to the MRI.
-
Brain Segmentation: Use Freesurfer or a similar tool to segment the MRI into gray matter, white matter, and cerebrospinal fluid compartments.
-
Extra-Cerebral ROI Definition: Create a region of interest for the extra-cerebral space, including the meninges.
-
RBV-PVC Application: Implement the RBV-PVC algorithm, which corrects for partial volume effects between the segmented compartments, including the newly defined extra-cerebral compartment.
-
Data Analysis: Quantify SUVRs using the PVC-corrected PET images and compare them to the uncorrected data.
Protocol 2: Derivation of a Linear Correction Factor for Meningeal Spill-in
This protocol is based on simulation studies that derived linear correction factors.[9]
-
Data Simulation: Generate a series of simulated PET brain images with varying levels of meningeal [¹⁸F]this compound uptake, from no uptake to high uptake.
-
Quantification: For each simulated scan, measure the SUV in the meninges and the cerebellum.
-
Linear Regression: Plot the cerebellar SUV as a function of the meningeal SUV. Perform a linear regression to determine the relationship between the two.
-
Derive Correction Equation: The equation of the regression line will provide the linear correction factor. For example, a derived equation might be: Corrected Cerebellar SUV = Measured Cerebellar SUV - (0.13 * Meningeal SUV - 0.56).[9]
-
Application: Apply this equation to correct the cerebellar SUV in experimental data. Note that this correction factor may be scanner-specific.[9]
Protocol 3: Creation of an Eroded Region of Interest (ROI)
This is a practical approach to reduce the influence of spill-in.[10]
-
Standard ROI Definition: Define the initial ROI for the brain region of interest (e.g., cerebellum) on the co-registered MRI.
-
ROI Erosion: Apply an erosion algorithm to the ROI, which removes a layer of voxels from its boundary. The extent of erosion (e.g., one or two voxels) should be determined based on the scanner resolution and the proximity to the extra-cerebral signal.
-
Corrected Quantification: Use this new, smaller "eroded" ROI to extract quantitative values (e.g., mean SUV) from the PET image.
References
- 1. direct.mit.edu [direct.mit.edu]
- 2. direct.mit.edu [direct.mit.edu]
- 3. Impact of meningeal uptake and partial volume correction techniques on [18F]this compound binding in aMCI patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of meningeal uptake and partial volume correction techniques on [18F]this compound binding in aMCI patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Alzheimer's Association International Conference [alz.confex.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Head-to-Head Comparison of MK-6240 and Flortaucipir for Tau PET Imaging in Alzheimer's Disease
A Detailed Guide for Researchers and Drug Development Professionals
The in vivo detection and quantification of tau pathology are critical for the diagnosis, staging, and monitoring of treatment response in Alzheimer's disease (AD). Positron Emission Tomography (PET) with specialized radiotracers has emerged as a key modality for this purpose. Among the available tracers, [¹⁸F]MK-6240 and [¹⁸F]flortaucipir have been extensively studied. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Executive Summary
Both this compound and flortaucipir are effective second-generation radiotracers for imaging tau pathology in AD.[1][2] However, they exhibit distinct characteristics. This compound, a second-generation tracer, generally demonstrates a higher dynamic range and greater sensitivity, particularly in the early stages of AD.[1][2][3][4] Flortaucipir, the first-generation tracer approved by the FDA (as Tauvid™), has been more widely validated in clinical settings.[5] Both tracers show strong binding to neurofibrillary tangles (NFTs) in AD, but they also display different off-target binding profiles that researchers must consider.[2][6][7]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and flortaucipir based on published literature.
Table 1: Binding Characteristics
| Parameter | [¹⁸F]this compound | [¹⁸F]Flortaucipir | References |
| Binding Affinity (Kd) | 0.15 - 0.32 nM | Not explicitly stated in the same format, but shows high affinity | [8][9][10] |
| Bmax/Kd Ratio | Up to 5-fold higher than flortaucipir | Lower than this compound | [11] |
| Primary Binding Target | Paired Helical Filament (PHF)-tau (3R/4R tau) | PHF-tau (3R/4R tau) | [12][13] |
| Binding to non-AD tauopathies | Minimal to no significant binding | Low affinity or no targeted binding | [6][7][13][14][15] |
Table 2: In Vivo Performance
| Parameter | [¹⁸F]this compound | [¹⁸F]Flortaucipir | References |
| Dynamic Range (SUVR) | Approximately 2-fold higher than flortaucipir | Lower than this compound | [1][2][16] |
| Sensitivity for Early Tau | Potentially higher, advantageous for detecting early pathology | Lower sensitivity for early tau burden (Braak I-IV) | [2][4][17] |
| Correlation with CSF Tau | Strong correlation with CSF total tau/Aβ₄₂ and phospho-tau/Aβ₄₂ | Correlates with tau pathology | [18] |
| Visual Interpretation | Complete concordance with flortaucipir in visual ratings | Complete concordance with this compound in visual ratings | [2] |
| Longitudinal Performance | Appears to be more sensitive to changes in tau levels at the preclinical stage | Less sensitive to longitudinal changes in early stages | [19][4] |
Table 3: Off-Target Binding
| Brain Region | [¹⁸F]this compound | [¹⁸F]Flortaucipir | References |
| Meninges | Most common site of off-target binding | Less frequent than this compound | [1][2] |
| Choroid Plexus | Low off-target binding | Apparent off-target binding often observed | [1][2][12][16] |
| Striatum | Significantly lower off-target binding | Apparent off-target binding often observed | [1][2][12] |
| Neuromelanin-containing cells | Strong off-target binding | Strong off-target binding | [6][7] |
| Hemorrhage | Weaker binding | Weaker binding | [6][7] |
| Monoamine Oxidase (MAO) | Not a significant binding target | Not a significant binding target | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are generalized experimental protocols for tau PET imaging with this compound and flortaucipir, based on common practices reported in the literature.
[¹⁸F]this compound PET Imaging Protocol
-
Radiotracer Administration: An intravenous injection of approximately 185 MBq (5 mCi) or 370 MBq (10 mCi) of [¹⁸F]this compound is administered.[20]
-
Uptake Period: A waiting period allows for the tracer to distribute and bind to tau aggregates.
-
Image Acquisition: PET scans are typically acquired from 70 to 90 minutes post-injection.[1][2]
-
Image Analysis:
[¹⁸F]Flortaucipir PET Imaging Protocol
-
Radiotracer Administration: A single intravenous bolus of approximately 370 MBq (10 mCi) of [¹⁸F]flortaucipir is recommended.[21]
-
Uptake Period: A waiting period is observed for tracer distribution and binding.
-
Image Acquisition: PET data is typically collected for 20 minutes, from 80 to 100 minutes post-injection.[1][2][22][23]
-
Image Analysis:
Visualizations
Experimental Workflow for Tau PET Imaging
Caption: Generalized workflow for tau PET imaging studies.
Logical Comparison of Tau Tracers
Caption: Key distinguishing features of this compound and flortaucipir.
Conclusion
The choice between this compound and flortaucipir for tau PET imaging in AD research depends on the specific objectives of the study. This compound's higher dynamic range and sensitivity to early tau pathology may be advantageous for longitudinal studies and clinical trials focused on disease-modifying therapies.[2][19][4] Flortaucipir, with its FDA approval and extensive validation, remains a robust tool for clinical diagnosis and staging, particularly in later stages of the disease.[5][24] Understanding the distinct off-target binding profiles of each tracer is crucial for accurate image interpretation and to avoid potential confounds in data analysis. As research in the field continues to evolve, head-to-head comparative studies will remain essential for refining our understanding and application of these valuable imaging biomarkers.
References
- 1. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Next generation tau tracers: [18F]MK-6420 vs [18F]flortaucipir | VJDementia [vjdementia.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High resolution autoradiography of [18F]this compound and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.monash.edu [research.monash.edu]
- 20. Development, initial validation, and application of a visual read method for [18F]MK‐6240 tau PET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Early tau detection in flortaucipir images: validation in autopsy-confirmed data and implications for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neurologylive.com [neurologylive.com]
comparison of second-generation tau PET tracers
A Comprehensive Comparison of Second-Generation Tau PET Tracers for Neurodegenerative Disease Research
The advent of second-generation tau positron emission tomography (PET) tracers has revolutionized the in-vivo study of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. These advanced imaging agents offer improved specificity and reduced off-target binding compared to their predecessors, providing researchers and clinicians with powerful tools to investigate disease mechanisms, diagnose accurately, and monitor therapeutic interventions. This guide offers an objective comparison of prominent second-generation tau PET tracers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate tracer for their specific research needs.
Key Performance Characteristics
Second-generation tau PET tracers have been developed to overcome the limitations of first-generation agents, primarily by minimizing off-target binding to structures like the basal ganglia and choroid plexus.[1] This improved specificity allows for a more accurate quantification and visualization of tau aggregates in the brain.
Quantitative Data Summary
The following table summarizes key quantitative data for several leading second-generation tau PET tracers. It is important to note that direct comparison of binding affinities (Kd, Ki, IC50) should be interpreted with caution, as experimental conditions can vary between studies.
| Tracer | Binding Affinity | Key Off-Target Binding Sites | Recommended PET Scan Protocol |
| [¹⁸F]PI-2620 | pIC50: 8.5 ± 0.1 (AD brain tissue)[2] | Vascular structures[3] | Dynamic scan for 0-60 min post-injection (p.i.)[2] or a shorter 0-40 min protocol.[4] Static imaging at 30-60 min p.i. is also used.[2] |
| [¹⁸F]RO948 | High affinity for tau aggregates[4] | Skull/meninges[3] | 70-90 min p.i. acquisition.[5] |
| [¹⁸F]MK-6240 | Ki: 0.36 ± 0.8 nM (AD brain homogenates)[6] | Meninges, sinus, red nucleus[6] | Dynamic scans of 90-110 min p.i.[7] Shorter dynamic protocols of 40 min are also feasible.[8] |
| [¹⁸F]GTP1 | High affinity and selectivity for tau pathology[9] | Basal ganglia (notable off-target binding)[7] | 60-90 min p.i. acquisition.[9] |
| [¹⁸F]JNJ-311 | Ki: 8 nM (enriched aggregated tau from human AD brain)[10] | Minimal off-target binding reported[11] | Not specified in detail in the provided results. |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental protocols designed to characterize the performance of these tau PET tracers. Key methodologies are detailed below.
In Vitro Competition Binding Assays
These assays are crucial for determining the binding affinity of a tracer for tau aggregates.
-
Objective: To quantify the affinity of a radiolabeled tracer to its target (tau aggregates) by measuring the displacement of a known radioligand.
-
General Protocol:
-
Tissue Preparation: Homogenates of postmortem human brain tissue from confirmed Alzheimer's disease patients and healthy controls are prepared.
-
Incubation: A constant concentration of a radiolabeled tau tracer (e.g., ³H-labeled version of the tracer of interest) is incubated with the brain homogenates in the presence of increasing concentrations of the non-radiolabeled ("cold") tracer being tested.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the tracer's binding affinity.[12][13]
-
Autoradiography
Autoradiography is used to visualize the regional distribution of tracer binding in brain tissue sections.
-
Objective: To map the anatomical distribution of tracer binding and assess its co-localization with tau pathology.
-
General Protocol:
-
Tissue Sectioning: Thin sections of frozen postmortem human brain tissue are cut using a cryostat.
-
Incubation: The tissue sections are incubated with a solution containing the radiolabeled tau PET tracer.
-
Washing: The sections are washed to remove non-specifically bound tracer.
-
Exposure: The labeled tissue sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Imaging and Analysis: The resulting image shows the distribution and density of tracer binding, which can be compared with adjacent sections stained for tau pathology using immunohistochemistry.[14]
-
PET Imaging in Human Subjects
Human PET studies are essential for evaluating the in-vivo performance of the tracers.
-
Objective: To assess the tracer's ability to visualize and quantify tau pathology in the living human brain.
-
General Protocol:
-
Radiotracer Administration: A bolus of the ¹⁸F-labeled tau tracer is injected intravenously into the study participant.
-
PET Scan Acquisition: Dynamic or static PET scans are acquired over a specified period post-injection. The timing of the scan is optimized for each tracer to achieve the best signal-to-background ratio.[4][5][7][9]
-
Image Reconstruction and Analysis: The PET data are reconstructed to generate images of tracer distribution in the brain. For quantitative analysis, the Standardized Uptake Value Ratio (SUVR) is often calculated.
-
SUVR Calculation: The SUVR is determined by dividing the tracer uptake in a region of interest (e.g., temporal lobe) by the uptake in a reference region with minimal specific tau binding (e.g., cerebellar gray matter). This provides a semi-quantitative measure of tau burden.
-
Visualization of Tracer Selection Workflow
The selection of a second-generation tau PET tracer for a research study depends on various factors, including the specific research question, the suspected tauopathy, and the desired imaging characteristics. The following diagram illustrates a logical workflow for tracer selection.
Conclusion
Second-generation tau PET tracers represent a significant advancement in the field of neuroimaging. Tracers such as [¹⁸F]PI-2620, [¹⁸F]RO948, and [¹⁸F]this compound have demonstrated high affinity for tau aggregates and improved off-target binding profiles compared to earlier agents.[3][6] The choice of tracer should be guided by the specific research objectives and the known characteristics of each compound. While head-to-head comparison studies are still emerging, the available data indicate that these tracers are invaluable tools for advancing our understanding and treatment of tau-related neurodegenerative diseases. As research progresses, standardized protocols and quantitative methods will further enhance the utility and comparability of data generated with these powerful imaging agents.
References
- 1. Binding characteristics of [18F]PI-2620 distinguish the clinically predicted tau isoform in different tauopathies by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic Performance of RO948 F 18 Tau Positron Emission Tomography in the Differentiation of Alzheimer Disease From Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. direct.mit.edu [direct.mit.edu]
- 6. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]this compound and [18F]PI-2620 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]GTP1 (Genentech Tau Probe 1), a radioligand for detecting neurofibrillary tangle tau pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evidence for a non-selective 4R tau PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
MK-6240 PET: A Validated Tool for In-Vivo Tau Pathology Assessment
A comprehensive review of post-mortem histopathological studies confirms the high fidelity of the novel PET tracer, MK-6240, in detecting and quantifying neurofibrillary tangles characteristic of Alzheimer's disease. Experimental data from multiple independent research groups demonstrates a strong correlation between in-vivo this compound PET signal and the density of tau pathology observed in post-mortem brain tissue, establishing it as a reliable biomarker for researchers and drug development professionals.
This guide provides an objective comparison of this compound's performance, supported by experimental data, and details the methodologies employed in its validation.
Performance Against Post-Mortem Findings
In-vivo imaging with [18F]this compound, a second-generation tau PET tracer, shows a strong and consistent correlation with post-mortem histopathological findings of neurofibrillary tangles (NFTs) in Alzheimer's disease (AD). Studies have demonstrated that the standardized uptake value ratio (SUVR) from this compound PET scans accurately reflects the regional distribution and density of tau pathology as determined by gold-standard post-mortem examination.
Autoradiography studies on human post-mortem brain tissue have confirmed that [18F]this compound binds with high affinity and selectivity to the paired helical filament (PHF)-tau that constitutes NFTs in AD.[1][2][3] This binding is highly specific, with no significant binding observed to other protein aggregates such as β-amyloid, α-synuclein, or TDP-43, which are hallmarks of other neurodegenerative diseases.[1][2][3]
Furthermore, direct comparisons with the first-generation tau tracer, [18F]-AV-1451 (Flortaucipir), reveal that this compound has a similar binding pattern for AD-related tau pathology.[1][4] However, this compound exhibits a more favorable off-target binding profile, with less signal in the basal ganglia and choroid plexus, which can be a confounding factor in image interpretation with older tracers.[5][6] Some off-target binding is still observed in neuromelanin-containing cells and areas of hemorrhage.[1][2][3]
Critically, research has shown that higher [18F]this compound PET binding is significantly correlated with increased brain concentrations of various phosphorylated tau epitopes, including pThr181, pSer199, pThr231, and pSer396, which are key components of NFTs in AD.[7] This molecular-level validation provides strong evidence that the this compound PET signal is a direct measure of the underlying tau pathology.
While this compound is a robust tool for identifying AD-specific tau pathology, it shows limited utility for detecting tau aggregates in non-AD tauopathies such as Pick's disease, progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD).[1][2][3][4][8] This specificity, however, enhances its diagnostic accuracy for Alzheimer's disease.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from post-mortem validation studies of this compound.
| Binding Affinity (Saturation Assays) | |
| Parameter | Value |
| Bmax (Temporal Cortex) | 59.2 fmol/mg[9][10] |
| Kd (Temporal Cortex) | 0.32 nM[9][10] |
| Bmax (Parietal Cortex) | 154.7 fmol/mg[9][10] |
| Kd (Parietal Cortex) | 0.15 nM[9][10] |
| Correlation with Post-Mortem Tau Pathology | |
| Finding | Reference |
| Significant positive correlation between [18F]this compound SUVR and levels of pThr181, pSer199, pThr231, and pSer396 tau. | [7] |
| [18F]this compound binding recapitulates Braak staging of neurofibrillary tangle pathology in vivo. | [11][12] |
| Strong correlation between in-vivo [18F]this compound retention and post-mortem NFT density. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of validation studies. The following sections outline the typical protocols used in the post-mortem validation of this compound.
Human Post-Mortem Tissue
Brain tissue is obtained from patients with a definite pathological diagnosis of Alzheimer's disease, other neurodegenerative diseases (e.g., FTLD-tau, dementia with Lewy bodies), and elderly controls without neurodegenerative changes.[1][2] Autopsies are performed according to standardized protocols, and tissue collection is approved by local institutional review boards.[1]
Autoradiography
Autoradiography is employed to visualize the specific binding of the radiotracer on thin sections of post-mortem brain tissue.
-
Tissue Preparation: Frozen brain tissue sections (typically 10-20 µm thick) are cut using a cryostat.[4]
-
Incubation: The sections are incubated with [18F]this compound (or its tritiated form, [3H]this compound for higher resolution studies) at a specific concentration (e.g., 10-20 μCi/ml).[4] To determine non-specific binding, adjacent sections are incubated with the radiotracer in the presence of a high concentration of unlabeled this compound (a "blocking" agent).[4]
-
Washing: After incubation, the sections are washed in buffer to remove any unbound radiotracer.[10]
-
Imaging: The sections are then apposed to a phosphor screen or photographic emulsion.[2] The radioactivity from the bound tracer exposes the screen or emulsion, creating an image of the tracer's distribution.
-
Analysis: The resulting autoradiograms are digitized and analyzed to quantify the binding density in different brain regions.
Immunohistochemistry
To correlate the tracer binding with specific pathologies, adjacent tissue sections are often processed for immunohistochemistry.
-
Staining: Sections are stained with antibodies that specifically recognize different forms of tau protein (e.g., AT8 for phosphorylated tau) or other pathological proteins like β-amyloid.
-
Microscopy: The stained sections are examined under a microscope to confirm the presence and density of neurofibrillary tangles and other pathologies.
-
Correlation: The pattern of radiotracer binding on the autoradiograms is then compared with the distribution of pathology identified by immunohistochemistry on the adjacent sections.
Experimental Workflow
The following diagram illustrates the typical workflow for the validation of this compound PET with post-mortem histopathology.
Figure 1. Workflow for this compound PET validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. wrap.wisc.edu [wrap.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MK-6240 and Other Leading Tau Ligands for PET Imaging
For researchers, scientists, and drug development professionals, the accurate in vivo quantification of tau pathology is paramount for diagnosing and monitoring neurodegenerative diseases, as well as for evaluating the efficacy of novel therapeutics. [ 18F]MK-6240 has emerged as a promising second-generation positron emission tomography (PET) tracer for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease (AD). This guide provides an objective, data-driven comparison of this compound with other prominent tau ligands, including the first-generation tracer [ 18F]flortaucipir (AV-1451) and other second-generation agents like [ 18F]PI-2620 and [ 18F]GTP1.
This comprehensive analysis synthesizes findings from head-to-head comparison studies, focusing on binding characteristics, off-target binding profiles, and quantitative imaging data. Detailed experimental methodologies for key cited experiments are also provided to support the replication and extension of these findings.
Quantitative Data Summary
The performance of tau PET tracers is critically assessed by their binding affinity, selectivity, and in vivo kinetic properties. The following tables summarize the key quantitative data from comparative studies of this compound and other tau ligands.
Table 1: In Vitro Binding Characteristics of Tau Ligands
| Ligand | Target | Kd (nM) | Bmax (fmol/mg) | Selectivity over Aβ | Reference |
| [3H]this compound | AD brain homogenates (temporal cortex) | 0.32 | 59.2 | High | [1] |
| AD brain homogenates (parietal cortex) | 0.15 | 154.7 | High | [1] | |
| [18F]flortaucipir (AV-1451) | AD brain homogenates | ~25-fold vs Aβ | [2] | ||
| [18F]PI-2620 | AD brain homogenates | High affinity for 3R/4R tau | [3] | ||
| [18F]GTP1 | AD brain homogenates | Not specified in search results |
Table 2: Head-to-Head In Vivo Performance of Tau PET Tracers
| Comparison | Key Finding | Quantitative Metric | Reference |
| [18F]this compound vs. [18F]flortaucipir | Greater dynamic range for this compound | ~2-fold higher SUVR dynamic range for this compound | [4][5] |
| High correlation in SUVR outcomes | r2 > 0.92 in all Braak regions except II | [6] | |
| [18F]this compound vs. [18F]GTP1 | Larger dynamic range for this compound | Regression slopes of 2.32 to 4.46 (this compound vs. GTP1) | [7][8] |
| Significantly higher SUVR in Braak III for this compound | 1.99 ± 1.12 vs. 1.49 ± 0.38 (p < 0.05) | [7] | |
| [18F]this compound vs. [18F]PI-2620 & [18F]GTP1 | Similar uptake patterns in AD patients | High correlation in retention patterns for all Braak regions (except Braak II) | [7][9] |
Table 3: Off-Target Binding Profiles of Tau PET Tracers
| Ligand | Common Off-Target Binding Regions | Reference |
| [18F]this compound | Meninges, sinus regions, substantia nigra | [4][10][11] |
| [18F]flortaucipir (AV-1451) | Striatum, choroid plexus | [4][6] |
| [18F]RO948 | Skull/meninges | [11] |
| [18F]GTP1 | Choroid plexus | [8] |
| [18F]PI-2620 | Meninges | [8] |
Key Experimental Methodologies
The following are detailed protocols for the primary experimental techniques used in the head-to-head comparison of tau ligands.
In Vitro Tau Aggregation Assay
This protocol is adapted from established methods for inducing and measuring tau aggregation in vitro, which is fundamental for the initial screening and characterization of new tau ligands.[12][13]
-
Reagent Preparation:
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.7, containing 0.5 mM TCEP.
-
Tau Protein: Recombinant human Tau-441 (the longest isoform) is purified and prepared to a stock concentration of 15 µM.
-
Aggregation Inducer: A fresh solution of 55 µM heparin is prepared in the reaction buffer.
-
Fluorescent Dye: A 500 µM stock solution of Thioflavin T (ThT) is prepared in the reaction buffer.
-
-
Aggregation Reaction Setup:
-
In a 1.5 mL tube, prepare a reaction mixture containing 15 µM of huTau441, 8 µM of heparin, and 50 µM of ThT in the reaction buffer.
-
The reagents are added in the following order: tau protein, reaction buffer, heparin, and finally ThT.
-
The mixture is gently mixed by pipetting.
-
The sample is centrifuged at 12,000 x g for 5 minutes at 25°C to remove air bubbles.
-
-
Data Acquisition:
-
200 µL of the reaction mixture is dispensed into each well of a 96-well black, solid, flat-bottom microplate.
-
The plate is incubated in a microplate reader at 37°C with continuous orbital shaking.
-
ThT fluorescence is measured at an excitation wavelength of 440 nm and an emission wavelength of 485 nm at regular intervals to monitor the kinetics of tau aggregation.
-
In Vitro Autoradiography on Human Brain Tissue
This protocol outlines the steps for conducting autoradiography on post-mortem human brain tissue to assess the binding of radiolabeled tau ligands.[14]
-
Tissue Preparation:
-
Frozen human brain tissue sections (20 µm thick) from diagnosed AD patients and healthy controls are cut using a cryostat.
-
The sections are thaw-mounted onto Superfrost® slides.
-
Slides are stored at -80°C until use.
-
-
Incubation with Radioligand:
-
Slides are brought to room temperature and pre-incubated in a buffer solution (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) for 30 minutes.
-
The slides are then incubated with the radiolabeled tau ligand (e.g., [3H]this compound) in an assay buffer for 90 minutes at room temperature.
-
For determining non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of an unlabeled competitor.
-
-
Washing and Drying:
-
The incubation solution is aspirated, and the slides are washed multiple times in ice-cold buffer to remove unbound radioligand.
-
The slides are briefly dipped in distilled water and dried under a stream of warm air.
-
-
Imaging and Analysis:
-
The dried slides are placed in a cassette with a phosphor imaging screen.
-
After an exposure period of 1-5 days, the screen is scanned using a phosphorimager.
-
The resulting images are analyzed to quantify the density of radioligand binding in different brain regions.
-
Human PET Imaging Protocol
This protocol describes the general procedure for acquiring and analyzing tau PET images in human subjects, as performed in head-to-head comparison studies.[4][6]
-
Subject Preparation and Radiotracer Administration:
-
Participants undergo a high-resolution 3T MRI scan to obtain anatomical information for co-registration with the PET data.
-
A bolus of the radiolabeled tau tracer (e.g., [18F]this compound or [18F]flortaucipir) is administered intravenously.
-
-
PET Image Acquisition:
-
Dynamic PET scans are acquired for a specified duration post-injection. The optimal time window for data acquisition varies between tracers. For example:
-
[18F]this compound: 70-90 minutes post-injection.
-
[18F]flortaucipir: 80-100 minutes post-injection.
-
-
-
Image Processing and Analysis:
-
The acquired PET data is reconstructed and co-registered with the individual's MRI scan.
-
The MRI is used to segment the brain into various regions of interest (ROIs), including those corresponding to the Braak stages of tau pathology.
-
A reference region with negligible specific tau binding, typically the cerebellar gray matter, is used for normalization.
-
The standardized uptake value ratio (SUVR) is calculated for each ROI by dividing the mean uptake in that region by the mean uptake in the reference region.
-
SUVR values are then compared between different tracers and across different subject groups.
-
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the logical workflow for a head-to-head comparison of tau PET tracers, from initial characterization to in vivo human studies.
Caption: Workflow for comparing tau PET ligands.
Discussion and Conclusion
The comparative data reveals that while both first and second-generation tau tracers can effectively detect tau pathology in AD, there are significant differences in their performance characteristics.
This compound vs. Flortaucipir: The most striking difference is the approximately two-fold greater dynamic range of SUVR estimates for [ 18F]this compound compared to [ 18F]flortaucipir.[4][5] This suggests that this compound may be more sensitive for detecting early tau pathology and for tracking subtle changes in tau burden over time in longitudinal studies.[4] Both tracers show a high correlation in their on-target binding, indicating they are likely binding to the same paired helical filament (PHF) tau aggregates prevalent in AD.[4] However, their off-target binding profiles are distinct, with [ 18F]flortaucipir showing more frequent off-target binding in the striatum and choroid plexus, while [ 18F]this compound exhibits more common off-target binding in the meninges and sinus regions.[4][6]
This compound vs. Other Second-Generation Tracers: Head-to-head comparisons with other second-generation tracers like [ 18F]PI-2620 and [ 18F]GTP1 indicate that these ligands generally display similar uptake patterns in AD patients, suggesting they detect the same underlying tau pathology.[7][9] Nevertheless, tracer-specific off-target binding profiles remain a key differentiator and a critical consideration for the harmonization of data from different studies.[7] Similar to the comparison with flortaucipir, [ 18F]this compound demonstrates a larger dynamic range of SUVRs than [ 18F]GTP1.[7][8]
References
- 1. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]this compound and [18F]PI-2620 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]this compound and [18F]PI-2620 in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex differences in off-target binding using tau positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Test-Retest Reliability of Tau PET Tracers: MK-6240 and Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of PET imaging is paramount for longitudinal studies and the evaluation of therapeutic interventions. This guide provides an objective comparison of the test-retest reliability of the tau PET tracer [¹⁸F]MK-6240 with other prominent alternatives, supported by experimental data.
The accurate in vivo quantification of tau pathology is a critical biomarker in the study of Alzheimer's disease (AD) and other tauopathies. Positron Emission Tomography (PET) with specialized tracers has emerged as a leading method for this purpose. Among the available tracers, [¹⁸F]this compound has shown high affinity and selectivity for neurofibrillary tangles (NFTs). This guide delves into the test-retest reliability of [¹⁸F]this compound and compares it with other widely used tau PET tracers: [¹⁸F]flortaucipir (also known as AV-1451), [¹⁸F]RO-948, and [¹⁸F]PI-2620.
Quantitative Comparison of Test-Retest Reliability
The following table summarizes the quantitative data from various studies on the test-retest reliability of these tau PET tracers. The key metrics include the intraclass correlation coefficient (ICC), which measures the consistency of measurements, and the absolute percentage difference between test and retest scans.
| Tracer | Participant Cohort | Test-Retest Interval | Key Findings |
| [¹⁸F]this compound | 12 AD, 3 Healthy Volunteers | Within 21 days | Average SUVR90-120 variability of ~6% in NFT-rich regions.[1][2] |
| 7 Older Cognitively Normal, 1 AD | ~3 weeks | SUVR90-110min variability of 4-9% (ICC: 0.62-0.97) and DVR variability of 3-6% (ICC: 0.66-0.92) in target regions.[3][4] | |
| [¹⁸F]flortaucipir (AV-1451) | 5 Healthy Controls, 6 MCI, 10 AD | 48 hours to 4 weeks | Low variability in SUVR, with the standard deviation of mean percent change between 1.46% and 3.27% for various cortical regions.[5][6][7] ICC values were >0.92 for all regions.[5][6][7][8] |
| [¹⁸F]RO-948 | 4 AD, 5 Older Controls | 14 to 38 days | Median test-retest variability for DVR was 2.5% in AD subjects.[9] Excellent intraclass correlation coefficients (>0.92) were observed in regions relevant to AD.[9] |
| [¹⁸F]PI-2620 | 3 Healthy Controls, 4 AD | Not specified | SUVR test-retest variability was low, with values of 3.8% for a 30-60 min window and 4.3% for a 45-75 min window.[10][11][12] Strong correlation was found between different kinetic models (R² > 0.97).[10] |
Experimental Protocols
The methodologies employed in the test-retest studies are crucial for interpreting the reliability data. Below are summaries of the experimental protocols for the key studies cited.
[¹⁸F]this compound
A study involving 12 individuals with AD and three healthy volunteers conducted dynamic PET scans for 150 minutes.[1][2] Participants received either a low (165 ± 3 MBq) or high (300 ± 40 MBq) injected radioactivity dose, with retest scans performed within 21 days.[1][2] Another study with seven older cognitively normal participants and one AD patient performed dynamic PET/MRI scans with a retest within approximately 3 weeks.[3][4]
[¹⁸F]flortaucipir (AV-1451)
In a study with 21 participants (5 healthy controls, 6 with mild cognitive impairment, and 10 with AD), each received 370 MBq of the tracer.[5][6][7] Imaging was conducted for 20 minutes, starting 80 minutes after injection, with a second scan at 110 minutes post-injection.[5][6][7] The retest imaging session took place between 48 hours and 4 weeks after the initial scan.[5][6][7]
[¹⁸F]RO-948
This study included 11 subjects with mild AD, 5 older controls, and 5 younger controls.[13] A subset of 4 AD patients and 5 older controls underwent retest scans.[13] The interval between test and retest scans ranged from 14 to 38 days.[9]
[¹⁸F]PI-2620
Three healthy controls and four participants with AD underwent two dynamic PET scans with arterial sampling.[10] The study evaluated various quantitative methods, and the reproducibility of PET measurements was assessed from the test and retest scans.[10]
Experimental Workflow
The following diagram illustrates a typical workflow for a test-retest reliability study of a PET imaging agent.
Concluding Remarks
The available data indicates that [¹⁸F]this compound demonstrates good to excellent test-retest reliability, with SUVR variability generally below 10% in key brain regions. This performance is comparable to other leading second-generation tau PET tracers such as [¹⁸F]flortaucipir, [¹⁸F]RO-948, and [¹⁸F]PI-2620, all of which show low variability and high intraclass correlation coefficients. The choice of tracer for a particular research or clinical trial setting may therefore depend on other factors such as specific binding properties, off-target binding profiles, and availability. The detailed experimental protocols and quantitative data presented in this guide can aid researchers in making informed decisions for their study design and in the interpretation of longitudinal tau PET imaging data.
References
- 1. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Test-retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test-Retest performance of [18F]this compound tau burden and relative delivery indices in cognitively normal older subjects using PET/MRI | Sciety Labs (Experimental) [labs.sciety.org]
- 4. Test-retest performance of [ 18 F]this compound tau burden and relative delivery indices in cognitively normal older subjects using PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Test-Retest Reproducibility for the Tau PET Imaging Agent Flortaucipir F 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Dosimetry, Quantitative Methods, and Test-Retest Variability of 18F-PI-2620 PET for the Assessment of Tau Deposits in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-6240 Tau PET Ligand: A Comparative Analysis of Binding in Alzheimer's Disease Versus Other Dementias
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers for neurodegenerative diseases has led to the development of advanced neuroimaging tools. Among these, Positron Emission Tomography (PET) tracers targeting tau pathology have shown immense promise. This guide provides a detailed comparison of the binding characteristics of the second-generation tau PET ligand, MK-6240, in Alzheimer's disease (AD) versus other common forms of dementia, including Frontotemporal Dementia (FTD), Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and Dementia with Lewy Bodies (DLB).
Executive Summary
Experimental data strongly indicate that this compound exhibits high affinity and specificity for the paired helical filaments (PHFs) of tau protein that are the hallmark of Alzheimer's disease. In contrast, its binding is significantly lower or negligible in non-AD tauopathies, such as most forms of FTD, PSP, and CBD, which are characterized by different tau isoform aggregates. Furthermore, in vitro studies have shown no specific binding of this compound to α-synuclein aggregates found in Dementia with Lewy Bodies. This differential binding profile underscores the potential of this compound as a specific biomarker for Alzheimer's-type tau pathology.
Quantitative Comparison of this compound Binding
The following tables summarize the quantitative data on this compound binding across different dementias, derived from in vitro and in vivo studies.
Table 1: In Vitro Binding Characteristics of [³H]this compound in Human Brain Tissue
| Dementia Type | Brain Region | Binding Affinity (Kd) (nM) | Maximum Binding Sites (Bmax) (fmol/mg) | Reference |
| Alzheimer's Disease | Temporal Cortex | 0.32 | 59.2 | [1][2] |
| Parietal Cortex | 0.15 | 154.7 | [1][2] | |
| Progressive Supranuclear Palsy (PSP) | Frontal Cortex | Not reported; low specific binding observed | Not reported; low specific binding observed | [3][4] |
| Corticobasal Degeneration (CBD) | Frontal Cortex | Not reported; low specific binding observed | Not reported; low specific binding observed | [3][4] |
| Dementia with Lewy Bodies (DLB) | Not Applicable | No specific binding to α-synuclein fibrils | No specific binding to α-synuclein fibrils | [5] |
Table 2: In Vivo [¹⁸F]this compound PET Signal (SUVR) in Various Dementias
| Dementia Type | Brain Region | Mean Standardized Uptake Value Ratio (SUVR) | Key Findings | Reference |
| Alzheimer's Disease | NFT-rich regions (e.g., temporal cortex) | ~2.0 - 4.0 | High tracer retention consistent with NFT deposition. | [6] |
| Frontotemporal Dementia (FTD) with MAPT mutation (P301L) | Symptomatic regions | Mild but significant binding | Binding observed in regions associated with tau pathology. | [7] |
| Frontotemporal Dementia (FTD) with MAPT mutation (R406W) | Symptomatic regions | Stronger binding than P301L | R406W mutation is associated with AD-like NFTs. | [7] |
| Frontotemporal Dementia (FTD) with non-tau mutations (e.g., C9orf72, GRN) | Symptomatic regions | Negligible binding (similar to controls) | Lack of significant binding in the absence of tau pathology. | [7] |
| Progressive Supranuclear Palsy (PSP) | Not specified | No significant binding | Low affinity for 4R tau aggregates. | [8] |
| Corticobasal Degeneration (CBD) | Not specified | No significant binding | Low affinity for 4R tau aggregates. | [8] |
| Dementia with Lewy Bodies (DLB) | Not specified | No specific binding reported | This compound does not bind to Lewy bodies. | [5] |
Mechanism of Differential Binding: The Role of Tau Filament Structure
The high specificity of this compound for Alzheimer's disease pathology is rooted in the distinct structural conformations of tau filaments in different neurodegenerative disorders.
Caption: Differential binding of this compound in AD vs. non-AD tauopathies.
Cryo-electron microscopy studies have revealed that the tau filaments in Alzheimer's disease, composed of both 3R and 4R tau isoforms, fold into a unique C-shaped structure that creates a high-affinity binding site for this compound. In contrast, the tau filaments in non-AD tauopathies, which are often composed predominantly of 4R tau isoforms, adopt different structural folds that lack this specific binding cavity, resulting in poor affinity for this compound.[3][4][8]
Tau Signaling Pathway and this compound's Target
The following diagram illustrates the general tau signaling pathway leading to neurodegeneration and highlights the point of intervention for a diagnostic tool like this compound.
Caption: this compound specifically targets paired helical filaments in the tau cascade.
Experimental Protocols
A comprehensive understanding of the data requires a detailed look at the methodologies used in these studies.
In Vitro [³H]this compound Binding Assays
This experimental workflow is crucial for determining the binding affinity and density of this compound in post-mortem brain tissue.
Caption: Workflow for determining in vitro binding parameters of this compound.
Detailed Methodology:
-
Tissue Preparation: Post-mortem human brain tissue from diagnosed cases of various dementias and healthy controls is dissected from specific regions of interest (e.g., temporal cortex, frontal cortex). The tissue is then homogenized in a suitable buffer (e.g., Tris-HCl) to create a uniform suspension of cell membranes and proteins.[1][2]
-
Saturation Binding Assay: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax), brain homogenates are incubated with increasing concentrations of radiolabeled [³H]this compound.[1][2]
-
Competition Binding Assay: To assess the affinity of unlabeled compounds or the specificity of binding, homogenates are incubated with a fixed concentration of [³H]this compound in the presence of increasing concentrations of a competing unlabeled ligand.
-
Incubation: The incubation is typically carried out at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[1][2]
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a saturation binding curve, from which the Kd and Bmax values are derived. For competition assays, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined.
In Vivo [¹⁸F]this compound PET Imaging
This workflow outlines the key steps in acquiring and analyzing PET data to assess this compound binding in living subjects.
Caption: Standardized workflow for clinical [¹⁸F]this compound PET imaging studies.
Detailed Methodology:
-
Participant Recruitment: Subjects with a clinical diagnosis of various dementias and healthy controls are recruited for the study. Participants often undergo amyloid PET imaging to confirm the presence or absence of amyloid pathology.[7]
-
Radiotracer Administration: A bolus of [¹⁸F]this compound is administered intravenously. The injected dose is carefully measured.[7][9]
-
PET Scan Acquisition: Dynamic or static PET scans are acquired over a specific time window post-injection. For quantitative analysis using the Standardized Uptake Value Ratio (SUVR), a static scan is typically acquired between 70 and 110 minutes after tracer injection.[6][9]
-
Image Reconstruction: The raw PET data are reconstructed into 3D images using algorithms such as Ordered Subsets Expectation Maximization (OSEM).[7]
-
Image Processing: The PET images are co-registered to the individual's structural Magnetic Resonance Imaging (MRI) scan to allow for accurate anatomical localization of tracer uptake.
-
Quantification: The regional tracer uptake is quantified by calculating the SUVR. This is done by dividing the mean tracer uptake in a region of interest by the mean uptake in a reference region that is considered to have no specific binding, such as the cerebellar gray matter.[6][9]
-
Statistical Analysis: Regional SUVR values are then compared between different diagnostic groups to assess for significant differences in this compound binding.
Conclusion
The available data consistently demonstrate that this compound is a highly specific PET tracer for the in vivo detection of Alzheimer's-type tau pathology. Its strong affinity for the paired helical filaments characteristic of AD, coupled with its minimal binding to the tau aggregates found in most other dementias and to α-synuclein, makes it a valuable tool for the differential diagnosis of neurodegenerative diseases. For researchers and drug development professionals, this compound offers a reliable method for patient stratification in clinical trials and for monitoring the efficacy of tau-targeting therapies specifically for Alzheimer's disease. A positive this compound scan is a strong indicator of AD tauopathy, but as with any biomarker, results should be interpreted in the context of a comprehensive clinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer's disease, corticobasal degeneration and progressive supranuclear palsy brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of alpha‐Synuclein on the binding of [18F]MK‐6240 and [18F]AV‐1451: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240, a PET Tracer Targeting Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of MK-6240 PET Tracer Results: A Comparative Guide for Researchers
An in-depth analysis of the reproducibility, cross-center performance, and comparative efficacy of the tau PET tracer [¹⁸F]MK-6240 in Alzheimer's disease research.
This guide provides a comprehensive overview of the performance and cross-validation of the [¹⁸F]this compound positron emission tomography (PET) tracer, a critical tool for the in vivo quantification of neurofibrillary tangles (NFTs) in the study of Alzheimer's disease (AD). For researchers, scientists, and drug development professionals, understanding the consistency and comparability of data generated across different research centers is paramount. This document synthesizes key findings on the reproducibility of [¹⁸F]this compound, compares its performance with other tau tracers, and details the experimental protocols necessary for robust and harmonized data acquisition.
Comparative Performance and Reproducibility of [¹⁸F]this compound
[¹⁸F]this compound has demonstrated high affinity and selectivity for the 3R/4R paired helical filament (PHF)-tau that is characteristic of Alzheimer's disease.[1][2] Clinical studies have highlighted its favorable safety profile, high signal-to-noise ratio, and minimal off-target binding in key areas like the striatum and choroid plexus, which can be a confounding factor with other tracers.[1][2]
A key aspect of any biomarker is its test-retest (T-RT) reliability. Studies have shown that [¹⁸F]this compound exhibits good reproducibility, with average T-RT variability for the standardized uptake value ratio (SUVR), a common quantitative metric, reported to be around 6%.[3] Specifically, one study reported a long-term 6-month T-RT of 2.4 ± 2.8% in the whole-brain grey matter of cognitively normal subjects.[4][5] This stability is crucial for longitudinal studies tracking disease progression or response to therapeutic interventions.
Comparison with [¹⁸F]Flortaucipir
A direct head-to-head comparison with another widely used tau tracer, [¹⁸F]flortaucipir, in the same subjects revealed complete concordance in visual ratings for both medial temporal lobe and neocortical tau pathology.[1] While both tracers are effective, [¹⁸F]this compound exhibited a significantly greater dynamic range in SUVR estimates, approximately two-fold higher than [¹⁸F]flortaucipir.[1][6] This suggests that [¹⁸F]this compound may offer advantages in detecting subtle, early-stage tau accumulation or small changes over time.[6]
However, both tracers show distinct patterns of off-target binding. [¹⁸F]flortaucipir frequently shows off-target binding in the striatum and choroid plexus, whereas [¹⁸F]this compound is more commonly associated with off-target binding in the meninges.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the reproducibility and comparative performance of [¹⁸F]this compound.
Table 1: Test-Retest Variability of [¹⁸F]this compound Quantitative Metrics
| Quantitative Metric | Average Test-Retest Variability (%) | Brain Regions | Subject Population | Reference |
| SUVR (90-120 min) | ~6% | NFT-rich regions | Alzheimer's Disease & Healthy Volunteers | [3] |
| SUVR (90-120 min) | 2.4 ± 2.8% | Whole-brain grey matter | Cognitively Normal | [4][5] |
| Binding Potential (BPND) | ~14% | NFT-rich regions | Alzheimer's Disease & Healthy Volunteers | [3] |
| Total Distribution Volume (VT) | ~21% | NFT-rich regions | Alzheimer's Disease & Healthy Volunteers | [3] |
Table 2: Head-to-Head SUVR Comparison: [¹⁸F]this compound vs. [¹⁸F]Flortaucipir
| Feature | [¹⁸F]this compound | [¹⁸F]Flortaucipir | Reference |
| Dynamic Range (SUVR) | ~2-fold higher | Lower | [1] |
| Correlation (SUVR in Braak regions) | Highly correlated (r² > 0.92) | Highly correlated (r² > 0.92) | [1] |
| Common Off-Target Binding | Meninges | Striatum, Choroid Plexus | [1] |
| Visual Interpretation Concordance | Complete | Complete | [1] |
Experimental Protocols
Standardization of experimental protocols is crucial for ensuring the comparability of [¹⁸F]this compound PET data across different research centers. While specific protocols may vary slightly between institutions, the following outlines a generalized methodology based on published studies.
Subject Preparation and Tracer Injection
-
Injected Activity: Injected activity has varied in studies, with doses of approximately 5 mCi (185 MBq) or 10 mCi (370 MBq) being common as standardized protocols were being established.[2]
-
Administration: Intravenous injection of [¹⁸F]this compound.
PET Image Acquisition
-
Scanner: Various PET scanner models have been used across different studies.[2] Efforts are ongoing to harmonize data from different scanners.[7]
-
Acquisition Mode: Dynamic 3D acquisition.
-
Acquisition Timing: A common static imaging window for SUVR calculation is 70-90 minutes or 90-110 minutes post-injection.[1][8] Dynamic scans can range from 60 to 150 minutes.[3][9][10] Recent research suggests that kinetic modeling can be accurately performed using dynamic scan times as short as 40 minutes.[9][10]
Image Processing and Analysis
-
Structural Imaging: A 3D T1-weighted MRI is typically acquired for co-registration and anatomical delineation of regions of interest (ROIs).[2]
-
Reference Region: The cerebellar gray matter is consistently used as the reference region for SUVR calculations.[1][9]
-
Quantitative Analysis:
-
SUVR Calculation: The ratio of the mean tracer uptake in a target ROI to the mean uptake in the cerebellar gray matter reference region.
-
Kinetic Modeling: For dynamic scans, two-tissue compartment models (2TCM) or Logan graphical analysis can be used to estimate parameters like total distribution volume (VT) and binding potential (BPND).[9][10]
-
Visualizations
Experimental Workflow for [¹⁸F]this compound PET Imaging
Caption: A generalized workflow for conducting an [¹⁸F]this compound PET study.
Logical Relationship for Cross-Center Data Harmonization
Caption: Conceptual model for harmonizing [¹⁸F]this compound PET data from multiple research centers.
References
- 1. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, initial validation, and application of a visual read method for [18F]MK‐6240 tau PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. direct.mit.edu [direct.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Positron emission tomography harmonization in the Alzheimer's Disease Neuroimaging Initiative: A scalable and rigorous approach to multisite amyloid and tau quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Reproducibility of [18F]this compound kinetics in brain studies with shortened dynamic PET protocol in healthy/cognitively normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproducibility of [18F]this compound kinetics in brain studies with shortened dynamic PET protocol in healthy/cognitively normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Accuracy of [18F]MK-6240 for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of Alzheimer's disease (AD) is critical for patient management and the development of effective therapeutics. The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a core pathological hallmark of AD. [18F]MK-6240 has emerged as a promising second-generation positron emission tomography (PET) tracer for the in vivo quantification of NFTs. This guide provides a comprehensive evaluation of the diagnostic accuracy of [18F]this compound, comparing its performance with other alternatives and presenting supporting experimental data.
Binding Characteristics and Preclinical Performance
[18F]this compound is a PET tracer designed to detect NFTs in the brains of patients with Alzheimer's disease.[1][2] Preclinical studies have demonstrated its high affinity and selectivity for NFTs. In vitro binding studies using post-mortem human brain tissue revealed that ³H-MK-6240 binds with high affinity to brain homogenates rich in NFTs, while showing poor binding to amyloid plaque-rich, NFT-poor homogenates.[3] The binding pattern of ³H-MK-6240 is consistent with the distribution of phosphorylated tau in human AD brain slices.[3]
Saturation binding assays in the temporal and parietal cortices of AD brains determined the maximum number of binding sites (Bmax) and the dissociation constants (Kd).[4][5] In the temporal cortex, the Bmax was 59.2 fmol/mg and the Kd was 0.32 nM, while in the parietal cortex, the Bmax was 154.7 fmol/mg and the Kd was 0.15 nM.[4][5] Competitive binding assays have suggested the presence of at least two binding sites with different affinities for this compound, one in the picomolar range and another in the nanomolar range.[1]
Comparative Performance against Other Tau Tracers
Direct head-to-head comparisons with the first-generation tau tracer [18F]flortaucipir (also known as AV-1451 or T807) have highlighted the improved performance of [18F]this compound. While both tracers can quantify tau pathology in brain regions affected by AD, [18F]this compound exhibits a greater dynamic range in Standardized Uptake Value Ratios (SUVRs), which may be advantageous for detecting early tau pathology and tracking small changes over time.[6] One study found that the dynamic range of SUVRs in target regions was approximately two-fold higher for [18F]this compound compared to [18F]flortaucipir.[6][7]
Regarding off-target binding, [18F]flortaucipir has shown notable binding in the striatum and choroid plexus, whereas [18F]this compound shows more frequent off-target binding in the meninges.[6] Studies comparing [18F]this compound with other second-generation tracers like [18F]PI-2620 and [18F]GTP1 indicate that while all three display similar uptake patterns in AD patients, suggesting they detect the same tau pathology, their off-target binding profiles are unique.[8]
Diagnostic Accuracy in Clinical Trials
Clinical studies have consistently demonstrated the high diagnostic accuracy of [18F]this compound in distinguishing individuals with AD from healthy controls and those with other neurodegenerative diseases. One study reported that [18F]this compound could discriminate AD dementia from mild cognitive impairment (MCI) and frontotemporal dementia with high accuracy, ranging from approximately 85% to 100%.[9]
A study focusing on the spatial extent of tauopathy found that quantifying the percentage of voxels with elevated tracer uptake (Extent of Tauopathy - EOT) in the mesiotemporal lobe provided high diagnostic accuracy. This method distinguished between amyloid-negative and amyloid-positive clinically unimpaired individuals with a sensitivity of 79% and specificity of 82%.[10] Furthermore, it differentiated prodromal AD from preclinical AD with a sensitivity of 81% and a specificity of 93%.[10]
The FDA has accepted a New Drug Application for [18F]this compound for PET imaging to detect tau pathology in adults with cognitive impairment who are being evaluated for AD.[11] This application is supported by data from two Phase 3 studies that met their co-primary endpoints for sensitivity and specificity in detecting tau NFTs.[11]
Data Presentation
Table 1: Binding Affinity of ³H-MK-6240 in AD Brain Tissue [4][5]
| Brain Region | Bmax (fmol/mg) | Kd (nM) |
| Temporal Cortex | 59.2 | 0.32 |
| Parietal Cortex | 154.7 | 0.15 |
Table 2: Diagnostic Accuracy of [18F]this compound (Extent of Tauopathy Method) [10]
| Comparison | Sensitivity | Specificity |
| Amyloid-Negative vs. Amyloid-Positive Clinically Unimpaired | 79% | 82% |
| Preclinical AD vs. Prodromal AD | 81% | 93% |
Experimental Protocols
In Vitro Binding Assays
-
Objective: To determine the binding affinity (Bmax and Kd) of ³H-MK-6240 to tau deposits in post-mortem AD brain tissue.
-
Methodology:
-
Tissue Preparation: Brain tissue from the temporal and parietal cortices of confirmed AD cases was homogenized.
-
Saturation Binding Assay: Homogenates were incubated with increasing concentrations of ³H-MK-6240 to determine total binding. Non-specific binding was determined in the presence of a high concentration of unlabeled this compound. Specific binding was calculated by subtracting non-specific from total binding.
-
Data Analysis: Bmax and Kd values were calculated using Scatchard analysis of the saturation binding data.[4][5]
-
Human PET Imaging Studies
-
Objective: To evaluate the in vivo performance of [18F]this compound for detecting and quantifying tau pathology.
-
Participant Selection: Participants typically include healthy elderly controls, individuals with MCI, and patients with a clinical diagnosis of AD.[12][13][14] Amyloid status is often confirmed using amyloid PET imaging or cerebrospinal fluid analysis.[14]
-
Imaging Protocol:
-
Radiotracer Injection: A bolus of [18F]this compound is injected intravenously.
-
PET Scan Acquisition: Dynamic or static PET imaging is performed. For SUVR calculations, imaging is typically acquired 90-110 minutes post-injection.[9]
-
Image Analysis: PET images are co-registered with anatomical MRI scans. Regions of interest (ROIs) are defined to measure tracer uptake. The cerebellar cortex is commonly used as a reference region to calculate SUVRs.[14]
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Evaluating the diagnostic accuracy of this compound.
References
- 1. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]this compound and [18F]PI-2620 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]
- 10. The spatial extent of tauopathy on [18F]this compound tau PET shows stronger association with cognitive performances than the standard uptake value ratio in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Study [trialstransparency.msdclinicaltrials.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Proper Disposal of MK-6240: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of the Investigational PET Tracer MK-6240.
This compound, an investigational radiopharmaceutical labeled with Fluorine-18 (¹⁸F), requires specific disposal procedures that account for both its radioactive and chemical properties. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. The primary disposal strategy for ¹⁸F-labeled compounds is "decay-in-storage," which allows the short-lived radionuclide to decay to negligible levels before being discarded as non-radioactive waste.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow all institutional and national regulations regarding the handling of radioactive materials. Personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, should be worn at all times when handling this compound or its waste. All work should be conducted in a designated radioactive materials area, preferably within a fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound Waste
The following steps provide a comprehensive guide for the safe disposal of waste contaminated with this compound.
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, such as gloves, pipette tips, vials, and absorbent paper, must be segregated into designated radioactive waste containers. These containers should be clearly labeled with the radioactive symbol, the isotope (¹⁸F), the date, and the nature of the waste. Do not mix radioactive waste with general laboratory trash.
-
Liquid Waste: Aqueous and organic liquid waste containing this compound should be collected in separate, clearly labeled, and sealed containers. It is crucial to avoid mixing different types of liquid waste.
2. Decay-in-Storage:
-
Due to the short half-life of ¹⁸F (approximately 110 minutes), the primary method of disposal is to allow the radioactivity to decay to background levels.[1]
-
A general rule of thumb for decay-in-storage is to hold the waste for a minimum of 10 half-lives. For ¹⁸F, this equates to approximately 1100 minutes, or about 24 hours.[2][3][4] After this period, the radioactivity will have decayed to less than 0.1% of its initial level.
-
Store the segregated radioactive waste in a designated, shielded, and secure location to prevent accidental exposure. The storage area should be clearly marked with appropriate warning signs.
3. Post-Decay Verification:
-
After the 24-hour decay period, the waste containers must be monitored with a suitable radiation survey meter (e.g., a Geiger-Müller counter) to confirm that the radioactivity has returned to background levels.
-
The survey should be performed at the surface of the container and in close proximity to the waste itself.
-
If the radiation levels are indistinguishable from background, the waste can be considered non-radioactive.
4. Final Disposal:
-
Solid Waste: Once confirmed to be non-radioactive, the solid waste can be disposed of as regular laboratory waste, unless it is otherwise hazardous (e.g., sharps, biohazardous materials). All radioactive labels must be defaced or removed before disposal to prevent confusion.
-
Liquid Waste:
-
Aqueous Solutions: After decay verification, small quantities of aqueous solutions containing the now non-radioactive this compound can typically be disposed of down a designated laboratory sink with copious amounts of running water, provided this complies with local and institutional regulations for chemical waste.[5][6]
-
Organic Solutions: Non-radioactive organic waste must be disposed of according to standard hazardous chemical waste procedures. This usually involves collection by the institution's environmental health and safety department.
-
-
Sharps: Any sharps contaminated with this compound should be placed in a designated radioactive sharps container. After the decay period and verification, the container can be disposed of as non-radioactive sharps waste.
Quantitative Data for this compound Disposal
| Parameter | Value | Reference |
| Radionuclide | Fluorine-18 (¹⁸F) | [7] |
| Half-life | ~110 minutes | [1] |
| Recommended Decay-in-Storage Time | ≥ 10 half-lives (~24 hours) | [2][3][4] |
| Post-Decay Radiation Level | Indistinguishable from background | [8] |
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory practices for short-lived radiopharmaceuticals. Specific experimental protocols involving this compound should include a detailed waste management plan that aligns with these principles and institutional guidelines. For instance, a protocol for a PET imaging study would detail the collection of all contaminated materials, from the synthesis of the tracer to its administration, and specify the decay-in-storage and verification steps.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. PET Scan Radiation Precautions After Scan: Powerful Safety Tips - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. pafmj.org [pafmj.org]
- 4. researchgate.net [researchgate.net]
- 5. policy.tennessee.edu [policy.tennessee.edu]
- 6. Environmental Health and Safety-Radiation Safety-Radioactive Waste [safety.fsu.edu]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. bmap.ucla.edu [bmap.ucla.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling MK-6240
For Immediate Implementation: This document provides crucial safety and logistical protocols for research, scientific, and drug development professionals engaged in the handling of MK-6240. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of research outcomes.
This compound, also known as [18F]this compound, is an investigational radiotracer utilized in Positron Emission Tomography (PET) imaging to visualize and quantify tau protein accumulation in the brain, a key biomarker in Alzheimer's disease research.[1][2] While preclinical and clinical studies have shown microdoses of [18F]this compound to be safe for imaging studies, proper handling and disposal are critical due to its radioactive nature.[3]
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The handling of this compound necessitates a combination of standard laboratory PPE and specific radiation protection measures. The following table outlines the required equipment, its purpose, and recommended specifications.
| PPE Component | Purpose | Specifications & Best Practices |
| Lab Coats/Gowns | Protects skin and personal clothing from contamination. | Long-sleeved, preferably disposable. If reusable, must be laundered separately from personal clothing. |
| Gloves | Prevents direct skin contact with the radiotracer. | Disposable nitrile or latex gloves are essential.[4] Consider double-gloving for added protection. Change gloves immediately if contaminated. |
| Eye Protection | Shields eyes from potential splashes of radioactive material. | Safety glasses with side shields or safety goggles are mandatory.[4] |
| Radiation Dosimeter | Monitors individual radiation exposure levels. | A personal dosimeter (e.g., film badge, TLD) must be worn at all times when handling radioactive materials. |
| Lead Aprons | Reduces radiation exposure to the torso. | Recommended when handling larger quantities of radioactivity or for prolonged procedures.[5] |
| Thyroid Shield | Protects the thyroid gland, which is sensitive to radiation. | Should be worn in conjunction with a lead apron.[5] |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to minimize exposure and prevent contamination during the handling and administration of this compound.
Experimental Protocol for Handling:
-
Area Preparation: Designate a specific, clearly marked area for handling radioactive materials. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
PPE Donning: Before handling the radiotracer, put on all required PPE in the following order: lab coat/gown, dosimeter, thyroid shield, lead apron, eye protection, and gloves.
-
Vial Handling: Upon receipt, visually inspect the vial containing [18F]this compound for any signs of leakage or damage. Handle the vial with forceps to maximize distance.
-
Dose Preparation: Use a shielded syringe to draw the required dose. Perform this action behind a lead shield to minimize exposure.
-
Post-Handling Survey: After handling, use a survey meter to monitor the work area, equipment, and yourself for any radioactive contamination.
-
Decontamination: If contamination is detected, decontaminate the area using appropriate cleaning agents.
-
PPE Doffing: Remove PPE in an order that minimizes the risk of cross-contamination: gloves, lead apron, thyroid shield, eye protection, and lab coat/gown.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan: Managing Radioactive Waste
The primary method for disposing of waste contaminated with [18F]this compound is through decay-in-storage. The relatively short half-life of Fluorine-18 (approximately 110 minutes) makes this an effective approach.[6]
Disposal Protocol:
-
Segregation: All solid waste contaminated with [18F]this compound (e.g., vials, syringes, gloves, absorbent paper) must be placed in designated, clearly labeled radioactive waste containers.
-
Labeling: The waste container must be labeled with the radioisotope (18F), the date, and the initial radioactivity level.
-
Decay-in-Storage: Store the waste in a secure, shielded location for a minimum of 10 half-lives. For 18F, this equates to approximately 1100 minutes or about 18.3 hours. A conservative and common practice is to store for at least 24 hours.[7]
-
Verification: Before disposal as regular waste, the container must be surveyed with a radiation detection meter to ensure that the radioactivity is indistinguishable from background levels.
-
Disposal: Once confirmed to be at background levels, the waste can be disposed of as non-radioactive biohazardous or regular laboratory waste, depending on its nature.
IV. Radiation Dosimetry and Exposure
While the radiation exposure from a typical dose of [18F]this compound is considered low, it is essential to be aware of the dosimetry.[1] The effective dose is approximately 26.8 ± 1.4 μSv/MBq.[8] The organs receiving the highest absorbed doses are the gallbladder and the urinary bladder.[8]
| Parameter | Value | Reference |
| Effective Dose | 26.8 ± 1.4 μSv/MBq | [8] |
| Highest Absorbed Dose Organs | Gallbladder, Urinary Bladder | [8] |
| Half-life of 18F | ~110 minutes | [6] |
By adhering to these safety protocols, researchers can confidently and safely work with this compound, advancing our understanding of neurodegenerative diseases while maintaining the highest standards of laboratory safety.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. usagainstalzheimers.org [usagainstalzheimers.org]
- 3. Preclinical Safety Evaluation and Human Dosimetry of [18F]this compound, a Novel PET Tracer for Imaging Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. What PPE Do You Wear for Radiation? [radcareservices.com]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. pafmj.org [pafmj.org]
- 8. Dosimetry and efficacy of a tau PET tracer [18F]this compound in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
